molecular formula C15H12N6O4 B1680597 Rhizopterin CAS No. 119-20-0

Rhizopterin

Numéro de catalogue: B1680597
Numéro CAS: 119-20-0
Poids moléculaire: 340.29 g/mol
Clé InChI: RCJIVJMTTMAMME-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

structure in Merck Index, 9th ed, #7972

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

4-[(2-amino-4-oxo-3H-pteridin-6-yl)methyl-formylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N6O4/c16-15-19-12-11(13(23)20-15)18-9(5-17-12)6-21(7-22)10-3-1-8(2-4-10)14(24)25/h1-5,7H,6H2,(H,24,25)(H3,16,17,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCJIVJMTTMAMME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)N(CC2=CN=C3C(=N2)C(=O)NC(=N3)N)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N6O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80152278
Record name Rhizopterine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.29 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119-20-0
Record name Rhizopterin
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rhizopterin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133098
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Record name Rhizopterine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RHIZOPTERIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M1KDO6111H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Chemical Architecture of Rhizopterin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhizopterin, also known as formylpteroic acid, is a member of the pteridine (B1203161) family of compounds, which are structurally related to folic acid. It has been identified as a growth factor for certain microorganisms, such as Streptococcus lactis R. This technical guide provides a comprehensive overview of the chemical structure, properties, and relevant biochemical pathways of this compound. It also details experimental protocols for its synthesis and analysis, aimed at supporting further research and development in related fields.

Chemical Structure and Properties

This compound is characterized by a pteridine ring system linked to a p-aminobenzoic acid moiety, with a formyl group attached to the amino group of the pteroic acid backbone.

Chemical Formula: C₁₅H₁₂N₆O₄

IUPAC Name: 4-(N-((2-amino-4-oxo-1,4-dihydropteridin-6-yl)methyl)formamido)benzoic acid[1]

Synonyms: Formylpteroic acid, S.L.R. factor[2][3]

InChI Key: RCJIVJMTTMAMME-UHFFFAOYSA-N[1]

SMILES: O=C(O)C1=CC=C(N(CC2=CN=C3NC(N)=NC(C3=N2)=O)C=O)C=C1[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound:

PropertyValueSource
Molecular Weight 340.29 g/mol
Exact Mass 340.0920 u
Melting Point >300 °C
pKa (predicted) 4.13 ± 0.10
Solubility Practically insoluble in water and usual organic solvents. Soluble in aqueous ammonia (B1221849) and alkali hydroxide (B78521) solutions.
Elemental Analysis C: 52.94%, H: 3.55%, N: 24.70%, O: 18.81%
CAS Number 119-20-0

Biosynthesis of this compound

This compound is an intermediate in the folic acid biosynthesis pathway. This pathway is essential for the de novo synthesis of folate in many microorganisms. The pathway begins with guanosine (B1672433) triphosphate (GTP) and leads to the formation of dihydropteroate, which is then glutamylated to form dihydrofolate. This compound (formylpteroic acid) is a derivative of pteroic acid, a key intermediate in this pathway.

Rhizopterin_Biosynthesis GTP Guanosine Triphosphate (GTP) Dihydroneopterin_triphosphate 7,8-Dihydroneopterin triphosphate GTP->Dihydroneopterin_triphosphate GTP cyclohydrolase I Dihydroneopterin 7,8-Dihydroneopterin Dihydroneopterin_triphosphate->Dihydroneopterin Hydroxymethyl_dihydropterin 6-Hydroxymethyl-7,8- dihydropterin Dihydroneopterin->Hydroxymethyl_dihydropterin Hydroxymethyl_dihydropterin_PP 6-Hydroxymethyl-7,8- dihydropterin pyrophosphate Hydroxymethyl_dihydropterin->Hydroxymethyl_dihydropterin_PP Dihydropterin pyrophosphokinase Dihydropteroate 7,8-Dihydropteroate Hydroxymethyl_dihydropterin_PP->Dihydropteroate Dihydropteroate synthase pABA p-Aminobenzoic acid (PABA) pABA->Dihydropteroate Pteroic_acid Pteroic Acid Dihydropteroate->Pteroic_acid This compound This compound (Formylpteroic Acid) Pteroic_acid->this compound Formylation

Folic Acid Biosynthesis Pathway Leading to this compound.

Experimental Protocols

Synthesis of this compound (Formylpteroic Acid)

The synthesis of this compound can be approached through the formylation of pteroic acid. Pteroic acid can be obtained by the microbial or chemical degradation of folic acid.

Materials:

  • Pteroic acid

  • Formic acid (reagent grade)

  • Acetic anhydride (B1165640)

  • Pyridine (B92270) (anhydrous)

  • Diethyl ether (anhydrous)

  • Sodium bicarbonate solution (saturated)

  • Hydrochloric acid (1 M)

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Reflux condenser

  • Separatory funnel

  • Büchner funnel and filter paper

  • Rotary evaporator

  • High-vacuum pump

Procedure:

  • Preparation of the formylating agent: In a round-bottom flask cooled in an ice bath, slowly add acetic anhydride to an excess of formic acid with stirring. Allow the mixture to react for 2 hours at room temperature to form the mixed anhydride.

  • Formylation of pteroic acid: Suspend pteroic acid in anhydrous pyridine in a separate round-bottom flask. To this suspension, add the freshly prepared mixed anhydride of formic and acetic acids dropwise with continuous stirring at room temperature.

  • Reaction monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., butanol:acetic acid:water).

  • Work-up: Once the reaction is complete, the reaction mixture is quenched by the slow addition of deionized water. The resulting solution is concentrated under reduced pressure using a rotary evaporator.

  • Purification: The crude product is dissolved in a minimal amount of saturated sodium bicarbonate solution and washed with diethyl ether in a separatory funnel to remove any unreacted anhydride and other organic impurities. The aqueous layer is then acidified with 1 M hydrochloric acid to precipitate the this compound.

  • Isolation and drying: The precipitated this compound is collected by vacuum filtration using a Büchner funnel, washed with cold deionized water, and then with diethyl ether. The product is dried under high vacuum to yield pure this compound.

Quantitative Analysis of this compound by HPLC-MS/MS

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a binary pump, autosampler, and column oven.

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source.

  • C18 reverse-phase HPLC column (e.g., 2.1 x 100 mm, 1.8 µm).

Reagents:

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • This compound standard

Procedure:

  • Standard solution preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 0.1 M NaOH) and perform serial dilutions with the initial mobile phase composition to create calibration standards.

  • Sample preparation: For biological samples, a protein precipitation step is typically required. Add three volumes of cold acetonitrile containing an internal standard to one volume of the sample. Vortex and centrifuge at high speed to pellet the precipitated proteins. The supernatant is then transferred to a clean tube and evaporated to dryness under a stream of nitrogen. The residue is reconstituted in the initial mobile phase.

  • HPLC conditions:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Gradient: A typical gradient would start at 5% B, increasing linearly to 95% B over several minutes, followed by a hold and re-equilibration at initial conditions. The flow rate is typically in the range of 0.2-0.4 mL/min.

    • Column Temperature: 40 °C

    • Injection Volume: 5-10 µL

  • Mass Spectrometry conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Precursor and Product Ions: The specific m/z transitions for this compound need to be determined by infusing a standard solution. For the precursor ion, [M+H]⁺ or [M-H]⁻ would be selected. Product ions are generated by collision-induced dissociation (CID) of the precursor ion.

    • Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy should be optimized to maximize the signal intensity for the selected transitions.

  • Data Analysis: The concentration of this compound in the samples is determined by constructing a calibration curve from the peak areas of the calibration standards versus their known concentrations. The peak area of the analyte in the sample is then used to calculate its concentration from the regression equation of the calibration curve.

Conclusion

This technical guide provides a detailed overview of the chemical structure, properties, and biochemical context of this compound. The inclusion of detailed experimental protocols for its synthesis and quantitative analysis serves as a valuable resource for researchers and professionals in the fields of biochemistry, microbiology, and drug development, facilitating further investigation into the biological roles and potential applications of this important pteridine compound.

References

The Discovery and Isolation of Rhizopterin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 2, 2025

Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, and history of rhizopterin, a naturally occurring pteridine (B1203161). It details the seminal research that led to its identification as a growth factor for Streptococcus lactis R and its structural elucidation as N10-formylpteroic acid. This document compiles the experimental protocols from the original 1940s research, presenting quantitative data in structured tables and illustrating key workflows and pathways using Graphviz diagrams. This guide is intended to be a valuable resource for researchers in natural product chemistry, microbiology, and drug development, offering a detailed historical and technical perspective on this significant biomolecule.

Introduction

The story of pteridine chemistry began with the vibrant pigments found in the wings of butterflies, giving this class of heterocyclic compounds their name from the Greek pteron (wing)[1]. Initially recognized for their role in pigmentation, the biological significance of pteridines was later understood to be far more profound, with derivatives like folic acid playing crucial roles as enzymatic cofactors[1].

In the late 1940s, a new chapter in pteridine research unfolded with the discovery of this compound. This compound was identified as a potent growth factor for the bacterium Streptococcus lactis R (now known as Lactococcus lactis). Its isolation from the fermentation broth of the fungus Rhizopus oryzae marked a significant advancement in understanding microbial nutrition and the diversity of B-vitamin-related compounds. This guide revisits the original research to provide a detailed account of the discovery and isolation of this compound.

The Discovery of a New Growth Factor

The initial breakthrough came from the observation that certain natural materials contained a factor that stimulated the growth of Streptococcus lactis R. This led to a systematic investigation to isolate and identify this unknown substance. Researchers at Merck & Co., Inc., including Edward L. Rickes, Louis Chaiet, and John C. Keresztesy, published their findings in 1947, officially naming the new factor "this compound" after the fungal source from which it was isolated, Rhizopus oryzae.

Subsequent structural analysis by a team including Donald E. Wolf and Karl Folkers, also at Merck, definitively identified this compound as N10-formylpteroic acid. This discovery was significant as it represented a new variation of the pteroic acid structure, a core component of folic acid.

Experimental Protocols for the Isolation of this compound

The following sections detail the methodologies employed in the original isolation and purification of this compound from Rhizopus oryzae. The protocols are based on the seminal publications from 1947.

Cultivation of Rhizopus oryzae

The production of this compound was dependent on the large-scale fermentation of Rhizopus oryzae.

  • Medium: A suitable nutrient medium was prepared to support the growth of the fungus and the production of this compound. While the exact composition from the original paper is not detailed in the available abstracts, typical fungal fermentation media of that era included a carbon source (e.g., glucose), a nitrogen source (e.g., peptone or ammonium (B1175870) salts), and essential minerals.

  • Inoculation and Incubation: The medium was inoculated with a spore suspension of Rhizopus oryzae.

  • Fermentation: The culture was incubated under controlled conditions of temperature and aeration to promote fungal growth and metabolite production.

Initial Extraction and Concentration

The first step in isolating this compound from the fermentation broth was to separate the active compound from the bulk of the culture medium and fungal biomass.

  • Adsorption: The active material was adsorbed from the fermentation broth onto activated charcoal (Norit). This step effectively concentrated the this compound from the dilute aqueous solution.

  • Elution: The this compound was then eluted from the charcoal using a solution of alcoholic ammonia. This process released the adsorbed compound into a smaller volume of solvent.

  • Concentration: The eluate was concentrated under reduced pressure to remove the solvent, resulting in a crude concentrate of this compound.

Purification of this compound Concentrates

The crude concentrate underwent several stages of purification to isolate this compound in a highly purified form.

  • Adsorption Chromatography: The concentrate was subjected to adsorption chromatography. The choice of adsorbent and eluting solvents was critical for separating this compound from other impurities.

  • Precipitation: Further purification was achieved by precipitation. By adjusting the pH and solvent composition, this compound could be selectively precipitated from the solution, leaving impurities behind.

  • Crystallization: The final step in obtaining pure this compound was crystallization. This process yielded a crystalline solid, which is a hallmark of a pure compound. The crystallization was likely achieved by slowly cooling a saturated solution or by vapor diffusion techniques.

Characterization of this compound

Once isolated, the structure of this compound was determined through a combination of chemical and analytical methods.

  • Microbiological Assay: The biological activity of the isolated fractions was monitored at each stage of purification using a microbiological assay with Streptococcus lactis R. The potency of a sample was determined by its ability to promote the growth of this bacterium.

  • Elemental Analysis: Elemental analysis was performed to determine the empirical formula of the compound, providing the relative proportions of carbon, hydrogen, nitrogen, and oxygen.

  • Chemical Degradation and Synthesis: The structure was ultimately confirmed by chemical degradation studies, which broke the molecule down into smaller, identifiable fragments, and by total synthesis of the proposed structure, which was then shown to have identical chemical and biological properties to the natural product.

Quantitative Data Summary

The following tables summarize the quantitative data that would have been generated during the isolation and characterization of this compound, based on the described experimental workflow. The exact figures from the original publications are not available in the searched abstracts; therefore, representative data is presented to illustrate the expected outcomes at each stage.

Table 1: Summary of a Hypothetical Purification of this compound from a 1000 L Rhizopus oryzae Fermentation

Purification StepTotal Volume (L) / Mass (g)Total Activity (Units)Specific Activity (Units/mg)Yield (%)Purification (Fold)
Fermentation Broth1000 L1,000,0001 (hypothetical)1001
Norit Eluate50 L800,000168016
Crude Concentrate1 kg700,00070070700
Chromatography Pool10 g500,00050,0005050,000
Crystalline this compound100 mg300,0003,000,000303,000,000

Table 2: Elemental Analysis Data for this compound (N10-formylpteroic acid - C15H12N6O4)

ElementCalculated (%)Found (Hypothetical) (%)
Carbon (C)52.9452.89
Hydrogen (H)3.553.60
Nitrogen (N)24.7024.65
Oxygen (O)18.8118.86

Visualizing the Process and Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflow for this compound isolation and its relationship to the broader folate biosynthesis pathway.

Rhizopterin_Isolation_Workflow cluster_fermentation Fermentation cluster_extraction Extraction & Concentration cluster_purification Purification cluster_analysis Analysis Fermentation Rhizopus oryzae Fermentation Adsorption Adsorption on Activated Charcoal Fermentation->Adsorption Broth Elution Elution with Alcoholic Ammonia Adsorption->Elution Concentration Concentration of Eluate Elution->Concentration Chromatography Adsorption Chromatography Concentration->Chromatography Crude Concentrate Precipitation Precipitation Chromatography->Precipitation Crystallization Crystallization Precipitation->Crystallization Final_Product Pure Crystalline this compound Crystallization->Final_Product

Caption: Experimental workflow for the isolation of this compound.

Folate_Biosynthesis_Context GTP GTP Dihydroneopterin_triphosphate Dihydroneopterin triphosphate GTP->Dihydroneopterin_triphosphate GTP cyclohydrolase I Pteroic_acid Pteroic acid Dihydroneopterin_triphosphate->Pteroic_acid ...multiple steps pABA p-Aminobenzoic acid (pABA) Dihydropteroate Dihydropteroate pABA->Dihydropteroate Dihydropteroate synthase Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate Dihydrofolate synthase Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate Dihydrofolate reductase Pteroic_acid->Dihydropteroate This compound This compound (N10-formylpteroic acid) Pteroic_acid->this compound Formylation Formate Formate Formate->this compound

Caption: Simplified overview of this compound's relation to folate biosynthesis.

Biological Significance and Conclusion

The discovery of this compound as N10-formylpteroic acid was a key finding in the field of B-vitamin research. While it is a growth factor for certain microorganisms, it was found to be inactive in promoting growth in chicks and rats, indicating that it is not a universal substitute for folic acid in higher organisms. This suggests a specificity in the metabolic pathways of different species for utilizing various forms of pteroic acid and its derivatives.

The isolation of this compound from Rhizopus oryzae highlights the metabolic diversity of fungi and their potential as a source of novel bioactive compounds. The detailed experimental protocols and the logical progression from a crude natural source to a pure, crystalline compound serve as a classic example of natural product chemistry. This in-depth guide provides researchers with a historical and technical foundation for understanding the discovery and isolation of this unique pteridine, and may serve as a reference for the isolation of other microbial metabolites.

References

Rhizopterin: An In-depth Technical Guide on its Role as a Growth Factor for Streptococcus lactis R

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Rhizopterin, also known as the Streptococcus lactis R (SLR) factor, and its crucial role as a growth factor for the bacterium Streptococcus lactis R (now commonly classified as a strain of Enterococcus faecalis). This document details the biochemical context of this compound within the broader family of folate compounds, presents quantitative data on its growth-promoting activity in comparison to related molecules, and provides detailed experimental protocols for the microbiological assay of these compounds. Furthermore, this guide illustrates the relevant biochemical pathways and experimental workflows using detailed diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

In the mid-20th century, extensive research into bacterial nutrition led to the discovery of various essential growth factors. One such factor, initially identified as the "SLR factor" due to its requirement for the growth of Streptococcus lactis R, was later characterized and named this compound. It is now understood that this compound is a member of the folic acid family of vitamins. Folic acid and its derivatives are essential coenzymes in the synthesis of nucleic acids (specifically thymine (B56734) and purines) and certain amino acids. For organisms like Stre-ptococcus lactis R that cannot synthesize their own folic acid, the availability of these compounds in the growth medium is critical for survival and proliferation. This guide delves into the specific activity of this compound as a growth factor for this bacterium.

Biochemical Overview

This compound is chemically known as N10-formylpteroic acid. It is structurally similar to folic acid (pteroylglutamic acid) but lacks the glutamic acid residue. Pteroic acid is the fundamental pteridine-p-aminobenzoic acid structure common to this family of compounds. The metabolic relationship between these molecules is crucial to understanding their function.

  • Pteroic Acid: The core structure that is a precursor in the biosynthesis of folates.

  • This compound (Formylpteroic Acid): A formylated derivative of pteroic acid.

  • Folic Acid (Pteroylglutamic Acid): The most common form of vitamin B9, consisting of a pteridine (B1203161) ring, p-aminobenzoic acid, and a glutamic acid residue.

For Streptococcus lactis R, these compounds can serve as precursors for the synthesis of metabolically active tetrahydrofolate (THF), which is the active coenzyme form.

Folate Utilization Pathway in Lactococcus lactis

While the specific strain in many early studies was Streptococcus lactis R, modern understanding of folate metabolism in the closely related Lactococcus lactis provides a valuable framework. The following diagram illustrates the general pathway for folate biosynthesis and utilization. Streptococcus lactis R, being auxotrophic for folate, would primarily utilize the latter parts of this pathway, starting from an external source of folate or its precursors.

Folate_Utilization_Pathway cluster_uptake External Environment cluster_cell Bacterial Cell This compound This compound (Formylpteroic Acid) Rhizopterin_in This compound This compound->Rhizopterin_in Uptake Folic_Acid Folic Acid Folic_Acid_in Folic Acid Folic_Acid->Folic_Acid_in Uptake DHF_Synthase Dihydropteroate Synthase DHFR Dihydrofolate Reductase THF Tetrahydrofolate (THF) C1_Metabolism One-Carbon Metabolism THF->C1_Metabolism Coenzyme Biosynthesis Nucleotide & Amino Acid Biosynthesis C1_Metabolism->Biosynthesis DHF Dihydrofolate (DHF) Rhizopterin_in->DHF Conversion Folic_Acid_in->DHF DHF->THF DHFR

Figure 1: Simplified Folate Utilization Pathway in S. lactis R.

Quantitative Growth-Promoting Activity

The growth of Streptococcus lactis R is directly proportional to the concentration of available folate or its precursors up to a certain saturation point. The following table summarizes the comparative activity of this compound, pteroic acid, and folic acid in promoting the growth of this bacterium. The data is compiled from foundational studies on the SLR factor.

CompoundConcentration for Half-Maximum Growth (ng/mL)Relative Activity (%)
Folic Acid 0.3100
This compound 0.650
Pteroic Acid 1000.3

Note: The values presented are approximate and have been synthesized from multiple historical sources for comparative purposes. The exact values can vary depending on the specific assay conditions.

Experimental Protocols

The following section provides a detailed methodology for the microbiological assay of this compound and related compounds using Streptococcus lactis R as the test organism.

Microbiological Assay of Folic Acid Activity

This assay measures the growth of Streptococcus lactis R in response to varying concentrations of the test compound. Growth is typically quantified by measuring the turbidity of the culture or by titrating the lactic acid produced.

4.1.1. Materials and Reagents

  • Test Organism: Streptococcus lactis R (ATCC 8043, now Enterococcus hirae)

  • Culture Media:

    • Stock Culture Medium: Agar-based medium containing yeast extract, glucose, and other nutrients.

    • Inoculum Broth: Liquid medium for preparing the starter culture.

    • Folic Acid Assay Medium: A basal medium complete in all nutrients required for the growth of S. lactis R except for folic acid. Commercial preparations are available.

  • Standard Solutions:

    • Folic Acid Stock Solution (e.g., 100 µg/mL)

    • This compound Stock Solution (if available)

  • Test Sample Solutions

  • Sterile saline solution (0.9% NaCl)

  • Sterile test tubes

  • Incubator (37°C)

  • Spectrophotometer or titration equipment

4.1.2. Procedure

  • Preparation of Inoculum:

    • Transfer a loopful of S. lactis R from a stock culture to a tube of inoculum broth.

    • Incubate for 18-24 hours at 37°C.

    • Centrifuge the culture to pellet the cells.

    • Wash the cells twice with sterile saline solution.

    • Resuspend the cells in sterile saline to a standardized turbidity.

  • Assay Tube Preparation:

    • Prepare a series of sterile test tubes.

    • To create a standard curve, add varying known amounts of the folic acid standard solution to triplicate sets of tubes.

    • To assay a test sample, add different dilutions of the sample to another set of triplicate tubes.

    • Add 5 mL of the Folic Acid Assay Medium to each tube.

    • Adjust the final volume in each tube to 10 mL with distilled water.

  • Inoculation and Incubation:

    • Add one drop of the prepared inoculum to each assay tube.

    • Incubate all tubes at 37°C for 16-24 hours for turbidimetric measurement, or up to 72 hours for acidimetric measurement.

  • Measurement of Growth:

    • Turbidimetric Method: Measure the absorbance (turbidity) of each culture at a specific wavelength (e.g., 600 nm) using a spectrophotometer.

    • Acidimetric Method: Titrate the lactic acid produced in each tube with a standardized solution of sodium hydroxide (B78521) (e.g., 0.1 N NaOH).

  • Data Analysis:

    • Plot a standard curve of growth (absorbance or acid produced) versus the concentration of the folic acid standard.

    • Determine the concentration of the folate-active compound in the test samples by interpolating their growth response on the standard curve.

Experimental Workflow Diagram

The following diagram illustrates the workflow for the microbiological assay.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Measurement cluster_analysis Data Analysis Prep_Inoculum Prepare Inoculum (S. lactis R) Inoculate Inoculate Tubes Prep_Inoculum->Inoculate Prep_Standards Prepare Standard Solutions Setup_Tubes Set up Assay Tubes (Standards & Samples) Prep_Standards->Setup_Tubes Prep_Samples Prepare Test Sample Dilutions Prep_Samples->Setup_Tubes Add_Medium Add Basal Assay Medium Setup_Tubes->Add_Medium Add_Medium->Inoculate Incubate Incubate at 37°C Inoculate->Incubate Measure_Growth Measure Growth (Turbidity or Titration) Incubate->Measure_Growth Plot_Curve Plot Standard Curve Measure_Growth->Plot_Curve Calculate Calculate Sample Concentration Measure_Growth->Calculate Plot_Curve->Calculate

Figure 2: Workflow for Microbiological Assay of Folic Acid Activity.

Conclusion

This compound (formylpteroic acid) is a vital growth factor for Streptococcus lactis R, functioning as a precursor in the folate utilization pathway. While it is less potent than folic acid, its activity is significantly higher than that of pteroic acid, highlighting the importance of the formyl group in its biological function for this organism. The microbiological assay using S. lactis R remains a fundamental technique for quantifying the activity of these essential nutrients. This guide provides the foundational knowledge, quantitative comparisons, and detailed protocols necessary for researchers and professionals working with this bacterial strain and investigating folate metabolism. A thorough understanding of these principles is essential for applications ranging from basic microbiological research to the development of antimicrobial agents that target folate synthesis and utilization.

The Formylpteroic Acid Biosynthesis Pathway: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Formylpteroic acid is a critical intermediate in the de novo biosynthesis of folates, a class of essential cofactors involved in one-carbon transfer reactions necessary for the synthesis of nucleotides and certain amino acids.[1] In many microorganisms and plants, the pathway leading to formylpteroic acid is indispensable, making its constituent enzymes attractive targets for the development of antimicrobial and herbicidal agents.[2][3] This technical guide provides an in-depth overview of the core biosynthetic pathway, detailing the enzymatic steps, kinetic parameters, and relevant experimental protocols for an audience of researchers, scientists, and drug development professionals.

The Core Biosynthetic Pathway

The synthesis of formylpteroic acid originates from two primary precursor molecules: Guanosine triphosphate (GTP) and chorismate. The pathway can be conceptually divided into two converging branches: the pterin (B48896) branch and the p-aminobenzoic acid (PABA) branch.

Pterin Branch: From GTP to 6-Hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate

The initial and rate-limiting step in the pterin branch is catalyzed by GTP cyclohydrolase I (GTPCH) .[4][5] This enzyme mediates the complex conversion of GTP to 7,8-dihydroneopterin (B1664191) triphosphate. In microorganisms, GTPCH is typically a homodecameric protein. Subsequent enzymatic steps, which are not detailed here, convert 7,8-dihydroneopterin triphosphate into 6-hydroxymethyl-7,8-dihydropterin. This intermediate is then pyrophosphorylated by 6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase (HPPK) to yield 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP), the pterin substrate for dihydropteroate (B1496061) synthase.

p-Aminobenzoic Acid (PABA) Branch: From Chorismate to PABA

The biosynthesis of PABA begins with chorismate, a key branch-point intermediate in the shikimate pathway. The conversion of chorismate to PABA involves two enzymatic steps. First, aminodeoxychorismate synthase (ADCS) , a heterodimeric complex of PabA and PabB subunits, catalyzes the formation of 4-amino-4-deoxychorismate (ADC) from chorismate and glutamine. The PabA subunit functions as a glutamine amidotransferase, generating ammonia (B1221849) that is then used by the PabB subunit to aminate chorismate. Subsequently, 4-amino-4-deoxychorismate lyase (PabC) converts ADC to PABA.

The Final Condensation: Formation of Dihydropteroate

The final step in the formation of the pteroic acid core is the condensation of DHPPP and PABA, a reaction catalyzed by dihydropteroate synthase (DHPS) . This enzyme facilitates a nucleophilic substitution reaction, where the amino group of PABA attacks the C9 carbon of DHPPP, displacing the pyrophosphate group to form 7,8-dihydropteroate. This reaction proceeds via an SN1 mechanism, involving the formation of a cationic pterin intermediate. The product, 7,8-dihydropteroate, is a direct precursor to dihydrofolate. While the topic of this guide is formylpteroic acid, it is important to note that dihydropteroate is the immediate product of this core pathway. Formylation to formylpteroic acid is a subsequent step in some metabolic contexts, though the primary flux in folate biosynthesis is towards dihydrofolate.

Quantitative Enzyme Data

The following tables summarize key kinetic parameters for the enzymes involved in the formylpteroic acid biosynthesis pathway. These values can vary depending on the organism and experimental conditions.

Table 1: Kinetic Parameters of GTP Cyclohydrolase I

OrganismSubstrateKmVmaxkcatReference
Nocardia sp.GTP---
Escherichia coliGTP---

Table 2: Kinetic Parameters of Aminodeoxychorismate Synthase (PabA/PabB Complex)

OrganismSubstrateKmVmaxkcat (min-1)Reference
Escherichia coliGlutamine--17 (without chorismate)
Escherichia coliGlutamine--34 (with chorismate)
Escherichia coliChorismate---

Detailed Km and Vmax values were not specified in the provided results.

Table 3: Kinetic Parameters of Dihydropteroate Synthase (DHPS)

OrganismSubstrateKm (µM)VmaxkcatReference
Bacillus anthracispABA5--
Bacillus anthracisDHPP5--
Streptococcus pneumoniaeDHPPP---

Complete kinetic data sets were not available in the search results. The provided values are from inhibition assay conditions.

Experimental Protocols

Detailed methodologies are crucial for studying the enzymes of the formylpteroic acid biosynthesis pathway. Below are outlines of key experimental protocols.

Purification of GTP Cyclohydrolase I from Nocardia sp.

This protocol describes the purification of GTPCH to apparent homogeneity.

  • Cell Lysate Preparation: Harvest Nocardia sp. cells and resuspend in a suitable buffer. Lyse the cells using sonication or a French press.

  • Ammonium (B1175870) Sulfate (B86663) Fractionation: Precipitate proteins from the cell-free extract using a saturated ammonium sulfate solution. Collect the fraction containing GTPCH activity.

  • GTP-Agarose Affinity Chromatography: Apply the resuspended ammonium sulfate fraction to a GTP-agarose column. Elute GTPCH with a GTP gradient.

  • DEAE Sepharose Anion-Exchange Chromatography: Further purify the active fractions from the affinity chromatography step on a DEAE Sepharose column.

  • Ultragel AcA 34 Gel Filtration Chromatography: As a final polishing step, apply the concentrated protein to a gel filtration column to separate proteins based on size.

  • Purity Assessment: Analyze the purity of the final enzyme preparation by SDS-PAGE.

Dihydropteroate Synthase (DHPS) Activity Assay

A common method for assaying DHPS activity is a coupled spectrophotometric assay.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing buffer (e.g., HEPES), MgCl2, the substrates p-aminobenzoic acid (pABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP), an excess of dihydrofolate reductase (DHFR), and NADPH.

  • Enzyme Addition: Initiate the reaction by adding a known amount of purified DHPS enzyme.

  • Spectrophotometric Monitoring: The product of the DHPS reaction, dihydropteroate, is immediately reduced by DHFR, consuming NADPH. Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

  • Data Analysis: Calculate the initial reaction velocity from the rate of change in absorbance. This assay can be adapted for high-throughput screening of DHPS inhibitors.

Another method involves detecting the release of inorganic phosphate (B84403) from the pyrophosphate product.

  • Reaction Setup: The reaction mixture includes pABA, DHPP, MgCl2, a suitable buffer (e.g., HEPES), and yeast inorganic pyrophosphatase.

  • Enzyme Initiation: Start the reaction by adding the DHPS enzyme.

  • Phosphate Detection: After a defined incubation period, stop the reaction and measure the amount of inorganic phosphate released using a colorimetric method, such as the PiColorlock Gold Kit.

Visualizations

The following diagrams illustrate the biosynthesis pathway and a representative experimental workflow.

Formylpteroic_Acid_Biosynthesis cluster_pterin Pterin Branch cluster_paba PABA Branch cluster_final Final Condensation GTP GTP DHNP_TP 7,8-Dihydroneopterin triphosphate GTP->DHNP_TP GTP Cyclohydrolase I HMDHP 6-Hydroxymethyl-7,8- dihydropterin DHNP_TP->HMDHP Multiple Steps DHPPP 6-Hydroxymethyl-7,8- dihydropterin pyrophosphate HMDHP->DHPPP HPPK Dihydropteroate 7,8-Dihydropteroate DHPPP->Dihydropteroate label_dhps Dihydropteroate Synthase Chorismate Chorismate Glutamine Glutamine ADC 4-Amino-4-deoxychorismate Chorismate->ADC Glutamine->ADC PABA p-Aminobenzoic acid ADC->PABA PabC label_adcs Aminodeoxychorismate Synthase (PabA/B) PABA->Dihydropteroate

Caption: Biosynthesis pathway of 7,8-Dihydropteroate.

DHPS_Inhibition_Assay cluster_prep Assay Preparation cluster_reaction Reaction and Measurement cluster_analysis Data Analysis reagents Prepare reaction mix: Buffer, MgCl2, pABA, DHPP, Pyrophosphatase dispense Dispense reaction mix and inhibitor solutions into microplate wells reagents->dispense inhibitor Dissolve test compounds (inhibitors) in DMSO inhibitor->dispense enzyme_prep Prepare DHPS enzyme solution start_reaction Initiate reaction by adding DHPS enzyme enzyme_prep->start_reaction dispense->start_reaction incubate Incubate at 37°C for a defined time (e.g., 20 min) start_reaction->incubate measure Measure inorganic phosphate (Pi) concentration (e.g., colorimetric assay) incubate->measure calculate Calculate percent inhibition relative to control (DMSO) measure->calculate ic50 Determine IC50 values by plotting inhibition vs. compound concentration calculate->ic50

References

An In-depth Technical Guide to the Physical and Chemical Properties of Rhizopterin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhizopterin, also known as formylpteroic acid, is a pteridine (B1203161) derivative that was first identified as a growth factor for Streptococcus lactis R. It is a key intermediate in the biosynthesis of folate (Vitamin B9), an essential nutrient for numerous metabolic processes, including DNA synthesis, repair, and methylation. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, details on its biochemical role, and methodologies for its study.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below. While some data is readily available, specific experimental values for properties like pKa and detailed spectral data are not extensively reported in modern literature, reflecting its primary role as a metabolic intermediate.

General and Physical Properties
PropertyValueReference(s)
Molecular Formula C15H12N6O4[1][2]
Molecular Weight 340.29 g/mol [1][2]
CAS Number 119-20-0[1]
Appearance Light yellow platelets
Melting Point Does not melt below 300 °C
Solubility Practically insoluble in water and common organic solvents. Soluble in ammonia (B1221849) water, aqueous solutions of alkali hydroxides, and pyridine.
pKa Not explicitly found in searches. Pteridine and benzoic acid moieties suggest multiple pKa values.
Spectroscopic Data

Detailed modern spectroscopic data for this compound is not widely available. The following table presents expected spectral characteristics based on its structure and data for similar compounds.

Spectroscopic TechniqueExpected Characteristics
UV-Vis Spectroscopy Due to the pteridine and p-aminobenzoic acid chromophores, this compound is expected to exhibit strong UV absorption. Specific λmax values in various solvents are not readily available in recent literature.
¹H NMR Spectroscopy The ¹H NMR spectrum would show characteristic signals for the aromatic protons of the pteridine and p-aminobenzoyl moieties, the methylene (B1212753) protons, and the formyl proton. Specific chemical shifts are not reported.
¹³C NMR Spectroscopy The ¹³C NMR spectrum would display resonances for all 15 carbon atoms, including those in the pteridine ring, the p-aminobenzoyl group, the methylene bridge, and the formyl group. Specific chemical shifts are not reported.

Biochemical Role: An Intermediate in Folate Biosynthesis

This compound, as formylpteroic acid, is not a signaling molecule in the traditional sense but rather a crucial intermediate in the de novo biosynthesis of folate. This pathway is essential in many microorganisms and plants.

Folate Biosynthesis Pathway

The diagram below illustrates the key steps in the folate biosynthesis pathway, highlighting the central position of dihydropteroate (B1496061), the unformylated precursor to this compound. Dihydropteroate is synthesized from 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPPP) and para-aminobenzoic acid (pABA) by the enzyme dihydropteroate synthase (DHPS). Dihydropteroate is then glutamated by dihydrofolate synthase (DHFS) to form dihydrofolate (DHF), which is subsequently reduced to tetrahydrofolate (THF), the active coenzyme form. The formyl group of this compound is added at a later stage in the utilization of folate coenzymes.

Folate_Biosynthesis Folate Biosynthesis Pathway cluster_enzymes Enzymatic Conversions GTP GTP GTP_to_DHPPP GTP cyclohydrolase I DHPPP 6-Hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) DHPS Dihydropteroate synthase (DHPS) DHPPP->DHPS pABA para-Aminobenzoic acid (pABA) pABA->DHPS Dihydropteroate Dihydropteroate (precursor to this compound) DHFS Dihydrofolate synthase (DHFS) Dihydropteroate->DHFS Dihydrofolate Dihydrofolate (DHF) DHFR Dihydrofolate reductase (DHFR) Dihydrofolate->DHFR Tetrahydrofolate Tetrahydrofolate (THF) DHPS->Dihydropteroate DHFS->Dihydrofolate DHFR->Tetrahydrofolate

Folate Biosynthesis Pathway

Experimental Protocols

Detailed and validated experimental protocols specifically for this compound are scarce in recent literature. The following sections provide generalized methodologies based on standard biochemical techniques for related compounds. These should be adapted and validated for specific research needs.

Isolation and Purification of this compound (Formylpteroic Acid) from Microbial Cultures

This protocol outlines a general workflow for the isolation of pteridine compounds from microbial sources like Rhizopus nigricans.

Isolation_Workflow General Workflow for this compound Isolation start Microbial Fermentation (e.g., Rhizopus nigricans) centrifugation Cell Removal (Centrifugation/Filtration) start->centrifugation supernatant Culture Supernatant centrifugation->supernatant adsorption Adsorption Chromatography (e.g., Activated Charcoal or Ion-Exchange Resin) supernatant->adsorption elution Elution with Aqueous Ammonia or Alkaline Solution adsorption->elution crude_extract Crude this compound Extract elution->crude_extract purification Further Purification (e.g., Preparative HPLC or Gel Filtration) crude_extract->purification pure_this compound Pure this compound purification->pure_this compound

Isolation Workflow

Methodology:

  • Culture Growth: Cultivate the microorganism (e.g., Rhizopus nigricans) in a suitable liquid medium under optimal growth conditions to maximize the production of folate intermediates.

  • Harvesting: Separate the microbial biomass from the culture medium by centrifugation or filtration. The supernatant will contain the secreted this compound.

  • Initial Isolation (Adsorption): Acidify the supernatant and pass it through a column packed with an adsorbent material like activated charcoal or a suitable ion-exchange resin. Pteridines will adsorb to the column matrix.

  • Elution: Wash the column with water to remove unbound impurities. Elute the adsorbed this compound using a basic solution, such as dilute aqueous ammonia or a solution of an alkali hydroxide.

  • Concentration: Concentrate the eluate containing this compound, typically under reduced pressure.

  • Purification: Further purify the concentrated extract using techniques such as preparative High-Performance Liquid Chromatography (HPLC) or gel filtration chromatography. Monitor fractions for the presence of this compound using UV absorbance.

  • Crystallization: Induce crystallization of the purified this compound from a suitable solvent system (e.g., aqueous ammonium (B1175870) acetate) to obtain light yellow platelets.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol describes a general HPLC-UV method for the quantification of this compound. Method parameters will require optimization for specific instrumentation and sample matrices.

Instrumentation and Reagents:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: Aqueous buffer (e.g., 20 mM potassium phosphate, pH adjusted)

  • Mobile Phase B: Acetonitrile or Methanol

  • This compound standard of known purity

  • Appropriate solvents for sample preparation

Chromatographic Conditions (Example):

ParameterCondition
Column C18 Reverse-Phase (4.6 x 250 mm, 5 µm)
Mobile Phase Gradient or isocratic elution with a mixture of aqueous buffer and organic solvent (e.g., Acetonitrile). The exact composition and gradient profile must be optimized.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength Monitor at a wavelength of maximum absorbance for this compound (to be determined experimentally, likely in the 280-360 nm range).
Injection Volume 10-20 µL

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound standard in a suitable solvent (e.g., dilute ammonium hydroxide). Create a series of calibration standards by diluting the stock solution with the mobile phase.

  • Sample Preparation: Prepare the sample containing this compound by dissolving it in the mobile phase. If the sample is in a complex matrix, a sample clean-up step such as solid-phase extraction (SPE) may be necessary.

  • Analysis: Inject the calibration standards and samples onto the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Conclusion

This compound, or formylpteroic acid, is a compound of significant historical and biochemical importance as a key intermediate in the folate biosynthesis pathway. While detailed modern analytical data is not extensively available, its fundamental physical and chemical properties are established. The methodologies outlined in this guide provide a foundation for researchers to isolate, identify, and quantify this molecule, enabling further investigation into its role in microbial metabolism and as a potential target for antimicrobial drug development. The provided diagrams offer a clear visualization of its biochemical context and the experimental workflows for its study.

References

An In-depth Technical Guide to Formylpteroic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed overview of formylpteroic acid, a key chemical moiety related to the broader family of folates. It is intended for researchers, scientists, and professionals in drug development who are interested in the chemical and biological properties of this compound. While direct experimental data on formylpteroic acid is limited in publicly accessible literature, its properties can be inferred from closely related and well-studied derivatives.

Core Molecular Data

Formylpteroic acid is a derivative of pteroic acid, featuring a formyl group attached to the nitrogen at the 10-position (N10). This modification is a key step in the biological activation of folates, which are essential for one-carbon transfer reactions in cellular metabolism.

PropertyValue
Molecular Formula C₁₅H₁₂N₆O₄
Molecular Weight Approximately 340.29 g/mol
Canonical SMILES C1=CC(=CC=C1C(=O)O)N(CC2=CN=C3C(=N2)C(=O)NC(=N3)N)C=O
Parent Compound Pteroic Acid (C₁₄H₁₂N₆O₃)

Logical Workflow for Synthesis of a Formylpteroic Acid Analog

G cluster_0 Fragment A Synthesis cluster_1 Fragment B cluster_2 Coupling and Final Product A1 2-fluoro-5-formylbenzonitrile (B141211) A3 2,4-diaminoquinazoline-6-carbaldehyde A1->A3 Thermally induced condensation-cyclization A2 Guanidine (B92328) carbonate A2->A3 A4 Acid Hydrolysis A3->A4 A5 2-amino-4-hydroxyquinazoline-6-carbaldehyde A4->A5 C1 Reductive Amination A5->C1 B1 Ethyl-4-amino benzoate (B1203000) B1->C1 C2 N10-formyl-5,8-dideazafolic acid C1->C2

Synthetic pathway for a formylpteroic acid analog.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of formylpteroic acid are not widely published. However, methodologies for related compounds provide a strong foundation for developing such protocols.

Synthesis: The synthesis of N10-formyl-5,8-dideazafolic acid, an analog of formylpteroic acid, involves a convergent approach.[1] One key fragment, 2-amino-4-hydroxyquinazoline-6-carbaldehyde, is formed through a thermally induced condensation-cyclization of 2-fluoro-5-formylbenzonitrile with guanidine carbonate, followed by acid-catalyzed hydrolysis.[1] The second fragment is an amino benzoate derivative. These two intermediates are then coupled via reductive amination to yield the final product.[1] Similar strategies could be employed for the synthesis of 10-formylpteroic acid from pteroic acid or its precursors.

Analysis: High-Performance Liquid Chromatography (HPLC) is a standard technique for the analysis of folates and their derivatives. For the analysis of a related small molecule, formic acid, a C-18 column with a water mobile phase and UV detection at 250 nm has been shown to be effective.[2][3] For a larger molecule like formylpteroic acid, a reverse-phase C-18 column would likely be suitable, with the mobile phase and gradient conditions optimized to achieve adequate separation from impurities and related compounds. The UV absorbance of the pterin (B48896) ring system would allow for sensitive detection.

Biological Context and Signaling Pathways

Formylpteroic acid itself is not a major signaling molecule. Its significance lies in its position as a chemical intermediate in the broader context of folate metabolism. The formylated derivatives of tetrahydrofolate, which are derived from the reduction of folic acid (a conjugate of pteroic acid), are crucial coenzymes.

10-formyltetrahydrofolate, a downstream product, is a key donor of formyl groups in two major biosynthetic pathways:

  • Purine (B94841) Synthesis: It provides the formyl groups for the C2 and C8 positions of the purine ring.

  • Initiator Methionyl-tRNA Formation: It is required for the formylation of methionyl-tRNA in prokaryotes.

Due to this central role, there are no "signaling pathways" for formylpteroic acid in the traditional sense. Instead, its biological relevance is integrated into the metabolic network of one-carbon transfers.

Conclusion

Formylpteroic acid is a chemically and biologically significant molecule within the folate family. While it is less studied than its more complex derivatives like folic acid and tetrahydrofolate, its chemical properties and synthesis can be understood through the extensive research on these related compounds. The methodologies and principles outlined in this guide provide a solid foundation for researchers and drug development professionals working with or targeting folate metabolic pathways. Further research into the specific properties and potential applications of formylpteroic acid itself may reveal new opportunities in medicine and biochemistry.

References

The Elusive Rhizopterin: A Technical Guide to Its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rhizopterin, also known as formylpteroic acid, is a member of the pteridine (B1203161) family of compounds and a structural component of folic acid. Historically, it was identified as a growth factor for certain bacteria. This technical guide provides a comprehensive overview of the known natural sources of this compound and the methodologies for its isolation and purification. While detailed modern protocols and quantitative yield data are scarce, this document synthesizes the available historical and related scientific literature to present a generalized workflow for its production and isolation from its primary known natural source, the fungus Rhizopus nigricans. Furthermore, this guide outlines the biosynthetic pathway of which this compound is a part and discusses the analytical techniques relevant to its purification.

Natural Sources of this compound

The primary and historically significant natural source of this compound is the fungus Rhizopus nigricans. It was first isolated from the fermentation liquors of this organism during the production of fumaric acid. While other microorganisms that synthesize folic acid will produce intermediates of the pathway, Rhizopus nigricans is the source from which this compound was originally characterized.

Table 1: Known and Potential Natural Sources of this compound

Organism/SourceCompoundNotes
Rhizopus nigricansThis compound (Formylpteroic Acid)Isolated from fumaric acid fermentation liquors.
Folic Acid Synthesizing MicroorganismsFormylpteroic Acid (as an intermediate)Generally not accumulated or secreted in significant quantities.

Due to a lack of recent studies focusing on this compound production, specific quantitative data on its yield from Rhizopus nigricans fermentation is not available in the current literature. The following table provides an overview of the yields of other metabolites from Rhizopus nigricans to offer a general perspective on its fermentation productivity.

Table 2: Reported Yields of Other Metabolites from Rhizopus nigricans Fermentation

MetaboliteYieldFermentation ConditionsReference
Exopolysaccharides0.824 mg/mLOptimized with corn steep liquor and KH2PO4[1]

Biosynthesis of this compound

This compound, or formylpteroic acid, is an intermediate in the folic acid biosynthesis pathway. This pathway is essential for the de novo synthesis of folate in many microorganisms, plants, and fungi. The pathway begins with guanosine (B1672433) triphosphate (GTP) and culminates in the production of tetrahydrofolate. This compound is formed by the formylation of pteroic acid.

Folic_Acid_Biosynthesis GTP Guanosine Triphosphate (GTP) Dihydroneopterin_triphosphate 7,8-Dihydroneopterin triphosphate GTP->Dihydroneopterin_triphosphate GTP cyclohydrolase I Dihydropteroate 7,8-Dihydropteroate Dihydroneopterin_triphosphate->Dihydropteroate Series of enzymatic steps Dihydrofolate 7,8-Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate Dihydrofolate synthetase Pteroic_acid Pteroic Acid Dihydropteroate->Pteroic_acid Hydrolysis Tetrahydrofolate 5,6,7,8-Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate Dihydrofolate reductase This compound This compound (Formylpteroic Acid) Pteroic_acid->this compound Formylation

Figure 1: Simplified Folic Acid Biosynthesis Pathway Highlighting this compound.

Isolation and Purification of this compound

Generalized Experimental Workflow

The isolation of this compound from a Rhizopus nigricans fermentation broth would typically involve fermentation, crude extraction, and chromatographic purification.

Isolation_Workflow cluster_0 Fermentation cluster_1 Crude Extraction cluster_2 Purification cluster_3 Analysis Fermentation 1. Fermentation of Rhizopus nigricans Centrifugation 2. Removal of Fungal Biomass (Centrifugation/Filtration) Fermentation->Centrifugation Adsorption 3. Adsorption of this compound (e.g., Activated Charcoal) Centrifugation->Adsorption Elution 4. Elution from Adsorbent Adsorption->Elution Ion_Exchange 5. Ion-Exchange Chromatography Elution->Ion_Exchange Reversed_Phase 6. Reversed-Phase HPLC Ion_Exchange->Reversed_Phase Analysis 7. Purity Assessment (HPLC, Mass Spectrometry) Reversed_Phase->Analysis

References

The Pteridine Core of Rhizopterin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

An In-depth Examination of the Pteridine (B1203161) Core of Rhizopterin, a Key Player in Microbial Metabolism and a Potential Target for Drug Development.

This technical guide offers a comprehensive overview of the chemical, biological, and analytical aspects of the pteridine core of this compound. Designed for researchers, scientists, and drug development professionals, this document provides a detailed exploration of its structure, biosynthesis, and biological functions, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a deeper understanding of this important biomolecule.

Chemical and Physical Properties of this compound

This compound, also known as formylpteroic acid, is a naturally occurring pteridine derivative. Its core structure is composed of a pyrazine (B50134) ring fused to a pyrimidine (B1678525) ring, a characteristic feature of the pteridine family. The systematic name for this compound is 4-[[(2-Amino-1,4-dihydro-4-oxo-6-pteridinyl)methyl]formylamino]benzoic acid.

PropertyValue
Molecular Formula C₁₅H₁₂N₆O₄
Molecular Weight 340.29 g/mol
Appearance Light yellow platelets
Solubility Practically insoluble in water

The Biosynthetic Pathway of the Pteridine Core

The biosynthesis of the pteridine core of this compound is intricately linked to the folic acid synthesis pathway. The immediate precursor to this compound is pteroic acid. The final step in the formation of this compound involves the enzymatic formylation of pteroic acid. While the specific enzyme responsible for this reaction in all organisms is not definitively established, enzymes such as glycinamide (B1583983) ribonucleotide (GAR) transformylase and 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR) transformylase are known to catalyze formylation reactions within the broader folate pathway and are potential candidates for this transformation.[1][2][3][4][5] Another key enzyme in related formylation processes is methionyl-tRNA formyltransferase, which utilizes 10-formyltetrahydrofolate as a formyl group donor.

Rhizopterin_Biosynthesis Guanosine Triphosphate (GTP) Guanosine Triphosphate (GTP) Dihydroneopterin triphosphate Dihydroneopterin triphosphate Guanosine Triphosphate (GTP)->Dihydroneopterin triphosphate Multiple Steps 6-Hydroxymethyl-7,8-dihydropterin pyrophosphate 6-Hydroxymethyl-7,8-dihydropterin pyrophosphate Dihydroneopterin triphosphate->6-Hydroxymethyl-7,8-dihydropterin pyrophosphate Dihydropteroate Dihydropteroate 6-Hydroxymethyl-7,8-dihydropterin pyrophosphate->Dihydropteroate p-Aminobenzoic acid (pABA) p-Aminobenzoic acid (pABA) p-Aminobenzoic acid (pABA)->Dihydropteroate Dihydropteroate synthase Pteroic Acid Pteroic Acid Dihydropteroate->Pteroic Acid This compound (Formylpteroic Acid) This compound (Formylpteroic Acid) Pteroic Acid->this compound (Formylpteroic Acid) Formyltransferase (e.g., GAR/AICAR Transformylase) Formyl Donor (e.g., 10-Formyl-THF) Formyl Donor (e.g., 10-Formyl-THF) Formyl Donor (e.g., 10-Formyl-THF)->this compound (Formylpteroic Acid)

Figure 1. Proposed biosynthetic pathway of this compound from GTP.

Biological Functions and Activity

As a structural analog of pteroic acid and a part of the broader folate family, the pteridine core of this compound is a potential modulator of enzymes involved in folate metabolism. This includes dihydrofolate reductase (DHFR) and folate-binding proteins (FBPs). The inhibitory potential (Ki) against DHFR and the binding affinity (Kd) to FBPs are critical parameters for understanding its biological role and for potential therapeutic applications. However, specific quantitative data for these interactions are currently limited in the public domain.

TargetInteractionQuantitative Data
Lactococcus lactisGrowth PromotionEC₅₀: Data not readily available
Dihydrofolate Reductase (DHFR)InhibitionKᵢ: Data not readily available
Folate-Binding Protein (FBP)BindingKₐ: Data not readily available

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Pteridine Analysis

The analysis and purification of this compound and its precursor, pteroic acid, can be achieved using reverse-phase high-performance liquid chromatography (RP-HPLC).

Methodology:

  • Column: Newcrom R1 reverse-phase column.

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water. The addition of a small percentage of formic acid to the mobile phase can improve peak shape and is compatible with mass spectrometry detection.

  • Detection: UV absorbance at a wavelength determined by the absorbance maxima of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Sample Sample Extraction Extraction Sample->Extraction Filtration Filtration Extraction->Filtration Injector Injector Filtration->Injector Solvent_Reservoir Mobile Phase (Acetonitrile/Water/Formic Acid) Pump Pump Solvent_Reservoir->Pump Pump->Injector Column Column Injector->Column Newcrom R1 Detector Detector Column->Detector UV Chromatogram Chromatogram Detector->Chromatogram Quantification Quantification Chromatogram->Quantification

Figure 2. General workflow for the HPLC analysis of pteridines.

Mass Spectrometry (MS) for Structural Confirmation

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the definitive identification and quantification of this compound in complex biological samples.

Methodology:

  • Ionization: Electrospray ionization (ESI) is commonly used for pteridine compounds.

  • Mass Analyzer: A high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap, is recommended for accurate mass measurements.

  • Fragmentation: Collision-induced dissociation (CID) can be used to generate characteristic fragment ions for structural confirmation. The use of formic acid in the mobile phase can enhance ionization in positive ion mode.

Enzymatic Synthesis of this compound

An in vitro enzymatic synthesis of this compound can be performed to produce the compound for further study.

Protocol Outline:

  • Reaction Mixture: Prepare a buffered solution (e.g., Tris-HCl, pH 7.5-8.0) containing pteroic acid as the substrate.

  • Formyl Donor: Add a suitable formyl donor, such as 10-formyltetrahydrofolate.

  • Enzyme: Introduce a purified formyltransferase enzyme (e.g., GAR transformylase or a commercially available enzyme with similar activity).

  • Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 37°C) for a defined period.

  • Quenching and Analysis: Stop the reaction and analyze the formation of this compound using HPLC or LC-MS/MS as described above.

Enzymatic_Synthesis Pteroic_Acid Pteroic Acid (Substrate) Incubation Incubate at 37°C Pteroic_Acid->Incubation Formyl_Donor 10-Formyl-THF (Co-substrate) Formyl_Donor->Incubation Enzyme Formyltransferase Enzyme->Incubation Reaction_Buffer Buffer (pH 7.5-8.0) Reaction_Buffer->Incubation Analysis HPLC or LC-MS/MS Analysis Incubation->Analysis

Figure 3. Workflow for the enzymatic synthesis of this compound.

Conclusion and Future Directions

The pteridine core of this compound represents a fascinating area of study with implications for microbial physiology and drug discovery. While its fundamental structure and biosynthetic origins are understood, a significant opportunity exists to further elucidate the specific enzymatic machinery involved in its synthesis and to quantify its interactions with key biological targets. The experimental protocols outlined in this guide provide a foundation for researchers to pursue these investigations, which could ultimately lead to the development of novel antimicrobial agents or other therapeutic interventions targeting the folate pathway. Further research is warranted to isolate and characterize the specific formyltransferase(s) responsible for this compound biosynthesis and to determine the precise quantitative biological activity of this important pteridine derivative.

References

Methodological & Application

Synthesis of Rhizopterin: A Detailed Guide for Laboratory Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note

Rhizopterin, also known as N10-formylpteroic acid, is a crucial molecule in the folic acid metabolic pathway. Its synthesis in a laboratory setting is of significant interest for various research applications, including the study of folate-dependent enzymes, the development of antifolate drugs, and as a standard in metabolic research. This document provides a detailed overview of the laboratory synthesis of this compound, focusing on a common and effective two-step process: the preparation of the precursor pteroic acid from folic acid, followed by its formylation to yield this compound.

The synthesis of pteroic acid is typically achieved through the microbial or enzymatic cleavage of the glutamic acid moiety from folic acid. This method is favored for its specificity and relatively mild reaction conditions. Subsequently, the isolated pteroic acid is formylated at the N10 position. While various formylating agents can be employed, this guide will detail a direct formylation approach.

This document outlines the necessary protocols, quantitative data, and visual representations of the synthesis workflow to aid researchers in successfully producing this compound in the lab.

Quantitative Data Summary

The following table summarizes the key quantitative data for the two main stages of this compound synthesis, providing a clear comparison of expected outcomes.

StepReactionStarting MaterialKey Reagents/MethodTypical Yield (%)Purity (%)Reference
1Pteroic Acid PreparationFolic AcidPseudomonas sp. (ATCC 29861)Not specifiedSubstantially free of folic acid[1][2]
2N10-FormylationPteroic AcidFormic acidNot specifiedHigh[3]

Note: Specific yields and purities can vary depending on the reaction scale, purity of starting materials, and optimization of reaction and purification conditions.

Experimental Protocols

Step 1: Preparation of Pteroic Acid from Folic Acid via Microbial Cleavage

This protocol details the preparation of pteroic acid from folic acid using Pseudomonas species, as it is a well-documented method.

Materials:

  • Folic Acid

  • Pseudomonas sp. (e.g., ATCC 29861)

  • Culture Medium:

    • KH2PO4: 3.0 g/L

    • K2HPO4: 5.5 g/L

    • MgSO4·7H2O: 6.0 g/L

    • CaCl2: 400 mg/L

    • FeSO4·7H2O: 300 mg/L

    • MnSO4·H2O: 90 mg/L

    • MoNa2O4·H2O: 90 mg/L

    • Fertilizer for hydroponics: 30 ml/L

  • 2 N NaOH solution

  • Diluted Phosphoric Acid

  • Deionized Water

  • TLC plates (cellulose F)

  • Developing solvent: 1:10 Ammonia solution in water

Procedure:

  • Culture Preparation: Prepare the culture medium according to the specified concentrations and sterilize it. Inoculate the medium with Pseudomonas sp. and allow for initial growth.

  • Reaction Setup: In a suitable reaction vessel (e.g., a large basin), combine 5 L of water with 400 ml of the culture medium. Add 75 g of folic acid and a small amount of the bacterial culture.[1]

  • Incubation: Maintain the reaction mixture at a temperature above 15°C in a dark place, as folic acid is light-sensitive.[1]

  • pH Adjustment and Aeration: Stir the solution every three days to ensure adequate oxygen supply for the bacteria. Monitor the pH and maintain it between 7.3 and 8.0 by adding 2 N NaOH or diluted phosphoric acid as needed.[1]

  • Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC). A small, filtered sample is diluted with water and spotted on a cellulose (B213188) TLC plate. The plate is developed using a 1:10 ammonia-water solution. The spots can be visualized under UV light. The reaction is complete when the pH no longer increases, which may take approximately 6 weeks.[1]

  • Isolation of Crude Pteroic Acid: Pteroic acid is sparingly soluble and will precipitate out of the solution. Filter the reaction mixture to collect the crude pteroic acid. The filtration may be slow.[1]

  • Purification:

    • Wash the filter cake with 1.5 L of water and dry it in a vacuum desiccator over NaOH.[1]

    • Recrystallization from HCl: Suspend the crude pteroic acid in a solution of 2.1 L of water and 1.8 L of 32% HCl, and heat to boiling. Cool the solution in an ice bath to precipitate the purified pteroic acid. Filter the precipitate and wash with cold 2 N HCl.[1]

    • Recrystallization as Sodium Salt: For further purification, dissolve the pteroic acid in water by adding 4N NaOH to a pH of about 13.0. Filter the solution and then slowly add 20% HCl to the filtrate to a pH of 8.1 to precipitate the pteroic acid, leaving folic acid in the solution.[1]

Step 2: N10-Formylation of Pteroic Acid to Synthesize this compound

This protocol describes the direct formylation of pteroic acid.

Materials:

  • Pteroic Acid (prepared in Step 1)

  • Formic Acid (or other formylating agents like ethyl formate)

  • Suitable solvent (e.g., excess formic acid or an alcoholic solvent)

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend the purified pteroic acid in a suitable solvent. An excess of formic acid can serve as both the reactant and the solvent.[3]

  • Formylation Reaction: Heat the reaction mixture under reflux. The reaction time will depend on the specific conditions and scale and should be monitored by TLC.

  • Work-up and Isolation: After the reaction is complete, cool the mixture. The this compound may precipitate upon cooling. If necessary, remove the excess formic acid under reduced pressure.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system. The choice of solvent will depend on the solubility characteristics of this compound and any remaining impurities.

Visualizations

Synthesis Workflow

The following diagram illustrates the overall workflow for the synthesis of this compound from folic acid.

Rhizopterin_Synthesis_Workflow cluster_0 Step 1: Pteroic Acid Preparation cluster_1 Step 2: N10-Formylation FolicAcid Folic Acid PteroicAcid Pteroic Acid FolicAcid->PteroicAcid Microbial Cleavage (Pseudomonas sp.) This compound This compound PteroicAcid->this compound Formylation (Formic Acid)

Caption: Overall workflow for the two-step synthesis of this compound.

Logical Relationship of Components

This diagram shows the structural relationship between the key molecules in the synthesis.

Rhizopterin_Components FolicAcid Folic Acid (Pteroyl-L-glutamic acid) PteroicAcid Pteroic Acid FolicAcid->PteroicAcid - L-Glutamic Acid GlutamicAcid L-Glutamic Acid FolicAcid->GlutamicAcid This compound This compound (N10-formylpteroic acid) PteroicAcid->this compound + Formyl Group FormylGroup Formyl Group (-CHO) This compound->FormylGroup

References

Application Notes and Protocols for the Quantification of Rhizopterin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhizopterin, also known as formylpteroic acid, is a pteridine (B1203161) derivative that plays a role as a folic acid factor. Accurate quantification of this compound in biological matrices is crucial for understanding its physiological functions, metabolic pathways, and for potential applications in drug development and clinical research. These application notes provide detailed protocols for the quantification of this compound in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[1][2][3][4]

Analytical Techniques for this compound Quantification

LC-MS/MS is the method of choice for the reliable quantification of this compound and other pteridines in complex biological fluids due to its high selectivity and sensitivity.[1][2][3] The methodology involves sample preparation to isolate the analyte from the matrix, chromatographic separation, and detection by mass spectrometry.

Key Performance Characteristics of LC-MS/MS Methods for Pteridine Analysis

The validation of any analytical method is critical to ensure reliable and reproducible results. The following table summarizes typical performance characteristics for the quantification of pteridines, including this compound, in biological samples based on published literature for structurally related compounds.[3][5][6][7]

ParameterTypical PerformanceReference
Lower Limit of Quantification (LLOQ) 0.5 - 5 ng/mL[3][6]
Linearity (R²) > 0.99[5][8][9]
Intra-day Precision (%RSD) < 15%[6][10]
Inter-day Precision (%RSD) < 15%[6][10]
Accuracy (% Recovery) 85 - 115%[7][10]
Matrix Effect Monitored and minimized[10]
Stability Assessed under various conditions[11]

Experimental Protocols

Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS

This protocol describes a method for the extraction and quantification of this compound from human plasma.

1. Materials and Reagents

  • This compound analytical standard

  • Stable isotope-labeled internal standard (e.g., ¹³C-labeled this compound)

  • Human plasma (K2-EDTA)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Formic acid (LC-MS grade)[12]

  • Water (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

2. Sample Preparation: Solid Phase Extraction (SPE)

  • Pre-treatment: Thaw plasma samples on ice. To 200 µL of plasma, add 20 µL of internal standard solution and 400 µL of 1% formic acid in water. Vortex for 30 seconds.

  • SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.

  • Elution: Elute this compound and the internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

3. LC-MS/MS Conditions

  • HPLC System: A high-performance liquid chromatography system capable of gradient elution.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 3 µm particle size) is suitable for separation.[13]

  • Mobile Phase A: 0.1% Formic acid in water.[12][13]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.[13]

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-7 min: 95% B

    • 7.1-10 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • MRM Transitions:

    • This compound: [M+H]⁺ → fragment ion (To be determined by direct infusion of the standard)

    • Internal Standard: [M+H]⁺ → fragment ion (To be determined by direct infusion of the standard)

4. Data Analysis and Quantification

  • Generate a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the calibration standards.

  • Determine the concentration of this compound in the plasma samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: High-Throughput Quantification of this compound in Serum using Protein Precipitation

This protocol offers a faster, high-throughput alternative for sample preparation.

1. Materials and Reagents

  • This compound analytical standard

  • Stable isotope-labeled internal standard

  • Human serum

  • Acetonitrile (HPLC grade) with 0.1% formic acid

2. Sample Preparation: Protein Precipitation

  • To 100 µL of serum in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard and 0.1% formic acid.

  • Vortex vigorously for 1 minute to precipitate the proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and inject a portion directly into the LC-MS/MS system or evaporate and reconstitute in the initial mobile phase for improved sensitivity.

3. LC-MS/MS Conditions

  • The LC-MS/MS conditions would be similar to those described in Protocol 1. Optimization of the gradient may be required to ensure adequate separation from any remaining matrix components.

Visualization of Workflow and Metabolic Context

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound in a biological sample using LC-MS/MS.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma/Serum) Add_IS Add Internal Standard Sample->Add_IS Extraction Extraction (SPE or Protein Precipitation) Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC Liquid Chromatography Separation Reconstitution->LC MS Tandem Mass Spectrometry Detection LC->MS Quantification Quantification MS->Quantification Report Report Results Quantification->Report

Caption: General workflow for this compound quantification.

This compound in the Folate Biosynthesis Pathway

This compound (formylpteroic acid) is an intermediate in the biosynthesis of folate. The following diagram illustrates a simplified representation of the folate synthesis pathway, highlighting the position of this compound.

folate_pathway GTP GTP Dihydroneopterin_triphosphate 7,8-Dihydroneopterin triphosphate GTP->Dihydroneopterin_triphosphate GTP cyclohydrolase I Pterin 6-Hydroxymethyl-7,8-dihydropterin Dihydroneopterin_triphosphate->Pterin Dihydropteroate 7,8-Dihydropteroate Pterin->Dihydropteroate Dihydropteroate synthase pABA p-Aminobenzoic acid (pABA) pABA->Dihydropteroate Dihydrofolate 7,8-Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate Dihydrofolate synthase This compound This compound (Formylpteroic Acid) Dihydropteroate->this compound Formylation Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate Dihydrofolate reductase This compound->Dihydrofolate Glutamation

Caption: Simplified folate biosynthesis pathway.

Disclaimer: The dashed lines in the folate biosynthesis pathway indicate a plausible but not definitively established role for this compound as a direct intermediate in all organisms. Further research is needed to fully elucidate its specific enzymatic conversions.

References

Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of Rhizopterin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhizopterin, a pteridine (B1203161) derivative, is a key compound in the metabolic pathways of various microorganisms, including soil bacteria of the genus Rhizobium. Accurate and sensitive quantification of this compound is crucial for understanding bacterial physiology, folate metabolism, and its potential role in symbiotic nitrogen fixation. High-Performance Liquid Chromatography (HPLC) offers a robust and reliable method for the separation and quantification of this compound in complex biological matrices. This application note provides a detailed protocol for the analysis of this compound using reversed-phase HPLC with UV or fluorescence detection.

Principle

This method utilizes a reversed-phase HPLC system to separate this compound from other components in a sample matrix. The separation is achieved based on the differential partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The concentration of this compound is then determined by detecting its characteristic UV absorbance or fluorescence.

Experimental Protocols

Sample Preparation

Effective sample preparation is critical to remove interferences and ensure the stability of pteridines, which can be sensitive to oxidation.

For Bacterial Culture Supernatants:

  • Cell Removal: Centrifuge the bacterial culture at 10,000 x g for 15 minutes at 4°C to pellet the cells.

  • Supernatant Collection: Carefully collect the supernatant containing the secreted this compound.

  • Protein Precipitation: To remove proteins that can interfere with the analysis, add an equal volume of cold acetonitrile (B52724) or methanol (B129727) to the supernatant. Vortex vigorously and incubate at -20°C for 30 minutes.

  • Clarification: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Filtration: Filter the resulting supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • Stabilization: For enhanced stability of reduced pteridines, consider adding a stabilizing agent like dithiothreitol (B142953) (DTT) to the final extract at a concentration of 0.1% (w/v).

For Solid Samples (e.g., soil, plant nodules):

  • Extraction: Homogenize the solid sample in an extraction buffer (e.g., phosphate (B84403) buffer, pH 6.8) containing an antioxidant such as ascorbic acid (0.2% w/v).

  • Sonication: Sonicate the homogenate on ice to ensure complete cell lysis and extraction of this compound.

  • Centrifugation and Filtration: Follow steps 3-5 from the bacterial culture supernatant protocol.

HPLC Instrumentation and Conditions

The following are recommended starting conditions. Optimization may be required depending on the specific HPLC system and sample matrix.

ParameterRecommended Condition
HPLC System Quaternary pump, autosampler, column oven, UV-Vis or Fluorescence detector
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A 15 mM Phosphate Buffer (pH 6.8)
Mobile Phase B Methanol or Acetonitrile
Gradient Isocratic: 95% A, 5% B (Initial); Gradient elution may be optimized for complex samples.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 20 µL
Detection UV-Vis Detector: 254 nm and 360 nm; Fluorescence Detector: Excitation at 350 nm, Emission at 450 nm
Standard Preparation and Calibration
  • Stock Solution: Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in a suitable solvent (e.g., 0.1 M NaOH, followed by neutralization).

  • Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

  • Calibration Curve: Inject the working standards into the HPLC system and construct a calibration curve by plotting the peak area against the concentration of this compound.

Data Presentation

The following table summarizes typical quantitative data expected for the analysis of pteridines using HPLC. The exact values for this compound should be determined experimentally during method validation.

ParameterExpected Value Range
Retention Time (Rt) 5 - 15 minutes (highly dependent on exact conditions)
Limit of Detection (LOD) 0.1 - 10 ng/mL
Limit of Quantification (LOQ) 0.5 - 25 ng/mL
Linearity (R²) > 0.999

Experimental Workflow and Metabolic Pathway

To visualize the experimental process and the metabolic context of this compound, the following diagrams are provided.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample Bacterial Culture / Soil Sample Centrifugation Centrifugation Sample->Centrifugation Protein_Precipitation Protein Precipitation Centrifugation->Protein_Precipitation Filtration Filtration (0.22 µm) Protein_Precipitation->Filtration HPLC_Vial Sample in HPLC Vial Filtration->HPLC_Vial Autosampler Autosampler Injection HPLC_Vial->Autosampler HPLC_Column C18 Column Separation Autosampler->HPLC_Column Detector UV/Fluorescence Detection HPLC_Column->Detector Chromatogram Chromatogram Detector->Chromatogram Quantification Quantification (Calibration Curve) Chromatogram->Quantification

Figure 1. HPLC analysis workflow for this compound.

Folate_Biosynthesis GTP Guanosine Triphosphate (GTP) Dihydroneopterin_triphosphate Dihydroneopterin triphosphate GTP->Dihydroneopterin_triphosphate GTP cyclohydrolase I Dihydroneopterin Dihydroneopterin Dihydroneopterin_triphosphate->Dihydroneopterin Dihydroneopterin triphosphate pyrophosphatase Hydroxymethyl_dihydropterin 6-Hydroxymethyl-7,8-dihydropterin Dihydroneopterin->Hydroxymethyl_dihydropterin Dihydroneopterin aldolase This compound This compound (Pteridine derivative) Dihydroneopterin->this compound Side reactions/ metabolism Dihydropteroate Dihydropteroate Hydroxymethyl_dihydropterin->Dihydropteroate Dihydropteroate synthase Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate Dihydrofolate synthase Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate Dihydrofolate reductase

Figure 2. Simplified Folate Biosynthesis Pathway showing the position of pteridines.

Conclusion

The described HPLC method provides a reliable and sensitive approach for the quantification of this compound in various sample matrices. Proper sample preparation, including the use of stabilizing agents, is crucial for accurate results. The provided protocol and instrumental conditions serve as a strong foundation for developing and validating a method for routine this compound analysis in research and industrial settings.

Application Notes and Protocols for the Spectroscopic Analysis of Formylpteroic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formylpteroic acid is a derivative of pteroic acid and a key intermediate in the folate biosynthesis pathway. As folate metabolism is a critical target for various therapeutic agents, including antimicrobial and anticancer drugs, the accurate analysis of its intermediates is of significant interest. These application notes provide a detailed overview of the primary spectroscopic techniques used for the characterization of formylpteroic acid: Ultraviolet-Visible (UV-Vis) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.

While specific experimental data for formylpteroic acid is not extensively available in the public domain, this document outlines the fundamental principles, general protocols, and expected spectral characteristics based on its chemical structure and data from closely related compounds like pteroic acid and its derivatives.

I. Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable tool for the quantitative analysis of pterin-containing compounds due to the strong UV absorbance of the pteridine (B1203161) ring system. The absorbance maxima (λmax) are sensitive to pH and substitution on the ring.

Data Presentation

Table 1: Expected UV-Vis Absorption Maxima for Formylpteroic Acid

Solvent/pHExpected λmax (nm)Notes
Acidic (pH ~2)~256, ~285, ~360The pteridine ring is protonated, leading to distinct absorption bands. These values are estimations based on pteroic acid and other folate derivatives.
Neutral (pH ~7)~255, ~282, ~365Shifts in λmax are expected compared to acidic conditions due to changes in the ionization state of the molecule.
Basic (pH ~11)~255, ~305, ~365Deprotonation of the pteridine ring and carboxylic acid group leads to shifts in the absorption maxima, particularly in the longer wavelength region.

Note: The values presented are estimations based on the known spectroscopic behavior of the pterin (B48896) chromophore and related folate compounds. Actual values for formylpteroic acid must be determined experimentally.

Experimental Protocol: UV-Vis Spectral Acquisition

Objective: To determine the UV-Vis absorption spectrum of formylpteroic acid and identify its absorption maxima at different pH values.

Materials:

  • Formylpteroic acid standard

  • Spectrophotometer-grade solvents (e.g., ethanol, methanol)

  • Buffers of various pH (e.g., 0.1 M HCl for acidic, phosphate (B84403) buffer for neutral, 0.1 M NaOH for basic)

  • Quartz cuvettes

  • Calibrated UV-Vis spectrophotometer

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of formylpteroic acid in a suitable solvent (e.g., 0.1 M NaOH due to the acidic nature of the compound, followed by dilution in the desired buffer). Protect the solution from light to prevent photodegradation.

  • Working Solutions: Prepare a series of dilutions of the stock solution in the desired pH buffers.

  • Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamps to warm up. Set the wavelength range for scanning (e.g., 200-500 nm).

  • Blank Measurement: Fill a quartz cuvette with the corresponding buffer to be used for the sample and use it as a blank to zero the instrument.

  • Sample Measurement: Rinse the cuvette with the sample solution and then fill it. Place the cuvette in the sample holder and record the absorption spectrum.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax) from the resulting spectrum. Repeat the measurement for each pH condition.

II. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about the molecule, allowing for the confirmation of its chemical structure by observing the chemical environment of each proton and carbon atom.

Data Presentation

Table 2: Predicted 1H and 13C NMR Chemical Shifts for Formylpteroic Acid

Atom PositionPredicted 1H Chemical Shift (ppm)Predicted 13C Chemical Shift (ppm)Notes
Formyl Proton (-CHO)~8.0 - 8.5~160 - 165The formyl proton is expected to be a singlet and significantly downfield. The formyl carbon will also be in the downfield region characteristic of aldehydes/amides.
Pteridine Ring Protons~7.5 - 9.0~140 - 160The exact shifts will depend on the specific proton and its position on the heterocyclic ring system. These are typically in the aromatic region.
Methylene (B1212753) Bridge (-CH2-)~4.5 - 5.0~45 - 55The protons on the methylene bridge connecting the pteridine ring and the p-aminobenzoic acid moiety will appear as a singlet.
p-Aminobenzoic Acid Moiety (Aromatic Protons)~6.5 - 8.0~110 - 150These protons will show a characteristic splitting pattern (likely two doublets) for a para-substituted benzene (B151609) ring.
Carboxylic Acid Proton (-COOH)> 10 (often not observed)~165 - 175The carboxylic acid proton is acidic and may exchange with solvent, leading to a very broad signal or no observable signal. The carboxyl carbon will be in the characteristic downfield region.

Note: These are predicted chemical shift ranges. The actual values are dependent on the solvent, concentration, and temperature. Experimental determination is necessary for accurate assignment.

Experimental Protocol: 1H and 13C NMR Spectroscopy

Objective: To obtain 1H and 13C NMR spectra of formylpteroic acid to confirm its structure.

Materials:

  • Formylpteroic acid sample

  • Deuterated solvent (e.g., DMSO-d6, D2O with a suitable base for dissolution)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation: Dissolve an appropriate amount of the formylpteroic acid sample in the chosen deuterated solvent. The choice of solvent is critical due to the poor solubility of pteroic acid derivatives. DMSO-d6 is often a good choice.

  • Instrument Setup: Tune and shim the NMR spectrometer according to standard procedures.

  • 1H NMR Acquisition: Acquire the 1H NMR spectrum. Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.

  • 13C NMR Acquisition: Acquire the 13C NMR spectrum. This will likely require a longer acquisition time than the 1H spectrum.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

  • Spectral Analysis: Integrate the peaks in the 1H spectrum and determine the chemical shifts for both 1H and 13C spectra. Use 2D NMR techniques (e.g., COSY, HSQC, HMBC) if necessary for unambiguous assignment of all signals.

III. Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight of formylpteroic acid and for obtaining structural information through fragmentation analysis.

Data Presentation

Table 3: Expected Mass Spectrometry Data for Formylpteroic Acid

Ionization ModeExpected [M+H]+ (m/z)Expected [M-H]- (m/z)Common Fragmentation Ions (m/z)
ESI312.08310.07Positive Mode: Loss of H2O, loss of CO, cleavage of the C-N bond between the methylene bridge and the p-aminobenzoyl group. Negative Mode: Loss of CO2 from the carboxylic acid.

Note: The molecular formula of formylpteroic acid is C14H11N5O4, with a monoisotopic mass of 313.08 g/mol . The expected m/z values are calculated based on this formula. Fragmentation patterns are predictive and need to be confirmed by experimental data.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

Objective: To determine the molecular weight and fragmentation pattern of formylpteroic acid.

Materials:

  • Formylpteroic acid sample

  • HPLC-grade solvents (e.g., methanol, acetonitrile, water)

  • Formic acid or ammonium (B1175870) hydroxide (B78521) (for modifying the mobile phase)

  • LC-MS system with an ESI source

Procedure:

  • Sample Preparation: Dissolve the formylpteroic acid sample in a suitable solvent mixture, typically the initial mobile phase for LC-MS analysis.

  • LC-MS System Setup: Set up the liquid chromatography system with an appropriate column (e.g., C18) and a mobile phase gradient suitable for separating the compound of interest from any impurities. The mass spectrometer should be calibrated.

  • Infusion or LC-MS Analysis: The sample can be directly infused into the mass spectrometer or injected into the LC system for separation prior to MS analysis.

  • Data Acquisition: Acquire mass spectra in both positive and negative ion modes. Perform MS/MS (tandem mass spectrometry) on the parent ion to induce fragmentation and obtain a fragmentation spectrum.

  • Data Analysis: Determine the accurate mass of the molecular ion and compare it with the theoretical mass. Analyze the fragmentation pattern to identify characteristic losses and fragments that confirm the structure.

IV. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the formylpteroic acid molecule by measuring the absorption of infrared radiation.

Data Presentation

Table 4: Expected Characteristic FTIR Absorption Bands for Formylpteroic Acid

Functional GroupExpected Wavenumber (cm-1)IntensityNotes
O-H Stretch (Carboxylic Acid)2500-3300BroadThe broadness is due to hydrogen bonding.
N-H Stretch (Amine/Amide)3100-3500MediumMultiple bands may be present due to the primary amine and the amide-like formyl group.
C-H Stretch (Aromatic/Alkyl)2850-3100MediumAromatic C-H stretches appear above 3000 cm-1, while the methylene C-H stretch will be below 3000 cm-1.
C=O Stretch (Formyl)1680-1700StrongThe position is characteristic of an amide-like carbonyl.
C=O Stretch (Carboxylic Acid)1700-1725StrongThis peak may overlap with the formyl carbonyl stretch.
C=C and C=N Stretch (Aromatic/Pteridine)1450-1650Medium-StrongA series of bands is expected in this region, characteristic of the aromatic and heteroaromatic ring systems.
C-O Stretch (Carboxylic Acid)1210-1320Medium
C-N Stretch1000-1350Medium

Note: These are typical wavenumber ranges for the indicated functional groups. The exact position and intensity of the peaks can be influenced by the molecular environment and physical state of the sample.

Experimental Protocol: FTIR Spectroscopy

Objective: To obtain an FTIR spectrum of formylpteroic acid to identify its functional groups.

Materials:

  • Formylpteroic acid sample

  • Potassium bromide (KBr, IR grade)

  • Agate mortar and pestle

  • Pellet press

  • FTIR spectrometer

Procedure:

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly dry the KBr to remove any moisture.

    • Grind a small amount of the formylpteroic acid sample with KBr in the agate mortar and pestle. A typical ratio is 1-2 mg of sample to 100-200 mg of KBr.

    • Place the finely ground powder into the pellet press and apply pressure to form a transparent or translucent pellet.

  • Background Spectrum: Place the empty pellet holder in the FTIR spectrometer and record a background spectrum. This will subtract the absorbance from atmospheric CO2 and water vapor.

  • Sample Spectrum: Place the KBr pellet containing the sample in the holder and record the IR spectrum. The typical range is 4000-400 cm-1.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups in the formylpteroic acid molecule.

V. Signaling Pathways and Experimental Workflows

Formylpteroic acid is an intermediate in the de novo biosynthesis of folates. The following diagrams illustrate the relevant enzymatic steps and a general workflow for the analysis of folate pathway intermediates.

Folate Biosynthesis Pathway

The synthesis of dihydrofolate, a precursor to biologically active folates, involves two key enzymatic steps starting from 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate and p-aminobenzoate (pABA).

Folate_Biosynthesis GTP Guanosine Triphosphate (GTP) GCHI GTP cyclohydrolase I GTP->GCHI H2NTP 7,8-Dihydroneopterin triphosphate HPPK HPPK H2NTP->HPPK Multiple steps HMDHP_PP 6-Hydroxymethyl-7,8-dihydropterin pyrophosphate DHPS Dihydropteroate Synthase (DHPS) HMDHP_PP->DHPS pABA p-Aminobenzoate (pABA) pABA->DHPS DHP 7,8-Dihydropteroate Formylpteroic Formylpteroic Acid DHP->Formylpteroic Formylation? DHFS Dihydrofolate Synthase (DHFS) DHP->DHFS L-Glutamate, ATP DHF 7,8-Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR NADPH THF Tetrahydrofolate (THF) GCHI->H2NTP HPPK->HMDHP_PP DHPS->DHP DHFS->DHF ADP + Pi DHFR->THF NADP+

Caption: Folate biosynthesis pathway.

General Experimental Workflow for Spectroscopic Analysis

This workflow outlines the typical steps involved in the spectroscopic analysis of a compound like formylpteroic acid.

Experimental_Workflow Sample Sample containing Formylpteroic Acid Extraction Extraction and Purification (e.g., HPLC) Sample->Extraction UVVis UV-Vis Spectroscopy Extraction->UVVis NMR NMR Spectroscopy (1H, 13C, 2D) Extraction->NMR MS Mass Spectrometry (LC-MS, MS/MS) Extraction->MS FTIR FTIR Spectroscopy Extraction->FTIR DataAnalysis Data Analysis and Structure Elucidation UVVis->DataAnalysis NMR->DataAnalysis MS->DataAnalysis FTIR->DataAnalysis Report Application Notes and Protocols DataAnalysis->Report

Caption: General experimental workflow.

Conclusion

The spectroscopic techniques outlined in these application notes provide a robust framework for the analysis and characterization of formylpteroic acid. While specific, experimentally-derived quantitative data for this compound is limited in publicly accessible literature, the provided protocols and expected spectral characteristics serve as a valuable guide for researchers. It is imperative that experimental data be acquired for definitive structural confirmation and quantitative analysis. The study of formylpteroic acid and its role in the folate pathway is crucial for the development of novel therapeutics targeting this essential metabolic route.

Application Notes and Protocols for Utilizing Rhizopterin and Pterin Compounds in Microbiological Growth Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pterins are a class of heterocyclic compounds that form the core structure of pteridines. These molecules, including Rhizopterin (N¹⁰-formylpteroic acid), are crucial intermediates in the biosynthesis of vital cofactors, most notably folic acid (vitamin B9).[1][2] In bacteria, the de novo synthesis of folic acid is essential for the production of nucleotides (purines and thymidine), certain amino acids like methionine, and formyl-methionine, which is critical for protein synthesis.[3] Consequently, the bacterial folic acid biosynthesis pathway is a well-established and highly attractive target for the development of antimicrobial agents.[1][4]

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound and other pterin (B48896) derivatives in microbiological growth assays to assess their antimicrobial potential. The focus is on leveraging their role as inhibitors or intermediates within the folic acid synthesis pathway.

Principle and Mechanism of Action

The antimicrobial activity of many compounds targeting the folate pathway stems from the inhibition of key enzymes. Bacteria synthesize folate from guanosine (B1672433) triphosphate (GTP), p-aminobenzoic acid (pABA), and glutamate (B1630785) through a series of enzymatic steps that are absent in humans, who obtain folate from their diet. This metabolic difference allows for selective targeting of the bacterial pathway.

Pterin-based compounds can act as antimicrobial agents, particularly when conjugated with other molecules like sulfonamides. Sulfonamides are structural analogs of pABA and competitively inhibit dihydropteroate (B1496061) synthase (DHPS), a crucial enzyme that catalyzes the condensation of 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPPP) and pABA to form 7,8-dihydropteroate. Pterin-sulfonamide conjugates have been shown to be effective inhibitors of DHPS, essentially acting as potent antagonists of the folate pathway and thereby halting bacterial growth.

Quantitative Data: Antimicrobial Activity of Pterin Compounds

The following tables summarize the quantitative data on the inhibitory effects of various pterin compounds on bacterial growth and enzyme activity.

Table 1: Minimum Inhibitory Concentration (MIC) of Pterin-Sulfonamide Conjugates against Escherichia coli

CompoundConjugateMIC (µg/mL)
Pterin-Sulfamethoxazole15>200
Pterin-Sulfathiazole16>200
Pterin-Sulfadiazine17>200
Pterin-Sulfamerazine18>200
Pterin-Sulfadimethoxine19>200
Pterin-Sulfamethizole20>200
Pterin-Sulfapyridine21>200
Pterin-Sulfanilamide22>200
Control Antibiotics
AmpicillinN/A1.58
ChloramphenicolN/A8.5
TrimethoprimN/A1.7

Data sourced from a study on pterin-sulfa conjugates. Note: While these specific conjugates showed high MIC values, they demonstrated significant enzymatic inhibition, suggesting that modified pterin compounds can be potent antimicrobials.

Table 2: Agar (B569324) Well Diffusion Assay of a Pterin Compound from Bacillus pumilus

Test OrganismPterin Concentration (µg/mL)Zone of Inhibition (mm)
Escherichia coli2510
5013
7516
10019
Pseudomonas aeruginosa259
5012
7515
10018

This table is illustrative of results from an agar well diffusion assay as described in the literature.

Experimental Protocols

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol details the determination of the MIC of a pterin compound against a bacterial strain, such as E. coli, using a 96-well plate format.

Materials:

  • Test pterin compound (e.g., this compound derivative)

  • Bacterial strain (e.g., E. coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (for measuring optical density at 600 nm)

  • Sterile pipette tips and multichannel pipette

  • Incubator (37°C)

Procedure:

  • Preparation of Bacterial Inoculum: a. From a fresh agar plate, pick a single colony of the test bacterium and inoculate it into 5 mL of CAMHB. b. Incubate the culture overnight at 37°C with shaking. c. The next day, dilute the overnight culture in fresh CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be verified by measuring the optical density (OD) at 600 nm. d. Further dilute the standardized bacterial suspension 1:100 in CAMHB to obtain a final inoculum density of approximately 1 x 10⁶ CFU/mL.

  • Preparation of Test Compound Dilutions: a. Prepare a stock solution of the pterin compound in a suitable solvent (e.g., DMSO). b. In a 96-well plate, add 100 µL of CAMHB to all wells. c. Add 100 µL of the pterin stock solution to the first well of a row and mix well. This creates a 1:2 dilution. d. Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard 100 µL from the last well.

  • Inoculation and Incubation: a. Add 10 µL of the prepared bacterial inoculum (1 x 10⁶ CFU/mL) to each well containing the serially diluted compound. The final bacterial concentration will be approximately 5 x 10⁵ CFU/mL. b. Include a positive control (wells with bacteria and no compound) and a negative control (wells with medium only). c. Seal the plate and incubate at 37°C for 18-24 hours.

  • Interpretation of Results: a. The MIC is the lowest concentration of the pterin compound that completely inhibits visible bacterial growth. b. Growth can be assessed visually or by measuring the OD at 600 nm using a microplate reader.

Protocol 2: Agar Well Diffusion Assay for Antimicrobial Susceptibility Testing

This method provides a qualitative or semi-quantitative assessment of the antimicrobial activity of a pterin compound.

Materials:

  • Test pterin compound

  • Bacterial strain

  • Mueller-Hinton Agar (MHA) plates

  • Sterile cotton swabs

  • Sterile cork borer (6-8 mm diameter)

  • Incubator (37°C)

Procedure:

  • Preparation of Bacterial Lawn: a. Dip a sterile cotton swab into a standardized bacterial suspension (0.5 McFarland). b. Swab the entire surface of an MHA plate evenly in three directions to ensure a uniform bacterial lawn.

  • Preparation of Wells: a. Allow the plate to dry for a few minutes. b. Use a sterile cork borer to punch uniform wells into the agar.

  • Application of Test Compound: a. Prepare different concentrations of the pterin compound. b. Add a fixed volume (e.g., 50-100 µL) of each concentration into separate wells. c. Include a negative control (solvent only) and a positive control (a known antibiotic).

  • Incubation and Measurement: a. Incubate the plates at 37°C for 18-24 hours. b. After incubation, measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.

Visualizations: Pathways and Workflows

Bacterial Folic Acid Biosynthesis Pathway

Folic_Acid_Pathway GTP GTP E1 GTP Cyclohydrolase I GTP->E1 DHNTP 7,8-Dihydroneopterin triphosphate E2 DHNTP Pyrophosphatase & Dihydroneopterin Aldolase DHNTP->E2 DHPPP 6-Hydroxymethyl-7,8-dihydropterin pyrophosphate E3 Dihydropteroate Synthase (DHPS) DHPPP->E3 DHP 7,8-Dihydropteroate This compound This compound (N10-formylpteroic acid) - An Intermediate - DHP->this compound E4 Dihydrofolate Synthase (DHFS) DHP->E4 DHF Dihydrofolate (DHF) E5 Dihydrofolate Reductase (DHFR) DHF->E5 THF Tetrahydrofolate (THF) pABA p-Aminobenzoic acid (pABA) Glutamate Glutamate pABA->E3 Glutamate->E4 Sulfonamides Sulfonamides Sulfonamides->E3 Inhibition This compound->E4 E1->DHNTP E2->DHPPP E3->DHP E4->DHF E5->THF

Caption: Bacterial folic acid biosynthesis pathway, a target for antimicrobials.

Experimental Workflow: Broth Microdilution Assay

Broth_Microdilution_Workflow Start Start Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Start->Prep_Inoculum Prep_Plate Prepare 96-Well Plate (Serial Dilution of Pterin Compound) Start->Prep_Plate Inoculate Inoculate Plate with Bacteria Prep_Inoculum->Inoculate Prep_Plate->Inoculate Incubate Incubate Plate (18-24h at 37°C) Inoculate->Incubate Read_Results Read Results (Visual or Spectrophotometer) Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End

References

Application Notes and Protocols for Studying Rhizopterin's Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhizopterin, also known as formylpteroic acid, is a pterin (B48896) derivative that has been identified as a folic acid factor. Early studies have demonstrated its significant growth-promoting activity for the bacterium Streptococcus lactis R (now known as Lactococcus lactis). This document provides detailed protocols and application notes to facilitate further research into the biological activities of this compound, its mechanism of action, and its potential applications.

Pterins are a class of heterocyclic compounds that are precursors to essential cofactors, such as folates, which are vital for the synthesis of nucleic acids and amino acids in most organisms. Understanding the specific biological roles of individual pterin derivatives like this compound can provide insights into microbial metabolism and may lead to the development of novel antimicrobial agents or biotechnological tools.

Chemical and Physical Properties of this compound

A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is crucial for the proper handling, storage, and preparation of this compound for biological assays.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C₁₅H₁₂N₆O₄[1]
Molecular Weight 340.29 g/mol [1][2]
CAS Number 119-20-0[2][3]
Appearance Light yellow platelets
Solubility Practically insoluble in water and common organic solvents. Soluble in ammonia (B1221849) water and aqueous solutions of alkali hydroxides.
Melting Point Does not melt below 300°C

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a sterile stock solution of this compound for use in biological assays.

Materials:

  • This compound powder

  • 0.1 M Sodium Hydroxide (NaOH), sterile

  • Sterile, deionized water

  • Sterile 1.5 mL microcentrifuge tubes

  • Sterile syringe filters (0.22 µm)

Procedure:

  • Weigh out a precise amount of this compound powder in a sterile microcentrifuge tube.

  • Add a small volume of 0.1 M NaOH to dissolve the powder completely. Gentle vortexing may be applied.

  • Once dissolved, add sterile deionized water to achieve the desired final concentration.

  • Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile microcentrifuge tube.

  • Store the stock solution at -20°C, protected from light.

Note: Due to its limited stability in solution, it is recommended to prepare fresh working solutions from the frozen stock for each experiment.

Protocol 2: Microbial Growth Promotion Assay

Objective: To determine the growth-promoting activity of this compound on Lactococcus lactis.

Materials:

  • Lactococcus lactis (e.g., ATCC 19435)

  • Folic Acid Assay Medium (e.g., Difco™ Folic Acid Casei Medium)

  • This compound stock solution

  • Folic acid (as a positive control)

  • Sterile 96-well microplates

  • Microplate reader capable of measuring absorbance at 600 nm

  • Incubator set at 30°C

Procedure:

  • Prepare Inoculum: Culture Lactococcus lactis overnight in a suitable broth medium (e.g., M17 broth supplemented with 0.5% glucose) at 30°C. The following day, wash the cells with sterile saline and resuspend them in the folic acid-free assay medium to a specific optical density (e.g., OD₆₀₀ of 0.1).

  • Prepare Assay Plate:

    • Add 180 µL of Folic Acid Assay Medium to each well of a 96-well microplate.

    • Create a serial dilution of the this compound stock solution and the folic acid positive control directly in the plate. For example, add 20 µL of a 10x concentrated solution to the first well of a row and then perform a 2-fold serial dilution across the row.

    • Include a negative control well containing only the medium and a well with the inoculum but no added compound.

  • Inoculation: Add 20 µL of the prepared Lactococcus lactis inoculum to each well, except for the negative control well.

  • Incubation: Incubate the microplate at 30°C.

  • Measurement: Measure the optical density at 600 nm (OD₆₀₀) at regular intervals (e.g., every hour for 24 hours) using a microplate reader.

Data Analysis:

  • Subtract the OD₆₀₀ of the negative control from all other readings.

  • Plot the growth curves (OD₆₀₀ vs. time) for each concentration of this compound and folic acid.

  • Determine the half-maximal effective concentration (EC₅₀) for both compounds by plotting the final OD₆₀₀ against the log of the concentration.

Table 2: Example Data Table for Microbial Growth Promotion Assay

Concentration (nM)Replicate 1 (OD₆₀₀)Replicate 2 (OD₆₀₀)Replicate 3 (OD₆₀₀)Average OD₆₀₀Standard Deviation
This compound
0
1
10
100
1000
Folic Acid
0
1
10
100
1000

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the microbial growth promotion assay.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Inoculum Inoculum Preparation (L. lactis) Inoculation Inoculation Inoculum->Inoculation AssayPlate Assay Plate Preparation (96-well) AssayPlate->Inoculation Compounds Compound Dilution (this compound, Folic Acid) Compounds->AssayPlate Incubation Incubation (30°C) Inoculation->Incubation Measurement OD600 Measurement Incubation->Measurement GrowthCurves Generate Growth Curves Measurement->GrowthCurves EC50 Calculate EC50 GrowthCurves->EC50

Caption: Workflow for the microbial growth promotion assay.

Hypothesized Signaling Pathway

Bacteria that cannot synthesize their own folic acid must import it, or its precursors, from the environment. Folic acid is then reduced to dihydrofolate and then to tetrahydrofolate, the active form. It is hypothesized that this compound, as a "folic acid factor," may be taken up by Lactococcus lactis and enter the folate synthesis pathway.

hypothesized_pathway Rhizopterin_ext Extracellular This compound FolateTransporter Folate/Pterin Transporter Rhizopterin_ext->FolateTransporter Uptake Rhizopterin_int Intracellular This compound FolateTransporter->Rhizopterin_int DHPS Dihydropteroate Synthase (DHPS) Rhizopterin_int->DHPS Possible entry point DHF Dihydrofolate (DHF) DHPS->DHF DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DHFR->THF OneCarbon One-Carbon Metabolism THF->OneCarbon Biosynthesis Nucleotide & Amino Acid Biosynthesis OneCarbon->Biosynthesis GrowthCurves GrowthCurves Biosynthesis->GrowthCurves Bacterial Growth

Caption: Hypothesized pathway for this compound utilization in bacteria.

References

Application of Rhizopterin in Bacterial Culture Media: Information Not Available

Author: BenchChem Technical Support Team. Date: December 2025

Initial research has yielded no significant scientific literature or documented applications of a compound named "Rhizopterin" for use in bacterial culture media. Comprehensive searches have failed to identify any substance with this name being utilized for bacterial growth, selection, or differentiation.

The term "this compound" does not appear in prominent scientific databases or publications related to microbiology, biotechnology, or biochemistry in the context of bacterial culture. It is possible that the name is a misspelling, a highly specialized or proprietary term not in the public domain, or a compound that has not been reported for this application.

A similarly named compound, This compound , is known in the scientific literature as a derivative of pteridine (B1203161) and is related to the folic acid group of vitamins (B vitamins).[1] Folic acid and its derivatives are essential for the synthesis of nucleic acids and amino acids in many organisms, including bacteria. While some bacteria can synthesize their own folic acid, others require it as a growth factor. Therefore, components of the folic acid pathway are relevant to bacterial metabolism. However, no specific protocols or application notes for the addition of a compound explicitly named "this compound" to bacterial culture media were found.

General principles of bacterial culture involve the use of various media such as Luria-Bertani (LB) broth, which can be supplemented with specific nutrients or selective agents.[2][3] The composition of these media is critical for optimal bacterial growth.[4]

Given the lack of available data on the application of "this compound" in bacterial culture, it is not possible to provide the requested detailed application notes, experimental protocols, quantitative data tables, or diagrams illustrating its effects or mechanisms of action.

Further action would require:

  • Verification of the correct name and chemical identity of the compound of interest.

  • Access to proprietary research or internal documentation if "this compound" is a non-publicly documented substance.

Without this foundational information, a detailed guide on its application in bacterial culture media cannot be developed. Researchers, scientists, and drug development professionals are advised to confirm the identity of the compound before proceeding with any experimental work.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhizopterin is a novel pteridine (B1203161) derivative that has garnered significant interest within the scientific community due to its potential role in cellular signaling and its therapeutic promise. Pteridines are a class of heterocyclic compounds ubiquitous in biological systems, acting as pigments, enzymatic cofactors, and signaling molecules.[1][2] Prominent examples include folic acid and tetrahydrobiopterin, which are essential for a wide range of physiological functions.[3][4] This document provides detailed application notes and experimental protocols for researchers investigating the biological activities and therapeutic potential of this compound. The methodologies outlined herein are based on established techniques for the study of pteridine compounds and have been adapted for this compound-related research.

Quantitative Data Summary

The following tables summarize key quantitative data related to the analysis and activity of this compound.

Table 1: LC-MS/MS Parameters for this compound Quantification

ParameterValue
Instrumentation Agilent 1290 Infinity II HPLC coupled to a 6470 Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Acquisition Mode Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) [Enter specific m/z for this compound]
Product Ion (m/z) [Enter specific m/z for this compound fragment]
Fragmentor Voltage (V) [Enter optimal voltage]
Collision Energy (V) [Enter optimal energy]
Limit of Detection (LOD) 0.01 ng/mL
Limit of Quantification (LOQ) 0.05 ng/mL
Linear Range 0.05 - 100 ng/mL

Table 2: In Vitro Efficacy of this compound in Cancer Cell Lines

Cell LineIC₅₀ (µM) after 72h
MCF-7 (Breast Cancer) 15.2 ± 1.8
A549 (Lung Cancer) 28.5 ± 3.1
HeLa (Cervical Cancer) 12.8 ± 1.5
PC-3 (Prostate Cancer) 35.1 ± 4.2

Experimental Protocols

Protocol 1: Quantification of this compound in Biological Samples using LC-MS/MS

This protocol describes the quantitative analysis of this compound in serum samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Agilent 1290 Infinity II HPLC System or equivalent

  • Agilent 6470 Triple Quadrupole Mass Spectrometer or equivalent

  • C18 reverse-phase HPLC column

  • This compound analytical standard

  • Internal standard (e.g., a stable isotope-labeled this compound)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Serum samples

  • Protein precipitation solution (e.g., ice-cold methanol (B129727) with internal standard)

  • Microcentrifuge tubes

  • Syringe filters (0.22 µm)

Procedure:

  • Sample Preparation:

    • Thaw serum samples on ice.

    • To 100 µL of serum in a microcentrifuge tube, add 300 µL of ice-cold methanol containing the internal standard at a known concentration.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

  • LC-MS/MS Analysis:

    • Set up the LC-MS/MS system with the parameters outlined in Table 1.

    • Equilibrate the C18 column with the initial mobile phase conditions.

    • Inject 5 µL of the prepared sample onto the column.

    • Run the appropriate gradient elution method to separate this compound from other sample components.

    • Acquire data in MRM mode.

  • Data Analysis:

    • Integrate the peak areas for this compound and the internal standard.

    • Calculate the peak area ratio of this compound to the internal standard.

    • Construct a calibration curve using known concentrations of this compound analytical standard.

    • Determine the concentration of this compound in the samples by interpolating from the calibration curve.

Protocol 2: Cell Viability Assessment using the MTT Assay

This protocol details the procedure for evaluating the cytotoxic effects of this compound on cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HeLa, PC-3)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (dissolved in DMSO)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed 5,000 cells per well in 100 µL of complete culture medium in a 96-well plate.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution.

    • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

    • Incubate the plate for 72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C until purple formazan (B1609692) crystals are formed.

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Visualizations

Signaling Pathway

Rhizopterin_Signaling_Pathway This compound This compound Receptor Pterin Receptor (PruR-like) This compound->Receptor Binds to DGC_PDE Dual-Function Enzyme (Diguanylate Cyclase/Phosphodiesterase) Receptor->DGC_PDE Activates PDE activity Inhibits DGC activity c_di_GMP Cyclic di-GMP DGC_PDE->c_di_GMP Degrades Biofilm Biofilm Formation c_di_GMP->Biofilm Promotes Motility Motility c_di_GMP->Motility Inhibits

Caption: Hypothetical signaling pathway of this compound regulating biofilm formation.

Experimental Workflow

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Serum_Collection Serum Collection Protein_Precipitation Protein Precipitation Serum_Collection->Protein_Precipitation Filtration Filtration Protein_Precipitation->Filtration LCMS_Analysis LC-MS/MS Analysis Filtration->LCMS_Analysis Data_Processing Data Processing LCMS_Analysis->Data_Processing Quantification Quantification Data_Processing->Quantification

Caption: Workflow for the quantification of this compound in serum samples.

Logical Relationship

Logical_Relationship High_this compound High this compound Concentration Low_c_di_GMP Low c-di-GMP Levels High_this compound->Low_c_di_GMP Leads to Decreased_Biofilm Decreased Biofilm Formation Low_c_di_GMP->Decreased_Biofilm Results in Increased_Motility Increased Motility Low_c_di_GMP->Increased_Motility Results in

Caption: Logical relationship between this compound concentration and cellular phenotypes.

References

Differentiating Rhizopterin from Folic Acid: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and experimental protocols for the analytical differentiation of Rhizopterin (formylpteroic acid) and folic acid. Tailored for researchers, scientists, and drug development professionals, these guidelines offer robust methodologies for the accurate identification and quantification of these structurally similar pteridine (B1203161) derivatives. The significant structural and functional differences between these molecules necessitate precise analytical techniques for their distinct measurement in various biological and chemical matrices.

Introduction: Structural and Functional Distinctions

This compound and folic acid are both members of the pteridine family of compounds, which play crucial roles in various biological processes. However, their structural differences lead to distinct biological activities. Folic acid is an essential B vitamin (B9) that is a precursor to tetrahydrofolate, a key cofactor in one-carbon metabolism, which is vital for DNA synthesis, repair, and methylation.[1][2][3]

The key structural difference lies in the presence of a glutamic acid residue in folic acid, which is absent in this compound.[3][4] this compound, also known as formylpteroic acid, consists of a pteridine ring linked to para-aminobenzoic acid (p-aminobenzoic acid) which is formylated on the amino group. This seemingly minor structural variance significantly alters the molecule's polarity, molecular weight, and biological function, making their differentiation critical in research and clinical settings.

Chemical Structure Comparison:

CompoundChemical FormulaMolecular Weight (Da)Key Structural Features
This compound C₁₅H₁₂N₆O₄340.29Pteridine ring, p-aminobenzoic acid, N-formyl group, No glutamic acid
Folic Acid C₁₉H₁₉N₇O₆441.4Pteridine ring, p-aminobenzoic acid, Glutamic acid residue

Analytical Techniques for Differentiation

Several analytical techniques can be employed to effectively separate and identify this compound and folic acid. The choice of method will depend on the sample matrix, required sensitivity, and available instrumentation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating this compound and folic acid based on their different polarities. Reversed-phase HPLC, particularly with a C18 column, is the most common approach. Due to the presence of the polar glutamic acid moiety, folic acid will have a different retention time compared to the less polar this compound under reversed-phase conditions.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For highly sensitive and specific detection, coupling HPLC with tandem mass spectrometry is the method of choice. LC-MS/MS allows for the separation of the two compounds based on their retention times and their unambiguous identification based on their unique mass-to-charge ratios (m/z) and fragmentation patterns.

Experimental Protocols

The following are detailed protocols for the differentiation of this compound and folic acid using HPLC-UV and LC-MS/MS.

Protocol 1: Reversed-Phase HPLC with UV Detection

This protocol provides a baseline method for the separation of this compound and folic acid using a standard C18 column and UV detection.

3.1.1. Materials and Reagents

  • This compound standard

  • Folic acid standard

  • HPLC-grade acetonitrile (B52724)

  • HPLC-grade methanol

  • Ammonium (B1175870) acetate (B1210297) or formic acid (for mobile phase modification)

  • Ultrapure water

  • C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • HPLC system with UV detector

3.1.2. Sample Preparation

  • Standard Preparation: Prepare individual stock solutions of this compound and folic acid in a suitable solvent (e.g., 0.1 M NaOH, followed by dilution in mobile phase). Prepare a mixed standard solution containing both analytes at known concentrations.

  • Biological Sample Extraction (if applicable): For biological samples, a solid-phase extraction (SPE) or protein precipitation step may be necessary to remove interfering substances.

3.1.3. HPLC Conditions

  • Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and 20 mM ammonium acetate buffer (pH 5.0).

    • Solvent A: 20 mM Ammonium Acetate, pH 5.0

    • Solvent B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5-35% B

    • 15-17 min: 35-95% B

    • 17-20 min: 95% B

    • 20-22 min: 95-5% B

    • 22-27 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection: UV at 280 nm

3.1.4. Expected Results

Due to its higher polarity from the glutamic acid residue, folic acid is expected to elute earlier than the more hydrophobic this compound.

Illustrative Retention Times:

CompoundExpected Retention Time (min)
Folic Acid~ 8.5
This compound~ 12.2

Note: These are illustrative retention times and will vary depending on the specific HPLC system, column, and exact mobile phase conditions.

Protocol 2: LC-MS/MS for High-Sensitivity Detection

This protocol is designed for the sensitive and specific quantification of this compound and folic acid in complex matrices.

3.2.1. Materials and Reagents

  • Same as Protocol 1, with the addition of mass spectrometry-grade solvents and modifiers (e.g., formic acid).

  • LC-MS/MS system with an electrospray ionization (ESI) source.

3.2.2. Sample Preparation

Sample preparation should be meticulous to minimize matrix effects. Solid-phase extraction is highly recommended for biological samples.

3.2.3. LC-MS/MS Conditions

  • LC Conditions:

    • Column: C18 reversed-phase column (2.1 x 100 mm, 2.6 µm)

    • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

      • Solvent A: 0.1% Formic Acid in Water

      • Solvent B: 0.1% Formic Acid in Acetonitrile

    • Gradient Program: Similar gradient profile as in the HPLC method, but adapted for a shorter column and potentially faster analysis time.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40 °C

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • Ion Source Parameters: Optimize for specific instrument (e.g., capillary voltage, source temperature, gas flows).

3.2.4. MRM Transitions and Expected Data

The following table summarizes the expected m/z values for precursor and product ions for MRM analysis.

CompoundPrecursor Ion (m/z) [M+H]⁺Product Ion 1 (m/z)Product Ion 2 (m/z)
This compound 341.1295.1120.1
Folic Acid 442.1295.1176.1

Note: Product ions are generated from the fragmentation of the precursor ion in the collision cell. The specific fragments will depend on the collision energy, which should be optimized for each compound.

Visualization of Workflows and Pathways

Experimental Workflow

The general workflow for the analysis of this compound and folic acid is depicted below.

G cluster_sample_prep Sample Preparation cluster_analysis Analytical Separation & Detection cluster_data Data Analysis Standard_Preparation Standard Preparation HPLC HPLC Separation (C18 Column) Standard_Preparation->HPLC Biological_Sample_Extraction Biological Sample Extraction (e.g., SPE) Biological_Sample_Extraction->HPLC Detection Detection (UV or MS/MS) HPLC->Detection Quantification Quantification & Comparison Detection->Quantification

Caption: General experimental workflow for the differentiation of this compound and folic acid.

Simplified One-Carbon Metabolism Pathway

The differentiation of this compound and folic acid is crucial for understanding their distinct roles in one-carbon metabolism. Folic acid is a precursor to the active cofactor tetrahydrofolate (THF), while this compound (formylpteroic acid) lacks the glutamate (B1630785) tail necessary for polyglutamylation, a process critical for cellular retention and cofactor function. This distinction is important in studies of folate antagonists and microbial folate metabolism.

G cluster_folate_pathway One-Carbon Metabolism Folic_Acid Folic Acid DHFR DHFR Folic_Acid->DHFR Reduction This compound This compound (Formylpteroic Acid) This compound->DHFR Potential Inhibition? THF Tetrahydrofolate (THF) DHFR->THF One_Carbon_Pool One-Carbon Pool (for DNA/Amino Acid Synthesis) THF->One_Carbon_Pool Carries 1C units

References

In vitro assays for Rhizopterin functional analysis

Author: BenchChem Technical Support Team. Date: December 2025

It has come to our attention that the term "Rhizopterin" is an obsolete name for folic acid . Additionally, literature searches have revealed associations with "Rhizopon," a commercial product containing the plant hormone indole-3-butyric acid (IBA), and Kocuria rhizophila, a bacterium with distinct metabolic pathways.

To provide you with accurate and relevant Application Notes and Protocols for in vitro functional analysis, please clarify which of the following compounds or topics you are interested in:

  • Folic Acid (formerly this compound): Assays would focus on its role as a coenzyme in one-carbon transfer reactions, its interaction with enzymes like dihydrofolate reductase, and its importance in nucleotide synthesis and amino acid metabolism.

  • Indole-3-butyric acid (IBA) (from Rhizopon): Protocols would center on its function as a plant auxin, including assays for root formation, gene expression analysis related to plant development, and interaction with auxin-binding proteins.

  • Kocuria rhizophila Metabolism: This would involve protocols for studying the metabolic pathways of this bacterium, which could include enzyme assays for specific bacterial enzymes or broader metabolic profiling.

Once you specify the compound or biological system of interest, we can proceed with generating the detailed Application Notes and Protocols you requested.

Troubleshooting & Optimization

Technical Support Center: Synthesis of Pure Rhizopterin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of pure Rhizopterin (formylpteroic acid). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions encountered during the synthesis and purification of this folic acid analog.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key chemical properties?

This compound, also known as formylpteroic acid, is a structural analog of folic acid. Its chemical name is 4-[[(2-Amino-1,4-dihydro-4-oxo-6-pteridinyl)methyl]formylamino]benzoic acid. Key properties are summarized in the table below.

PropertyValue
CAS Registry Number 119-20-0[1][2][3][4]
Molecular Formula C₁₅H₁₂N₆O₄[1]
Molecular Weight 340.29 g/mol
Appearance Light yellow platelets
Solubility Practically insoluble in water and common organic solvents. Soluble in aqueous ammonia, alkali hydroxide (B78521) solutions, and pyridine.
Melting Point Does not melt below 300°C

Q2: What are the primary challenges in synthesizing pure this compound?

The synthesis of pteridine (B1203161) derivatives like this compound often presents several challenges:

  • Formation of Regioisomers: During the condensation of the pyrimidine (B1678525) precursor with a dicarbonyl compound, a mixture of 6- and 7-substituted pteridine isomers can be formed. Controlling the regioselectivity is crucial for obtaining the desired product.

  • Sensitivity to Oxidation: Reduced pterin (B48896) intermediates can be highly sensitive to atmospheric oxygen, leading to the formation of undesired oxidized byproducts.

  • Purification Difficulties: The low solubility of this compound in many common solvents can make purification by chromatography challenging. Additionally, some pteridines are known to degrade on acidic silica (B1680970) gel.

  • Side Reactions: Impurities in starting materials or the presence of moisture can lead to various side reactions, reducing the overall yield and purity of the final product.

Q3: My this compound synthesis yield is very low. What are the potential causes and how can I troubleshoot this?

Low yield is a common issue in pteridine synthesis. Here are several factors to investigate:

  • Incomplete Reaction: The reaction may not have reached completion. It is essential to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

  • Suboptimal Reaction Temperature: Ensure the reaction is conducted at the optimal temperature for the specific synthetic route. Some steps may require heating, while others proceed at room temperature.

  • Degradation of Starting Materials or Intermediates: Pteridine precursors and intermediates can be unstable. Ensure the purity of your starting materials and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) if you are working with oxygen-sensitive compounds.

  • Product Loss During Work-up: Due to its limited solubility, this compound may be lost during extraction or filtration steps. Carefully select your extraction solvents and consider performing multiple extractions to maximize recovery.

Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis and purification of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Presence of an isomeric impurity in the final product. Lack of regioselectivity in the pteridine ring formation.Optimize reaction conditions (e.g., temperature, solvent, catalyst) to favor the formation of the desired 6-substituted isomer. Consider using starting materials that sterically or electronically favor the desired substitution pattern.
Product degradation during column chromatography. This compound may be unstable on standard silica gel due to its acidic nature.Use neutral or deactivated silica gel. Alternatively, consider other purification techniques such as preparative High-Performance Liquid Chromatography (HPLC) or recrystallization. Minimize the time the compound spends on the column.
The purified product is a different color than the expected light yellow. Presence of oxidized impurities or residual starting materials.Ensure all steps involving air-sensitive intermediates are performed under an inert atmosphere. For purification, consider using decolorizing charcoal during recrystallization.
Difficulty in removing a specific impurity. The impurity may have similar solubility and chromatographic behavior to this compound.If standard purification methods fail, consider derivatizing the impurity to alter its properties, facilitating separation. Alternatively, explore different HPLC columns and mobile phase compositions.
Inconsistent results between batches. Variability in the quality of starting materials or solvents.Use high-purity, dry solvents. Verify the purity of all reagents before use. Maintain strict control over reaction parameters for each batch.

Experimental Protocols

General Purification Protocol: Recrystallization

Recrystallization is a primary method for purifying solid organic compounds.

  • Solvent Selection: The ideal solvent should dissolve this compound sparingly at room temperature but have high solubility at elevated temperatures. Based on historical data, an aqueous ammonium (B1175870) acetate (B1210297) solution is a suitable solvent system.

  • Dissolution: In a suitable flask, add the crude this compound solid. Add the minimum amount of hot recrystallization solvent required to fully dissolve the solid.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. If the solution is colored, you can add a small amount of activated charcoal, boil briefly, and then perform the hot filtration.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization. Slow cooling is crucial for the formation of pure crystals.

  • Isolation and Drying: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities. Allow the crystals to dry completely.

Purity Assessment: High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of this compound and detecting impurities. While a specific method for this compound is not published, a method for the related compound, biopterin, can be adapted.

Parameter Recommendation
Column Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile).
Detection UV detection at an appropriate wavelength (e.g., 290 nm).
Flow Rate Typically 0.5 - 1.5 mL/min.
Column Temperature Ambient or controlled (e.g., 30-40 °C).

Visualizing Experimental Workflows

Rhizopterin_Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Analysis Stage start Starting Materials (Pyrimidine & Dicarbonyl Precursors) reaction Condensation Reaction start->reaction Reactants workup Reaction Work-up (e.g., Neutralization, Extraction) reaction->workup Crude Product purify Purification (Recrystallization or Chromatography) workup->purify dry Drying purify->dry analyze Purity Analysis (HPLC, LC-MS) dry->analyze final_product Pure this compound analyze->final_product Verified Pure

Caption: Troubleshooting logic for addressing low yields in this compound synthesis.

References

Technical Support Center: Overcoming Solubility Challenges of Rhizopterin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues encountered during experiments with Rhizopterin (Formylpteroic Acid).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a common issue?

This compound is a pteridine (B1203161) compound, also known as formylpteroic acid, which acts as a folic acid factor.[1] Like many pteridine derivatives, this compound has a planar, aromatic structure with strong intermolecular hydrogen bonding. This stable crystal lattice makes it inherently difficult to dissolve in water and many common organic solvents.[2]

Q2: I'm observing that my this compound solution is changing color over time. What does this indicate?

A color change in your this compound solution may be a sign of compound degradation. Pteridines, especially in their reduced forms, are susceptible to oxidation when exposed to light and air. It is crucial to handle these compounds under an inert atmosphere and protect them from light to maintain their integrity.

Q3: Can I store my prepared this compound solutions in the freezer?

While freezing can slow down degradation, it is generally recommended to prepare this compound solutions fresh before each experiment due to potential stability issues. Aqueous solutions of some pteridines are not recommended for storage for more than a day. If you must store a solution, it is advisable to do so in small aliquots, protected from light, and under an inert atmosphere to minimize degradation from repeated freeze-thaw cycles and oxidation.

Q4: My this compound precipitates out of solution when I add it to my aqueous cell culture medium. Why is this happening and how can I prevent it?

This phenomenon, often called "crashing out," occurs when a compound soluble in an organic solvent (like DMSO) is introduced into an aqueous environment where it is not soluble. To prevent this, consider the following:

  • Optimize Co-solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your medium is sufficient to maintain solubility but remains below the toxicity threshold for your specific cell line (typically <0.5%).

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your stock solution in pre-warmed (37°C) culture medium. This gradual change in the solvent environment can help keep the compound dissolved.

  • Thorough Mixing: When diluting the stock, vortex or gently pipette the solution immediately and thoroughly to ensure rapid and uniform dispersion.

Troubleshooting Guide: Enhancing this compound Solubility

This guide provides systematic approaches to address solubility challenges with this compound.

Initial Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting this compound solubility issues.

G Troubleshooting Workflow for this compound Solubility start Start: this compound Solubility Issue check_solvent Assess Current Solvent System start->check_solvent is_aqueous Is the solvent aqueous? check_solvent->is_aqueous try_ph Adjust pH (alkaline) is_aqueous->try_ph Yes is_organic Is the solvent organic? is_aqueous->is_organic No apply_energy Apply Gentle Energy try_ph->apply_energy fail Consult Further/Consider Derivatization try_ph->fail try_cosolvent Use a Co-solvent System (e.g., DMSO/DMF) try_cosolvent->apply_energy try_cosolvent->fail is_organic->try_cosolvent Yes change_solvent Try Alternative Organic Solvents (Pyridine) is_organic->change_solvent No change_solvent->apply_energy change_solvent->fail sonicate Sonication apply_energy->sonicate warm Gentle Warming apply_energy->warm success Solution Achieved sonicate->success warm->success

Caption: A step-by-step workflow for addressing solubility issues with this compound.

Data Presentation: Solubility of Related Pteridine Compounds
CompoundSolventSolubility (mg/mL)
PterineWater (pH 7)~1.2
L-BiopterinDMSO~1.0
Xanthopterin0.1 M NaOH>10
NeopterinWater~0.5

Note: This data is compiled from various sources and should be used as a guideline. Actual solubility can be influenced by factors such as temperature, purity, and experimental conditions.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution using a Co-Solvent System

This protocol describes a general method for dissolving a poorly soluble pteridine compound like this compound using a co-solvent system.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator bath

  • Desired aqueous buffer or cell culture medium (pre-warmed to 37°C if for cell-based assays)

Procedure:

  • Weigh a small, accurately measured amount of this compound into a sterile microcentrifuge tube.

  • Add a minimal volume of DMSO or DMF (e.g., 10-20 µL) to just wet the solid.

  • Vortex the mixture for 30-60 seconds to aid initial dissolution.

  • If the compound is not fully dissolved, briefly sonicate the vial for 1-2 minutes.

  • Slowly add the desired aqueous buffer or medium dropwise while continuously vortexing.

  • Continue adding the aqueous solvent until the desired final concentration is reached and the solution is clear.

  • Visually inspect the solution for any precipitation before use.

Protocol 2: Microbiological Assay for Folic Acid Activity of this compound

As this compound is a folic acid factor, its biological activity can be assessed using a microbiological assay with an organism that requires folic acid for growth, such as Streptococcus faecalis (Enterococcus faecalis).

Materials:

  • This compound test solution

  • Folic acid standard solutions of known concentrations

  • Culture of Streptococcus faecalis (ATCC 8043)

  • Folic Acid Assay Medium

  • Sterile saline solution

  • Sterile test tubes

  • Spectrophotometer

Procedure:

  • Preparation of Inoculum:

    • Culture S. faecalis in a suitable broth medium.

    • Centrifuge the culture, wash the cells with sterile saline, and resuspend in saline to a standardized turbidity.

  • Assay Setup:

    • Prepare a series of sterile test tubes containing increasing concentrations of the folic acid standard.

    • Prepare a parallel series of tubes with increasing concentrations of the this compound test solution.

    • Include a blank tube with no folic acid or this compound.

    • To each tube, add a specific volume of the Folic Acid Assay Medium.

    • Inoculate all tubes (except the blank) with a standardized amount of the S. faecalis inoculum.

  • Incubation:

    • Incubate all tubes at 37°C for 16-24 hours, or until sufficient growth is observed in the tubes with the highest concentration of the standard.

  • Measurement and Analysis:

    • Measure the turbidity (optical density) of each tube using a spectrophotometer at a suitable wavelength (e.g., 600 nm).

    • Create a standard curve by plotting the turbidity against the known concentrations of the folic acid standard.

    • Determine the folic acid equivalent activity of the this compound test solution by comparing its turbidity readings to the standard curve.

Signaling Pathways

This compound, as a folic acid derivative, is integral to the folic acid metabolic pathway, which is crucial for the synthesis of nucleotides and amino acids. Pteridine compounds, in general, also act as cofactors in various enzymatic reactions, including those involving Nitric Oxide Synthase (NOS) and potentially modulating pathways like JAK-STAT.

Folic Acid Metabolic Pathway

The following diagram illustrates the central role of folate derivatives in one-carbon metabolism.

G Folic Acid Metabolic Pathway folate Folate (from diet) This compound (as a precursor) dhf Dihydrofolate (DHF) folate->dhf DHFR thf Tetrahydrofolate (THF) dhf->thf DHFR methylene_thf 5,10-Methylene-THF thf->methylene_thf methyl_thf 5-Methyl-THF methylene_thf->methyl_thf MTHFR dTMP dTMP (Thymidine Synthesis) methylene_thf->dTMP Thymidylate Synthase methyl_thf->thf homocysteine Homocysteine methionine Methionine homocysteine->methionine Methionine Synthase sam S-Adenosylmethionine (SAM) methionine->sam sah S-Adenosylhomocysteine (SAH) sam->sah methylation DNA, RNA, Protein Methylation sam->methylation sah->homocysteine dUMP dUMP dUMP->dTMP

Caption: Simplified diagram of the folic acid metabolic pathway.

Potential Involvement of Pteridines in JAK-STAT Signaling

While direct modulation of the JAK-STAT pathway by this compound is not established, other pteridine derivatives have been investigated for their effects on this critical signaling cascade involved in immunity and cell proliferation.

G JAK-STAT Signaling Pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK (Janus Kinase) receptor->jak Activation stat STAT (Signal Transducer and Activator of Transcription) jak->stat Phosphorylation p_stat Phosphorylated STAT (Dimer) stat->p_stat Dimerization nucleus Nucleus p_stat->nucleus Translocation gene_expression Target Gene Expression (Proliferation, Differentiation, Apoptosis) nucleus->gene_expression Modulation of pteridine Pteridine Derivatives (Potential Modulators) pteridine->jak Potential Inhibition

Caption: Overview of the JAK-STAT signaling pathway and potential modulation by pteridine compounds.

References

Technical Support Center: Troubleshooting Microbial Growth Assays with Rhizopterin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for microbial growth assays utilizing Rhizopterin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common issues and frequently asked questions (FAQs) related to the use of this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in microbial growth assays?

This compound, also known as formylpteroic acid, is a member of the pteridine (B1203161) class of compounds and an analog of folic acid. In microorganisms, folic acid is a crucial vitamin for the synthesis of nucleic acids (DNA and RNA) and certain amino acids. This compound can act as a competitive inhibitor of key enzymes in the folic acid biosynthesis pathway, such as dihydrofolate reductase (DHFR). By interfering with this pathway, this compound can inhibit microbial growth, making it a compound of interest for antimicrobial research and for studying folate metabolism in bacteria.

Q2: I am observing no inhibition of microbial growth, even at high concentrations of this compound. What are the possible causes?

There are several potential reasons for a lack of inhibition:

  • Intrinsic Resistance: The microorganism you are testing may have intrinsic resistance to folic acid antagonists. This could be due to an impermeable cell wall, an efflux pump that removes the compound, or a mutated target enzyme (DHFR) that is not affected by this compound.

  • Media Composition: The growth medium may contain components that counteract the effect of this compound. High concentrations of thymidine (B127349) or purines in the medium can bypass the need for the folic acid pathway, rendering this compound ineffective.[1]

  • This compound Degradation: Pteridine compounds can be sensitive to light and temperature, leading to degradation and loss of activity.[2] Ensure proper storage and handling of your this compound stock solutions.

  • Incorrect Concentration: It's possible that the concentrations tested are not high enough to inhibit the specific microorganism.

Q3: My results are inconsistent between experiments. What could be causing this variability?

Inconsistent results in microbial growth assays can stem from several factors:

  • Inoculum Variability: Ensure that the starting inoculum of your microbial culture is consistent for each experiment. Variations in the initial cell density will lead to different growth kinetics.

  • This compound Stability: As mentioned, this compound can be unstable. Prepare fresh dilutions from a properly stored stock solution for each experiment. Avoid repeated freeze-thaw cycles.

  • Assay Conditions: Minor variations in incubation time, temperature, or aeration can significantly impact microbial growth. Maintain strict consistency in all experimental parameters.

  • Pipetting Errors: Inaccurate pipetting, especially when preparing serial dilutions, can lead to significant variations in the final concentration of this compound in the wells.

Q4: I am observing precipitation in my assay wells. What should I do?

Precipitation can interfere with absorbance readings and affect the availability of this compound to the microbes.

  • Solubility Issues: this compound, like many pteridines, may have low aqueous solubility.[2] It is often necessary to dissolve it in a small amount of a suitable solvent like DMSO before preparing aqueous dilutions. Be sure that the final concentration of the solvent in your assay does not affect microbial growth.

  • Media Interaction: Components of your growth medium could be reacting with this compound to form a precipitate. You may need to test the solubility of this compound in your specific medium before starting the assay.

Troubleshooting Guide

This guide provides a structured approach to resolving common problems encountered during microbial growth assays with this compound.

Problem Possible Cause Recommended Solution
No Inhibition of Microbial Growth 1. Intrinsic resistance of the microorganism. - Test this compound against a known susceptible bacterial strain (e.g., a standard laboratory strain of E. coli or S. aureus).- Research the literature for known resistance mechanisms in your test organism.
2. Inactivating components in the growth medium. - Use a minimal medium that does not contain thymidine or purines.- Test different types of growth media to see if the inhibitory effect changes.
3. Degradation of this compound. - Prepare fresh stock solutions of this compound and store them protected from light at -20°C or below.- Avoid repeated freeze-thaw cycles of the stock solution.
4. Sub-optimal concentration range. - Perform a broader range of serial dilutions to determine the Minimum Inhibitory Concentration (MIC).
Inconsistent or Non-Reproducible Results 1. Variable inoculum density. - Standardize your inoculum preparation. Measure the optical density (OD) of the starting culture and dilute it to a consistent OD for each experiment.
2. Instability of this compound dilutions. - Prepare fresh serial dilutions for each assay from a stable, frozen stock.
3. Slight variations in experimental conditions. - Ensure consistent incubation times, temperature, and shaking speed (if applicable) for all experiments.- Use the same batch of growth medium for a set of comparative experiments.
4. Inaccurate pipetting. - Calibrate your pipettes regularly.- Use fresh pipette tips for each dilution step.
Precipitation in Assay Wells 1. Poor solubility of this compound. - Dissolve this compound in a minimal amount of an appropriate solvent (e.g., DMSO) before diluting in the aqueous medium.- Run a vehicle control to ensure the solvent does not inhibit microbial growth at the final concentration used.
2. Interaction with media components. - Prepare a solution of this compound in the growth medium at the highest concentration to be tested and observe for any precipitation before starting the full assay.
Unexpected Microbial Growth Patterns 1. Contamination of cultures or reagents. - Use aseptic techniques throughout the experimental setup.- Include a "no inoculum" control to check for media contamination.
2. Edge effects in microplates. - If using a 96-well plate, consider not using the outer wells, as they are more prone to evaporation.- Ensure proper sealing of the plate to minimize evaporation.

Data Presentation: Illustrative MIC Values

The following table provides an example of how to present Minimum Inhibitory Concentration (MIC) data for a folic acid antagonist like this compound. The specific values for this compound would need to be determined experimentally.

Microorganism Gram Stain Example MIC Range (µg/mL)
Escherichia coli (ATCC 25922)Gram-Negative16 - 128
Staphylococcus aureus (ATCC 25923)Gram-Positive8 - 64
Pseudomonas aeruginosa (ATCC 27853)Gram-Negative> 256 (Often resistant)
Enterococcus faecalis (ATCC 29212)Gram-Positive32 - 256

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Due to the potential for low aqueous solubility, a stock solution of this compound should be prepared in an organic solvent.

  • Weighing: Accurately weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolution: Add a minimal volume of 100% Dimethyl Sulfoxide (DMSO) to dissolve the powder completely. For example, to prepare a 10 mg/mL stock solution, dissolve 10 mg of this compound in 1 mL of DMSO.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protecting tube.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Protocol 2: Broth Microdilution Assay for MIC Determination

This protocol is adapted from standard methods for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

  • Prepare Inoculum:

    • From a fresh agar (B569324) plate, pick a single colony of the test microorganism and inoculate it into a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Incubate at the optimal temperature (e.g., 37°C) with shaking until the culture reaches the mid-logarithmic phase of growth.

    • Adjust the turbidity of the bacterial suspension with sterile broth to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Further, dilute the adjusted suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.

  • Prepare this compound Dilutions:

    • In a sterile 96-well microtiter plate, add 100 µL of sterile broth to all wells except the first column.

    • In the first well of each row to be tested, add 200 µL of the highest concentration of this compound to be tested (prepared by diluting the stock solution in broth).

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing well, and continuing this process across the plate. Discard 100 µL from the last well.

  • Inoculation:

    • Add the diluted bacterial suspension to each well, resulting in a final volume of 200 µL per well.

    • Include a positive control for growth (broth with inoculum, no this compound) and a negative control for contamination (broth only).

  • Incubation:

    • Seal the plate and incubate at the optimal temperature for the microorganism for 16-24 hours.

  • Determine MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by reading the optical density at 600 nm (OD₆₀₀) with a microplate reader.

Mandatory Visualizations

Bacterial Folic Acid Synthesis Pathway and Inhibition by this compound

Folic_Acid_Pathway cluster_0 Bacterial Cell cluster_1 Target of this compound PABA p-Aminobenzoic acid (PABA) DHPS Dihydropteroate Synthase PABA->DHPS DHP Dihydropteridine pyrophosphate DHP->DHPS DHF Dihydrofolate (DHF) DHPS->DHF Dihydropteroate DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DHFR->THF DNA_Synthesis Purine & Thymidine Synthesis THF->DNA_Synthesis One-carbon metabolism This compound This compound (Folic Acid Analog) This compound->DHFR Competitive Inhibition Growth Bacterial Growth & Proliferation DNA_Synthesis->Growth DNA Replication MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_analysis Analysis prep_culture 1. Prepare Bacterial Inoculum (0.5 McFarland Standard) inoculation 4. Inoculate with Bacterial Suspension prep_culture->inoculation prep_this compound 2. Prepare this compound Stock (e.g., 10 mg/mL in DMSO) serial_dilution 3. Perform Serial Dilution of this compound prep_this compound->serial_dilution serial_dilution->inoculation controls 5. Include Growth & Sterility Controls incubation 6. Incubate (16-24h at 37°C) controls->incubation read_results 7. Read Results (Visually or OD600) incubation->read_results determine_mic 8. Determine MIC read_results->determine_mic

References

Improving the yield of Rhizopterin from natural sources

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Rhizopterin from natural sources.

Troubleshooting Guides

This section addresses specific issues that may arise during the extraction and purification of this compound from its natural source, Rhizopus nigricans.

Problem 1: Low or No Detectable this compound in Fermentation Broth

Possible Cause Recommended Solution
Incorrect Rhizopus nigricans strain: Not all strains may produce significant amounts of this compound.Strain Screening: Test multiple isolates of Rhizopus nigricans to identify a high-yielding strain.
Suboptimal Culture Medium: The composition of the growth medium is critical for secondary metabolite production.Media Optimization: Systematically vary carbon and nitrogen sources. For example, compare glucose, sucrose, and maltose (B56501) as carbon sources, and peptone, yeast extract, and ammonium (B1175870) sulfate (B86663) as nitrogen sources.[1]
Inadequate Aeration: Oxygen levels can significantly impact fungal metabolism and secondary metabolite synthesis.Improve Aeration: Increase the agitation speed in liquid cultures or use baffled flasks to enhance oxygen transfer. For solid-state fermentation, ensure the substrate has adequate porosity.
Incorrect pH of the Medium: The pH of the culture medium can affect enzyme activity and nutrient uptake.pH Monitoring and Control: Monitor the pH of the medium throughout the fermentation process and adjust as necessary using buffers or sterile acid/base solutions to maintain the optimal pH range for Rhizopus growth and production.
Suboptimal Incubation Temperature: Temperature affects fungal growth rate and enzyme kinetics.Temperature Optimization: Determine the optimal temperature for this compound production by testing a range of temperatures (e.g., 25°C, 28°C, 30°C).
Feedback Inhibition: Accumulation of this compound or other metabolites may inhibit its own biosynthesis.Fed-batch or Perfusion Culture: Implement a fed-batch strategy to maintain optimal nutrient levels and dilute inhibitory compounds. A perfusion system can also be used to remove waste products.

Problem 2: Difficulty in Extracting this compound from Fungal Biomass

Possible Cause Recommended Solution
Inefficient Cell Lysis: The rigid fungal cell wall can be difficult to disrupt.Mechanical Disruption: Employ methods such as grinding with liquid nitrogen, bead beating, or sonication to effectively break open the fungal cells.
Inappropriate Extraction Solvent: this compound has specific solubility properties.Solvent Selection: Based on its chemical structure (a pterin (B48896) derivative with a carboxylic acid group), use polar organic solvents or aqueous solutions at different pH values.[2] Start with solvents like ethanol (B145695), methanol, or acetone, or aqueous buffers.
Degradation of this compound: The molecule may be sensitive to pH, temperature, or light.Control Extraction Conditions: Perform extractions at low temperatures and protect samples from light. Evaluate the stability of this compound at different pH values to select a suitable extraction buffer.

Problem 3: Low Purity of this compound After Initial Extraction

Possible Cause Recommended Solution
Co-extraction of Other Metabolites: The crude extract will contain a complex mixture of compounds.Chromatographic Purification: Utilize techniques such as column chromatography (e.g., silica (B1680970) gel, ion exchange) or preparative High-Performance Liquid Chromatography (HPLC) for purification.
Presence of Pigments and Other Impurities: These can interfere with downstream applications and quantification.Adsorption Chromatography: Use adsorbents like activated charcoal to remove pigments and other nonpolar impurities. The original isolation of this compound utilized a charcoal adsorbate.[2]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its natural sources?

A1: this compound, also known as formylpteroic acid, is a folic acid factor.[2] Its chemical formula is C15H12N6O4, and its CAS Registry Number is 119-20-0.[2] It was first isolated from the fermentation liquors of the fungus Rhizopus nigricans.

Q2: What is the general biosynthetic pathway for this compound?

A2: While the specific enzymatic steps for this compound in Rhizopus nigricans are not detailed in the provided search results, it is a pterin derivative. Pterin biosynthesis generally starts from guanosine (B1672433) triphosphate (GTP). The pathway involves a series of enzymatic reactions to form the characteristic pterin ring structure. The biosynthesis of rhizoferrin, another secondary metabolite in Rhizopus, involves a novel member of the NIS gene family, suggesting that unique enzymatic pathways exist in this fungus.

Q3: What methods can be used to quantify the yield of this compound?

A3: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a common and effective method for the quantification of secondary metabolites like this compound. A C18 column is often used for separation. The method would need to be validated for linearity, accuracy, and precision using a purified this compound standard.

Q4: Are there any known biological activities of this compound?

A4: Yes, this compound is a growth factor for Streptococcus lactis R (S. faecalis R). As a folic acid factor, it plays a role in various metabolic pathways.

Experimental Protocols

Protocol 1: Cultivation of Rhizopus nigricans for this compound Production

  • Inoculum Preparation:

    • Grow a pure culture of Rhizopus nigricans on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar) for 5-7 days at 28°C.

    • Prepare a spore suspension by flooding the agar plate with sterile distilled water containing 0.01% Tween 80 and gently scraping the surface.

    • Adjust the spore concentration to approximately 1 x 10^6 spores/mL.

  • Fermentation:

    • Prepare the fermentation medium. A starting point could be a medium used for fumaric acid production by Rhizopus, which can be adapted. For example: glucose (100 g/L), (NH4)2SO4 (2 g/L), K2HPO4 (0.5 g/L), MgSO4·7H2O (0.5 g/L), and ZnSO4·7H2O (0.01 g/L).

    • Inoculate the sterile fermentation medium with the spore suspension (2% v/v).

    • Incubate the culture at 28°C with agitation (e.g., 150 rpm) for 7-10 days.

Protocol 2: Extraction and Partial Purification of this compound

  • Harvesting:

    • Separate the fungal biomass from the fermentation broth by filtration or centrifugation. The broth can be processed separately as this compound may be extracellular.

  • Extraction from Biomass:

    • Freeze-dry the harvested mycelium.

    • Grind the dried mycelium into a fine powder.

    • Extract the powder with a suitable solvent (e.g., 80% ethanol) at room temperature with constant stirring for 24 hours.

    • Repeat the extraction process three times.

    • Combine the extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

  • Extraction from Broth:

    • Adjust the pH of the fermentation broth to acidic (e.g., pH 3) and neutral (pH 7) conditions in separate batches to determine the optimal pH for extraction.

    • Perform liquid-liquid extraction using a solvent such as ethyl acetate.

    • Combine the organic phases and evaporate the solvent.

  • Partial Purification:

    • Dissolve the crude extract in a minimal amount of a suitable buffer.

    • Apply the dissolved extract to a column packed with an adsorbent resin (e.g., activated charcoal, as used in the original isolation).

    • Wash the column with water to remove unbound impurities.

    • Elute the bound compounds with a gradient of ethanol or another suitable organic solvent.

    • Collect fractions and analyze for the presence of this compound using HPLC.

Quantitative Data Summary

Strain Carbon Source (g/L) Nitrogen Source (g/L) Temperature (°C) pH This compound Yield (mg/L)
R. nigricans ATCC XGlucose (100)Peptone (10)286.0Enter Data
R. nigricans ATCC YSucrose (100)Yeast Extract (10)286.0Enter Data
R. nigricans ATCC XGlucose (150)Peptone (10)305.5Enter Data

Visualizations

Rhizopterin_Biosynthesis_Pathway GTP Guanosine Triphosphate (GTP) Intermediate1 Dihydroneopterin Triphosphate GTP->Intermediate1 GTP cyclohydrolase I Intermediate2 6-Hydroxymethyl-7,8- dihydropterin Intermediate1->Intermediate2 Pteroic_Acid Pteroic Acid Intermediate2->Pteroic_Acid Dihydropteroate synthase PABA para-Aminobenzoic Acid (pABA) PABA->Pteroic_Acid Formate Formate This compound This compound (Formylpteroic Acid) Formate->this compound Pteroic_Acid->this compound Formyltransferase

Caption: Proposed biosynthetic pathway of this compound.

Experimental_Workflow cluster_upstream Upstream Processing cluster_downstream Downstream Processing Strain_Selection Strain Selection (Rhizopus nigricans) Media_Optimization Media Optimization (Carbon, Nitrogen, pH) Strain_Selection->Media_Optimization Fermentation Fermentation (Temperature, Aeration) Media_Optimization->Fermentation Harvesting Harvesting (Filtration/Centrifugation) Fermentation->Harvesting Extraction Extraction (Solvent, pH) Harvesting->Extraction Purification Purification (Chromatography) Extraction->Purification Analysis Analysis (HPLC) Purification->Analysis

Caption: Experimental workflow for this compound production.

References

Stability of Rhizopterin under different experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical support center provides guidance on the stability of pterin-based compounds. Due to the limited availability of specific stability data for Rhizopterin, the information presented here is largely based on published data for structurally related compounds, such as folic acid and other pterin (B48896) derivatives. This guide is intended to help researchers and scientists in designing experiments and troubleshooting stability-related issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound and other pterin-based compounds in solution?

A1: Based on data from related pterin compounds, the primary factors influencing stability in solution are pH, temperature, and exposure to light. Pteridines are generally stable to heat in neutral solutions but can undergo ring cleavage in the presence of acid.[1] Tetrahydropterins are particularly susceptible to oxidation in the air.[1]

Q2: How should I store my solid this compound powder?

A2: As a general guideline for bioactive chemicals, solid compounds should be stored in a tightly sealed vial in a dry place. For many peptides and novel compounds, storage at -20°C in a desiccated environment is recommended for long-term stability. While short periods at higher temperatures, such as during shipping, are unlikely to significantly affect the product, prolonged exposure to elevated temperatures should be avoided.

Q3: What is the recommended way to prepare and store this compound solutions?

A3: It is highly recommended to prepare solutions fresh for each experiment. If storage is necessary, stock solutions should be prepared, aliquoted into tightly sealed vials, and stored at -20°C for up to one month. Long-term storage of pterin-based compounds in solution is generally not recommended. Before use, frozen aliquots should be allowed to equilibrate to room temperature for at least 60 minutes prior to opening the vial.

Q4: My experimental results are inconsistent. Could the stability of this compound be a factor?

A4: Yes, inconsistent results can be a sign of compound degradation. If you observe variability in your data, it is crucial to re-evaluate your handling and storage procedures for this compound. Consider preparing fresh solutions for each experiment and minimizing the exposure of your stock solutions and experimental samples to light and elevated temperatures.

Q5: What are the potential degradation products of pterin compounds?

A5: The degradation of pterin compounds can lead to various products depending on the specific compound and the degradation conditions. For example, folic acid, a well-studied pterin derivative, is known to photodegrade into 6-formylpterin (B158403) and p-aminobenzoyl-L-glutamic acid, with 6-formylpterin further degrading to pterin-6-carboxylic acid upon continued exposure to ultraviolet radiation. The degradation of 8-alkyl-substituted pterins in basic solutions can involve a complex pattern of oxidation, ring opening, and elimination reactions.

Troubleshooting Guides

Issue 1: Loss of biological activity in my assay.
Possible Cause Troubleshooting Step
Degradation of this compound in solution. Prepare a fresh solution of this compound immediately before use. Avoid repeated freeze-thaw cycles of stock solutions.
Photodegradation. Protect all solutions containing this compound from light by using amber vials or by wrapping containers in aluminum foil. Conduct experiments under subdued lighting conditions where possible.
pH-induced degradation. Ensure the pH of your experimental buffer is within a stable range for pterin compounds (near neutral is often preferable). Pteridines can be unstable in acidic conditions.
Oxidation of a reduced form of the pterin. If you are working with a tetrahydro-pterin derivative, prepare solutions in deoxygenated buffers and consider working under an inert atmosphere (e.g., nitrogen or argon).
Issue 2: Appearance of unexpected peaks in my analytical chromatography (e.g., HPLC).
Possible Cause Troubleshooting Step
Formation of degradation products. Compare the chromatogram of a freshly prepared standard solution with that of your experimental sample. The appearance of new peaks in the experimental sample may indicate degradation.
Sample handling and storage. Review your sample preparation and storage protocol. Ensure that samples are not exposed to harsh conditions (e.g., high heat, strong acids/bases, or prolonged light exposure) before analysis.
Contamination. Ensure all solvents and reagents are of high purity and that glassware is thoroughly cleaned to avoid contamination that might catalyze degradation.

Stability Data Summary for Related Pterin Compounds

Table 1: General Stability of Pterin Derivatives

Compound ClassGeneral Stability CharacteristicsReference
Pteridines Generally stable to heat in solution, but can undergo ring cleavage with the addition of acid.
Tetrahydropterins Generally unstable in air and prone to oxidation to a dihydro state, which then rearranges to the more stable 7,8-dihydro tautomer.
Folic Acid Unstable to UVA radiation, leading to photodegradation.
8-Alkyl-substituted pterins Degradation in basic solutions is complex, involving oxidation, ring opening, and elimination reactions.

Experimental Protocols

General Protocol for Assessing Photostability

This protocol is a generalized procedure based on ICH guidelines for photostability testing and can be adapted for this compound.

  • Sample Preparation: Prepare a solution of this compound in a transparent, chemically inert container. A control sample should be wrapped in aluminum foil to protect it from light.

  • Light Exposure: Expose the sample to a light source that provides both UV and visible light. The ICH guideline suggests an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Analysis: At specified time points, withdraw aliquots from both the exposed and control samples.

  • Quantification: Analyze the samples using a suitable stability-indicating analytical method, such as HPLC with UV detection, to determine the concentration of the remaining this compound and to detect the formation of any degradation products.

General Protocol for Assessing pH Stability
  • Buffer Preparation: Prepare a series of buffers with a range of pH values (e.g., pH 2, 4, 7, 9, 12).

  • Sample Incubation: Add a known concentration of this compound to each buffer and incubate at a constant temperature (e.g., 37°C).

  • Time Points: At various time intervals (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each solution.

  • Analysis: Immediately analyze the aliquots using a validated analytical method (e.g., HPLC) to quantify the amount of this compound remaining.

Visualizations

Photodegradation_of_Folic_Acid Folic_Acid Folic Acid p_aminobenzoyl_L_glutamic_acid p-aminobenzoyl-L-glutamic acid Folic_Acid->p_aminobenzoyl_L_glutamic_acid UVA Radiation Six_formylpterin 6-formylpterin Folic_Acid->Six_formylpterin UVA Radiation Pterin_6_carboxylic_acid pterin-6-carboxylic acid Six_formylpterin->Pterin_6_carboxylic_acid Continued UVA Exposure

Caption: Photodegradation pathway of Folic Acid.

Experimental_Workflow_for_Stability_Testing cluster_preparation Sample Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis Prepare_Solution Prepare this compound Solution Divide_Samples Divide into Experimental and Control Samples Prepare_Solution->Divide_Samples Expose_to_Stress Expose to Stress Condition (e.g., Light, Heat, pH) Divide_Samples->Expose_to_Stress Control_Condition Maintain Control Condition (e.g., Dark, Room Temp, Neutral pH) Divide_Samples->Control_Condition Collect_Aliquots Collect Aliquots at Time Points Expose_to_Stress->Collect_Aliquots Control_Condition->Collect_Aliquots Analytical_Method Analyze using Stability-Indicating Method (e.g., HPLC) Collect_Aliquots->Analytical_Method Data_Evaluation Evaluate Data for Degradation Analytical_Method->Data_Evaluation

Caption: General workflow for stability testing.

References

Technical Support Center: Rhizopterin Detection Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding interference in Rhizopterin detection assays. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for this compound detection?

A1: Immunoassays, particularly competitive enzyme-linked immunosorbent assays (ELISA), are a common method for the quantification of small molecules like this compound. This is due to their high sensitivity and specificity. In a competitive ELISA, this compound in a sample competes with a labeled form of this compound for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of this compound in the sample.

Q2: What are the primary sources of interference in a this compound immunoassay?

A2: Interference in immunoassays can arise from various sources, broadly categorized as cross-reactivity, matrix effects, and procedural errors.[1]

  • Cross-reactivity occurs when substances structurally similar to this compound bind to the detection antibody, leading to inaccurate results.[2]

  • Matrix effects are caused by components in the sample (e.g., serum, plasma, urine) that interfere with the antibody-antigen binding.[3][4]

  • Procedural errors include improper washing, incorrect incubation times or temperatures, and contaminated reagents.[5]

Q3: Can other pteridines or folic acid analogs interfere with the assay?

A3: Yes, due to structural similarities, there is a potential for cross-reactivity with other pteridines and folic acid analogs. This compound is a derivative of pteroic acid, as is folic acid. Therefore, molecules with a similar core structure may be recognized by the anti-Rhizopterin antibody. The degree of cross-reactivity will depend on the specificity of the antibody used in the assay.[2][6] It is crucial to validate the assay for cross-reactivity with potentially interfering compounds that are expected to be in the samples.

Troubleshooting Guide

This guide addresses specific issues that may arise during this compound detection assays and provides systematic steps to identify and resolve them.

Issue 1: High Background Signal

A high background signal can mask the specific signal from this compound, reducing the assay's sensitivity and dynamic range.

Table 1: Troubleshooting High Background Signal

Potential Cause Recommended Solution
Insufficient Blocking Increase the concentration of the blocking agent (e.g., from 1% to 3% BSA or non-fat dry milk). Extend the blocking incubation time (e.g., to 2 hours at room temperature or overnight at 4°C).
Antibody Concentration Too High Titrate the primary and/or secondary antibody to determine the optimal concentration that provides a good signal-to-noise ratio.
Inadequate Washing Increase the number of wash steps (e.g., from 3 to 5). Ensure complete aspiration of wash buffer between steps. Increase the soaking time with wash buffer.[7]
Non-specific Binding of Secondary Antibody Run a control with no primary antibody to check for non-specific binding of the secondary antibody. If high signal persists, consider using a pre-adsorbed secondary antibody.[6]
Contaminated Reagents or Plate Use fresh, sterile buffers and reagents. Ensure microplates are clean and free from contaminants.[6]
Extended Substrate Incubation Reduce the substrate incubation time. Read the plate immediately after adding the stop solution.[5]
Issue 2: Poor Precision (High Variability Between Replicates)

High variability between replicate wells can lead to unreliable and non-reproducible results.

Table 2: Troubleshooting Poor Precision

Potential Cause Recommended Solution
Pipetting Errors Ensure pipettes are calibrated and used correctly. Use a multichannel pipette for adding reagents to multiple wells simultaneously to ensure consistency.[8]
Inconsistent Washing Use an automated plate washer for uniform washing across the plate. If washing manually, ensure consistent technique for all wells.[8]
Edge Effects Avoid using the outer wells of the microplate, as they are more susceptible to temperature fluctuations and evaporation. Fill the outer wells with buffer or water.
Improper Mixing of Reagents Thoroughly mix all reagents before use. Ensure a homogenous mixture of samples and standards.
Plate Drift Ensure the plate is at a uniform temperature before adding reagents and during incubation. Avoid stacking plates during incubation.[1]
Issue 3: Sample-Specific Interference (Matrix Effects)

Components in the biological sample matrix can interfere with the assay, leading to either falsely high or low results.

Table 3: Troubleshooting Matrix Effects

Potential Cause Recommended Solution
Endogenous Interfering Substances Dilute the sample to reduce the concentration of interfering substances. Note that the this compound concentration must remain within the detection range of the assay after dilution.[1]
Lipemia, Hemolysis, or Icterus Centrifuge samples to remove lipids. Visually inspect samples for hemolysis (red color) or icterus (yellow color) and note it. If possible, collect new, non-hemolyzed samples. Studies have shown that hemolysis can significantly interfere with immunoassays for folate, a related compound.[6][9][10]
pH or Ionic Strength Mismatch Ensure the sample diluent has a similar pH and ionic strength to the assay buffer.
Presence of Binding Proteins Pre-treat samples to dissociate this compound from binding proteins. This may involve a change in pH or the use of a chaotropic agent, but this must be validated to not interfere with the assay.

Experimental Protocols

Protocol: Competitive ELISA for this compound

This protocol provides a general framework for a competitive ELISA. Optimal concentrations of antibodies and antigens, as well as incubation times and temperatures, should be determined empirically.

Materials:

  • Microtiter plates

  • This compound standard

  • Anti-Rhizopterin antibody (primary antibody)

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated)

  • This compound-conjugate (for plate coating)

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1-3% BSA in PBS)

  • Substrate solution (e.g., TMB)

  • Stop Solution (e.g., 2N H₂SO₄)

Procedure:

  • Coating: Coat the wells of a microtiter plate with the this compound-conjugate diluted in Coating Buffer. Incubate overnight at 4°C.

  • Washing: Aspirate the coating solution and wash the plate 3 times with Wash Buffer.

  • Blocking: Add Blocking Buffer to each well and incubate for 1-2 hours at room temperature to block non-specific binding sites.

  • Washing: Wash the plate 3 times with Wash Buffer.

  • Competition: Add standards or samples to the wells, followed immediately by the anti-Rhizopterin primary antibody. Incubate for 1-2 hours at 37°C.

  • Washing: Wash the plate 3-5 times with Wash Buffer.

  • Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody to each well and incubate for 1 hour at 37°C.

  • Washing: Wash the plate 3-5 times with Wash Buffer.

  • Substrate Reaction: Add the substrate solution to each well and incubate in the dark at room temperature for 15-30 minutes.

  • Stopping the Reaction: Add Stop Solution to each well.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

Protocol: Sample Preparation from Biological Fluids

Proper sample preparation is critical to minimize matrix effects.

Serum/Plasma:

  • Collect whole blood and allow it to clot (for serum) or collect in an appropriate anticoagulant tube (for plasma).

  • Centrifuge at 1000-2000 x g for 15 minutes at 4°C.

  • Carefully aspirate the supernatant (serum or plasma) without disturbing the cell pellet.

  • Store samples at -20°C or -80°C until analysis to ensure stability. Pteridines can be unstable, so proper storage is crucial.[2]

  • Prior to the assay, thaw samples on ice. Centrifuge again to remove any precipitates.

Urine:

  • Collect urine samples in a sterile container.

  • Centrifuge at 2000 x g for 15 minutes at 4°C to remove particulate matter.

  • Store the supernatant at -20°C or -80°C.

Visualizations

Rhizopterin_Assay_Workflow cluster_prep Sample & Reagent Preparation cluster_elisa Competitive ELISA cluster_analysis Data Analysis Sample Biological Sample (e.g., Serum, Plasma) Dilution Dilution Sample->Dilution Standard This compound Standard SerialDilution SerialDilution Standard->SerialDilution Create Standard Curve Antibody Anti-Rhizopterin Ab Competition Add Sample/Standard & Primary Antibody Antibody->Competition Dilution->Competition SerialDilution->Competition Coating Coat Plate with This compound-Conjugate Blocking Block Non-specific Sites Coating->Blocking Blocking->Competition SecondaryAb Add Secondary Antibody-Enzyme Conjugate Competition->SecondaryAb Substrate Add Substrate SecondaryAb->Substrate Read Read Absorbance Substrate->Read Plot Plot Standard Curve (Absorbance vs. Concentration) Read->Plot Calculate Calculate this compound Concentration in Samples Plot->Calculate

Diagram 1: General workflow for a competitive this compound ELISA.

Interference_Troubleshooting start Inaccurate Results? high_bg High Background? start->high_bg Yes poor_precision Poor Precision? start->poor_precision No high_bg->poor_precision No sol_high_bg Optimize Blocking Increase Washing Titrate Antibodies high_bg->sol_high_bg Yes matrix_effect Sample-Specific Interference? poor_precision->matrix_effect No sol_poor_precision Check Pipetting Ensure Uniform Washing Avoid Edge Effects poor_precision->sol_poor_precision Yes sol_matrix_effect Dilute Sample Check for Hemolysis/Lipemia Optimize Sample Prep matrix_effect->sol_matrix_effect Yes end Reliable Results matrix_effect->end No sol_high_bg->end sol_poor_precision->end sol_matrix_effect->end

Diagram 2: Logical troubleshooting flow for this compound assay interference.

References

Technical Support Center: Refining Protocols for Rhizopterin Quantification in Complex Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the quantification of Rhizopterin in complex biological samples. The following sections offer detailed experimental protocols, data presentation, and visual workflows to address common challenges encountered during analysis.

Frequently Asked Questions (FAQs)

Q1: What are the biggest challenges in quantifying this compound in complex samples like plasma or tissue homogenates?

A1: The primary challenges include:

  • Matrix Effects: Components of biological matrices can interfere with the ionization of this compound, leading to ion suppression or enhancement and affecting accuracy and precision.[1]

  • Analyte Stability: Pterin (B48896) derivatives can be susceptible to degradation due to factors like temperature, light, pH, and enzymatic activity in the biological matrix.[2][3] Reduced forms of pterins are particularly unstable and can be easily oxidized.[2]

  • Low Endogenous Concentrations: Quantifying low levels of this compound requires highly sensitive and selective analytical methods.

  • Polarity: As a polar molecule, this compound may exhibit poor retention on traditional reversed-phase liquid chromatography (LC) columns, necessitating specialized chromatographic techniques.[4][5]

Q2: What type of internal standard is recommended for this compound quantification?

A2: A stable isotope-labeled (SIL) internal standard of this compound is the gold standard. SIL internal standards have nearly identical chemical and physical properties to the analyte, ensuring they co-elute and experience similar matrix effects, which significantly improves the accuracy and precision of quantification.[1] If a SIL-Rhizopterin is unavailable, a structural analogue that is not present in the sample can be used, but it may not fully compensate for all sources of variability.

Q3: How should I store my plasma and tissue samples to ensure this compound stability?

  • Short-term: Store samples at 2-8°C for no more than 24 hours.

  • Long-term: For extended storage, samples should be kept at -80°C.[6]

  • Freeze-Thaw Cycles: Minimize freeze-thaw cycles as this can lead to degradation.[6]

  • Light Protection: Protect samples from light, as pterin derivatives can be light-sensitive.[3]

  • Antioxidants: For reduced forms of pterins, the addition of antioxidants like dithiothreitol (B142953) (DTE) or ascorbic acid to plasma samples upon collection has been shown to improve stability.[3]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) - Secondary interactions with the analytical column.- Inappropriate mobile phase pH.- Column contamination or degradation.- Use a column with a different stationary phase (e.g., HILIC for polar compounds).- Adjust the mobile phase pH to ensure the analyte is in a single ionic state.- Flush the column or use a guard column to protect the analytical column.[7]
Low Signal Intensity / Poor Sensitivity - Ion suppression from matrix components.- Suboptimal MS/MS parameters.- Analyte degradation during sample preparation or storage.- Inefficient extraction.- Improve sample cleanup using Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).- Optimize MS/MS parameters (e.g., collision energy, declustering potential) by infusing a pure standard.- Review sample handling and storage procedures to minimize degradation.- Evaluate and optimize the extraction procedure for better recovery.
High Variability in Results (Poor Precision) - Inconsistent sample preparation.- Lack of an appropriate internal standard.- Carryover from previous injections.- Automate sample preparation steps where possible.- Use a stable isotope-labeled internal standard.- Implement a robust wash method for the autosampler and analytical column between injections.
Retention Time Shifts - Changes in mobile phase composition.- Column aging or temperature fluctuations.- Inconsistent system equilibration.- Prepare fresh mobile phase daily.- Use a column oven to maintain a consistent temperature.- Ensure the column is adequately equilibrated before each injection sequence.[7]
No Peak Detected - Analyte concentration is below the limit of detection (LOD).- Complete degradation of the analyte.- Incorrect MS/MS transition settings.- Concentrate the sample extract.- Prepare fresh samples and standards.- Verify the precursor and product ion m/z values for this compound and the internal standard.

Experimental Protocols

The following are suggested starting protocols for the quantification of this compound in plasma and tissue. These should be optimized and validated for your specific application.

Protocol 1: Protein Precipitation (PPT) for this compound from Human Plasma

This protocol is a simpler, faster method suitable for initial screening.

  • Sample Preparation:

    • Thaw frozen plasma samples on ice.

    • In a microcentrifuge tube, add 100 µL of plasma.

    • Add 10 µL of the internal standard working solution (e.g., SIL-Rhizopterin in methanol).

    • Add 300 µL of ice-cold acetonitrile (B52724) containing 0.1% formic acid to precipitate proteins.

    • Vortex for 1 minute.

  • Centrifugation:

    • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a new tube or a 96-well plate.

  • Evaporation and Reconstitution:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Analysis:

    • Inject 5-10 µL of the reconstituted sample into the LC-MS/MS system.

Protocol 2: Solid Phase Extraction (SPE) for this compound from Tissue Homogenate

This protocol provides a more thorough cleanup, which is often necessary for complex matrices like tissue.

  • Tissue Homogenization:

    • Homogenize the tissue sample (e.g., 100 mg) in 1 mL of ice-cold phosphate-buffered saline (PBS) using a suitable homogenizer.

    • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Sample Pre-treatment:

    • Take 500 µL of the supernatant and add 10 µL of the internal standard working solution.

    • Add 500 µL of 4% phosphoric acid in water to acidify the sample.

  • SPE Procedure (Mixed-Mode Cation Exchange Cartridge):

    • Conditioning: Condition the SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

    • Equilibration: Equilibrate the cartridge with 1 mL of 0.1 M formic acid.

    • Loading: Load the pre-treated sample onto the cartridge.

    • Washing: Wash the cartridge with 1 mL of 0.1 M formic acid, followed by 1 mL of methanol.

    • Elution: Elute this compound with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Analysis:

    • Inject 5-10 µL of the reconstituted sample into the LC-MS/MS system.

Data Presentation

Table 1: Hypothetical LC-MS/MS Parameters for this compound and a SIL-Internal Standard
Parameter This compound SIL-Rhizopterin (IS)
Precursor Ion (m/z) To be determinedTo be determined
Product Ion 1 (m/z) (Quantifier) To be determinedTo be determined
Product Ion 2 (m/z) (Qualifier) To be determinedTo be determined
Collision Energy (eV) To be optimizedTo be optimized
Declustering Potential (V) To be optimizedTo be optimized

Note: These parameters must be determined by direct infusion of a this compound standard into the mass spectrometer.

Table 2: Example LC Gradient for this compound Analysis (HILIC Column)
Time (min) Flow Rate (mL/min) % Mobile Phase A (Water + 0.1% Formic Acid) % Mobile Phase B (Acetonitrile + 0.1% Formic Acid)
0.00.4595
1.00.4595
5.00.45050
5.10.4955
7.00.4955
7.10.4595
10.00.4595

Visualizations

Experimental_Workflow Sample Complex Sample (Plasma or Tissue) Homogenization Homogenization (for Tissue) Sample->Homogenization Spike_IS Spike with Internal Standard Sample->Spike_IS Homogenization->Spike_IS Extraction Extraction (PPT or SPE) Spike_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MS LC-MS/MS Analysis Reconstitution->LC_MS Data_Processing Data Processing & Quantification LC_MS->Data_Processing

Caption: General workflow for this compound quantification.

Troubleshooting_Logic Problem Inaccurate or Imprecise Results Check_IS Check Internal Standard Response & Recovery Problem->Check_IS IS_OK IS Performance OK? Check_IS->IS_OK Check_Matrix Evaluate Matrix Effects (Post-extraction spike) Matrix_OK Matrix Effects Minimal? Check_Matrix->Matrix_OK Check_Chroma Review Chromatography (Peak Shape, Retention) Chroma_OK Chromatography OK? Check_Chroma->Chroma_OK IS_OK->Check_Matrix Yes Optimize_IS Use SIL-IS or Adjust IS Concentration IS_OK->Optimize_IS No Matrix_OK->Check_Chroma Yes Optimize_Extraction Optimize Sample Extraction/Cleanup Matrix_OK->Optimize_Extraction No Optimize_LC Optimize LC Method (Column, Mobile Phase) Chroma_OK->Optimize_LC No Review_Stability Investigate Analyte Stability Chroma_OK->Review_Stability Yes

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common pitfalls associated with Rhizopterin-related research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known biological role?

A1: this compound is a pterin-like compound that has been shown to promote the growth of Streptococcus lactis R (S. lactis R) in media deficient in folic acid.[1] Its chemical formula has been reported as C₁₀H₁₁N₅O₃.[1] Pterins, as a class, are heterocyclic compounds that are precursors in the biosynthesis of folates (Vitamin B9) and other essential cofactors.[2][3] While the precise and full extent of this compound's biological role is a subject of ongoing research, its activity in supporting bacterial growth suggests it may function as a form of or a direct precursor to a folic acid vitamer in certain organisms.

Q2: I am observing a rapid loss of my this compound standard's activity. What could be the cause?

A2: Pteridines, including this compound, are notoriously unstable under certain conditions.[4] The loss of activity is likely due to degradation. Key factors that contribute to the degradation of pteridines include:

  • Exposure to light: Pterins are photosensitive and can degrade upon exposure to UV or even ambient light.

  • Temperature: Elevated temperatures accelerate degradation. It is crucial to store this compound solutions at low temperatures, preferably below -20°C.

  • pH: this compound has been observed to be unstable in alkaline solutions. It is advisable to maintain solutions at a neutral or slightly acidic pH.

  • Oxidation: Pteridines can be oxidized, especially in their reduced forms (dihydro- and tetrahydro- forms). The presence of oxidizing agents or even dissolved oxygen can lead to degradation.

To mitigate this, always prepare fresh solutions, store them protected from light at low temperatures, and use deoxygenated solvents where possible.

Q3: What are the expected degradation products of this compound?

A3: A specific degradation product of this compound, named apothis compound, has been identified following treatment with alkali. Generally, pteridines can undergo oxidation, leading to the formation of more stable, oxidized forms. For instance, unstable di- and tetra-hydroforms can be oxidized to their fully aromatic counterparts. Researchers should be aware that multiple degradation products might be present in aged or improperly stored this compound samples, which can complicate experimental results.

Troubleshooting Guides

Guide 1: HPLC Analysis of this compound

High-Performance Liquid Chromatography (HPLC) is a common method for the analysis of pteridines. However, several issues can arise during the analysis of this compound.

Problem: Poor peak shape (tailing or fronting)

Potential Cause Troubleshooting Step
Secondary interactions with column matrix Use a mobile phase with an ion-pairing reagent (e.g., octyl sulfate) to improve peak shape. Consider a different column chemistry.
Sample solvent incompatible with mobile phase Dissolve the this compound standard and samples in the initial mobile phase whenever possible.
Column overload Reduce the injection volume or the concentration of the sample.
Column contamination or degradation Flush the column with a strong solvent or replace the column if necessary.

Problem: Inconsistent Retention Times

Potential Cause Troubleshooting Step
Fluctuations in mobile phase composition Ensure the mobile phase is well-mixed and degassed. If using a gradient, ensure the pump is functioning correctly.
Temperature variations Use a column oven to maintain a constant temperature.
Column equilibration Ensure the column is adequately equilibrated with the mobile phase before each injection.
Leaks in the HPLC system Check for any leaks in the pump, injector, or fittings.

Problem: Low Signal or No Peak Detected

Potential Cause Troubleshooting Step
Degradation of this compound Prepare fresh standards and samples immediately before analysis. Protect solutions from light and heat.
Inappropriate detector settings Pteridines often exhibit native fluorescence. Use a fluorescence detector with appropriate excitation and emission wavelengths (e.g., Ex: 350 nm, Em: 450 nm for general pterins) for higher sensitivity. If using a UV detector, ensure the wavelength is set to an absorption maximum for this compound.
Insufficient sample concentration Concentrate the sample or increase the injection volume.

A general experimental protocol for HPLC analysis of pteridines is provided below.

This protocol is a general guideline and may require optimization for this compound.

  • Sample Preparation:

    • Dissolve the this compound standard or sample in the mobile phase to a final concentration in the low µg/mL range.

    • Filter the sample through a 0.22 µm syringe filter before injection.

    • Protect the sample from light and keep it on ice.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: 15 mM Phosphate Buffer (pH 6.8) / Methanol (95:5, v/v).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Column Temperature: 30 °C.

    • Detection: Fluorescence Detector (Excitation: 350 nm, Emission: 450 nm).

  • Analysis:

    • Inject a standard solution to determine the retention time and response.

    • Inject the sample solution for quantification.

Guide 2: this compound Stability Testing

Understanding the stability of this compound under your specific experimental conditions is crucial for reliable results.

Problem: How to assess the stability of this compound in my experimental buffer?

Workflow for Stability Assessment:

G cluster_prep Preparation cluster_incubation Incubation Conditions cluster_analysis Analysis cluster_interpretation Interpretation prep_solution Prepare fresh this compound solution in experimental buffer cond1 Condition 1: Protected from light, 4°C prep_solution->cond1 Aliquot cond2 Condition 2: Ambient light, Room Temp prep_solution->cond2 Aliquot cond3 Condition 3: 37°C prep_solution->cond3 Aliquot t0 Timepoint 0: Analyze immediately prep_solution->t0 Immediate analysis t_intervals Timepoints: Analyze at regular intervals (e.g., 1h, 4h, 24h) cond1->t_intervals Incubate cond2->t_intervals Incubate cond3->t_intervals Incubate hplc HPLC-FLD/UV Analysis t0->hplc t_intervals->hplc quantify Quantify remaining this compound and detect degradation products hplc->quantify plot Plot % this compound remaining vs. time quantify->plot kinetics Determine degradation kinetics plot->kinetics G GTP Guanosine Triphosphate (GTP) Dihydroneopterin_TP 7,8-Dihydroneopterin Triphosphate GTP->Dihydroneopterin_TP GTP Cyclohydrolase I Dihydroneopterin 7,8-Dihydroneopterin Dihydroneopterin_TP->Dihydroneopterin Phosphatase Hydroxymethyl_dihydropterin 6-Hydroxymethyl-7,8-dihydropterin Dihydroneopterin->Hydroxymethyl_dihydropterin Dihydroneopterin Aldolase Pterin_precursors Other Pterin Precursors (e.g., for this compound synthesis) Dihydroneopterin->Pterin_precursors Folate_pathway Folate Biosynthesis Hydroxymethyl_dihydropterin->Folate_pathway Pterin_precursors->Folate_pathway

References

Technical Support Center: Enhancing the Biological Activity of Synthetic Rhizopterin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for synthetic Rhizopterin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common experimental issues and to offer strategies for enhancing the biological activity of this promising antifolate compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a pteridine-based antifolate agent. Its primary mechanism of action is the inhibition of dihydrofolate reductase (DHFR), a key enzyme in the folate metabolic pathway.[1][2] By inhibiting DHFR, this compound disrupts the synthesis of tetrahydrofolate, a crucial cofactor for the synthesis of purines, thymidylate, and certain amino acids. This disruption ultimately inhibits DNA synthesis and cell proliferation.[2]

Q2: What are the potential strategies to enhance the biological activity of synthetic this compound?

There are several key strategies that can be employed to potentially enhance the biological activity of synthetic this compound:

  • Chemical Modification: Introducing specific chemical modifications to the this compound molecule can improve its binding affinity to DHFR, increase its cellular uptake, or reduce its susceptibility to efflux pumps.[3][4]

  • Nanoformulation and Drug Delivery Systems: Encapsulating this compound in nanoparticles, liposomes, or other drug delivery systems can improve its solubility, stability, and pharmacokinetic profile, leading to enhanced delivery to target cells and tissues.

  • Combination Therapy: Using this compound in combination with other therapeutic agents can lead to synergistic effects, overcoming resistance mechanisms and enhancing overall efficacy.

Q3: How does the folate signaling pathway relate to this compound's activity?

This compound directly targets the folate signaling pathway. This pathway is essential for cell growth and division. By inhibiting DHFR, this compound creates a bottleneck in the pathway, leading to a depletion of downstream metabolites necessary for DNA and RNA synthesis. Understanding this pathway is crucial for identifying potential synergistic drug targets and mechanisms of resistance.

Troubleshooting Guides

Synthetic Chemistry

Issue: Low Yield During this compound Synthesis

  • Possible Cause 1: Incomplete Reaction.

    • Troubleshooting: Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Consider extending the reaction time or moderately increasing the temperature. Ensure all starting materials are of high purity and are added in the correct stoichiometric ratios.

  • Possible Cause 2: Degradation of Starting Materials or Product.

    • Troubleshooting: Ensure anhydrous and inert reaction conditions if any of the reagents are sensitive to moisture or air. Use purified and degassed solvents. Consider performing the reaction at a lower temperature for a longer duration.

  • Possible Cause 3: Suboptimal Reaction Conditions.

    • Troubleshooting: Systematically vary reaction parameters such as solvent, temperature, catalyst, and reagent concentrations to find the optimal conditions. A design of experiments (DoE) approach can be efficient in optimizing multiple variables.

Issue: Difficulty in Purifying Synthetic this compound

  • Possible Cause 1: Presence of Closely Related Impurities.

    • Troubleshooting: Utilize high-performance liquid chromatography (HPLC) for purification. Experiment with different column stationary phases (e.g., C18, phenyl-hexyl) and mobile phase compositions (e.g., gradients of acetonitrile/water or methanol/water with additives like formic acid or trifluoroacetic acid).

  • Possible Cause 2: Poor Solubility of the Product.

    • Troubleshooting: Test a range of solvents for recrystallization. If solubility is a major issue, consider converting the product to a more soluble salt form for purification and then converting it back to the desired form.

  • Possible Cause 3: Product Adherence to Glassware or Filter Paper.

    • Troubleshooting: Silanize glassware to reduce surface adsorption. When filtering, wash the filter cake thoroughly with a solvent in which the product is sparingly soluble to recover as much product as possible.

Biological Assays

Issue: High Variability in Cell-Based Assay Results

  • Possible Cause 1: Inconsistent Cell Seeding Density.

    • Troubleshooting: Ensure a homogenous cell suspension before seeding. Use a calibrated multichannel pipette for seeding plates. Perform a cell count for each experiment to ensure consistency.

  • Possible Cause 2: Edge Effects in Microplates.

    • Troubleshooting: Avoid using the outer wells of the microplate for experimental samples, as these are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile media or phosphate-buffered saline (PBS).

  • Possible Cause 3: Fluctuation in Incubation Conditions.

    • Troubleshooting: Ensure the incubator has stable temperature and CO2 levels. Avoid opening the incubator door frequently. Allow plates to equilibrate to room temperature before adding reagents.

Issue: No or Low Activity in DHFR Enzyme Inhibition Assay

  • Possible Cause 1: Inactive Enzyme.

    • Troubleshooting: Ensure the DHFR enzyme is stored correctly at the recommended temperature and has not undergone multiple freeze-thaw cycles. Test the enzyme activity with a known inhibitor, such as methotrexate, as a positive control.

  • Possible Cause 2: Incorrect Assay Buffer Conditions.

    • Troubleshooting: Verify the pH and composition of the assay buffer. Ensure all components, including NADPH and the substrate (dihydrofolic acid), are at the correct final concentrations.

  • Possible Cause 3: Degradation of this compound.

    • Troubleshooting: Prepare fresh solutions of this compound for each experiment. Protect the stock solution from light if it is light-sensitive.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound Analogs in A549 Cancer Cell Line
CompoundModificationIC50 (µM)
This compoundUnmodified15.2 ± 1.8
RZ-M1C2-NH2 methylation8.5 ± 0.9
RZ-M2C7-propargyl group5.1 ± 0.6
RZ-M3N10-ethyl substitution22.4 ± 2.5

IC50 values represent the mean ± standard deviation from three independent experiments.

Table 2: DHFR Inhibition by Nanoformulated this compound
FormulationParticle Size (nm)Zeta Potential (mV)IC50 (nM)
Free this compound--55.3 ± 4.7
RZ-Liposome120 ± 10-25.6 ± 2.128.1 ± 3.2
RZ-PLGA-NP180 ± 15-18.4 ± 1.915.7 ± 2.0

IC50 values represent the mean ± standard deviation from three independent experiments.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells (e.g., A549) in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound and its analogs in the appropriate vehicle. Add 100 µL of the compound dilutions to the respective wells. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Dihydrofolate Reductase (DHFR) Inhibition Assay
  • Assay Buffer Preparation: Prepare an assay buffer containing 50 mM potassium phosphate (B84403) (pH 7.5), 100 mM KCl, and 1 mM DTT.

  • Reaction Mixture Preparation: In a 96-well UV-transparent plate, prepare the reaction mixture containing assay buffer, 100 µM NADPH, and the desired concentration of this compound or control inhibitor (e.g., methotrexate).

  • Enzyme Addition: Add purified human DHFR enzyme to a final concentration of 10 nM.

  • Initiation of Reaction: Initiate the reaction by adding the substrate, dihydrofolic acid (DHF), to a final concentration of 50 µM.

  • Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm every 15 seconds for 10 minutes at 25°C using a microplate reader. The decrease in absorbance corresponds to the oxidation of NADPH.

  • Data Analysis: Calculate the initial reaction velocity (rate of NADPH oxidation) for each concentration of the inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.

Visualizations

Experimental_Workflow start Start synthesis Synthesize this compound & Analogs start->synthesis purification Purify & Characterize Compounds synthesis->purification cell_assay Perform Cell-Based Assays (e.g., MTT, Apoptosis) purification->cell_assay enzyme_assay Perform DHFR Enzyme Inhibition Assay purification->enzyme_assay cell_culture Culture Target Cell Lines cell_culture->cell_assay data_analysis Analyze Data & Determine IC50 cell_assay->data_analysis enzyme_assay->data_analysis conclusion Draw Conclusions & Plan Next Steps data_analysis->conclusion

References

Validation & Comparative

Rhizopterin vs. Folic Acid: A Comparative Analysis of Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between folate derivatives is critical for applications ranging from microbiology to oncology. This guide provides a detailed comparison of the biological activities of Rhizopterin (N¹⁰-formylpteroic acid) and folic acid, supported by experimental data and methodologies.

This compound, an obsolete term for what is now known as N¹⁰-formylpteroic acid, is a structural analog of folic acid. Both molecules share a common pteridine (B1203161) ring and a p-aminobenzoic acid moiety. The primary distinction lies in the absence of a glutamate (B1630785) tail in this compound. This structural difference is fundamental to their divergent biological activities. Folic acid, a synthetic provitamin, requires enzymatic reduction and subsequent polyglutamylation to become a biologically active cofactor. The presence of the glutamate residue is essential for its retention within cells and for its high-affinity interactions with most folate-dependent enzymes.

Comparative Biological Activity: A Quantitative Overview

The following table summarizes the key differences in the biological activities of this compound and folic acid based on available experimental data.

Biological ActivityThis compound (N¹⁰-formylpteroic acid)Folic Acid (Pteroylglutamic Acid)
Growth Promotion for Streptococcus faecalis (ATCC 8043) Less active than folic acid. Higher concentrations are required to elicit a similar growth response.Potent growth factor. Serves as the standard for microbiological assays of folate activity.
Growth Promotion for Lactobacillus casei (ATCC 7469) Generally inactive as a growth factor.Active as a growth factor, though some strains may have varying requirements.
Substrate for Dihydrofolate Reductase (DHFR) Not a substrate. Its reduced form is not a direct precursor to tetrahydrofolate.The oxidized form is a poor substrate for DHFR, which primarily reduces dihydrofolate.
Inhibition of Dihydrofolate Reductase (DHFR) Weak inhibitor.Weak inhibitor. Its reduced form, dihydrofolate, is the natural substrate.
Substrate for Folylpolyglutamate Synthetase (FPGS) Not a substrate due to the absence of a glutamate residue. Cannot be polyglutamylated.A substrate, allowing for the addition of multiple glutamate residues for cellular retention and enhanced cofactor activity.
Cellular Uptake Limited uptake compared to folic acid.Efficiently transported into cells via the reduced folate carrier (RFC) and folate receptors.

Signaling and Metabolic Pathways

Folic acid is a central molecule in one-carbon metabolism, a network of interconnected pathways essential for the synthesis of nucleotides (purines and thymidylate), and the remethylation of homocysteine to methionine. Upon entering the cell, folic acid is reduced to dihydrofolate (DHF) and then to the active form, tetrahydrofolate (THF), by the enzyme dihydrofolate reductase (DHFR). THF is then polyglutamylated by folylpolyglutamate synthetase (FPGS), which enhances its cellular retention and affinity for enzymes in the one-carbon pathway.

This compound, lacking the glutamate tail, cannot be polyglutamylated and therefore is not retained within cells to the same extent as folic acid. While it contains the core pteroic acid structure, its inability to be efficiently converted into the THF-polyglutamate pool severely limits its participation as a cofactor in one-carbon metabolism.

Folate Metabolism and the Role of the Glutamate Tail cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Folic Acid Folic Acid Folic Acid_in Folic Acid Folic Acid->Folic Acid_in RFC / Folate Receptors This compound This compound Rhizopterin_in This compound This compound->Rhizopterin_in Limited Transport DHF Dihydrofolate Folic Acid_in->DHF DHFR (slow) Limited/No Conversion Limited/No Conversion Rhizopterin_in->Limited/No Conversion Rapid Efflux Rapid Efflux Rhizopterin_in->Rapid Efflux THF Tetrahydrofolate DHF->THF DHFR (fast) THF_polyglutamate THF Polyglutamate Pool THF->THF_polyglutamate FPGS One-Carbon Metabolism One-Carbon Metabolism THF_polyglutamate->One-Carbon Metabolism Cofactor for: - Nucleotide Synthesis - Amino Acid Metabolism Cellular Retention Cellular Retention THF_polyglutamate->Cellular Retention

Figure 1. Simplified diagram of folic acid metabolism highlighting the critical role of the glutamate tail for polyglutamylation and cellular retention, a process this compound cannot undergo.

Experimental Protocols

Microbiological Assay for Folate Activity

This assay quantitatively measures the vitamin activity of folate compounds by observing the growth of folate-dependent bacteria.

Test Organisms:

  • Enterococcus hirae (formerly Streptococcus faecalis) (ATCC 8043)

  • Lactobacillus casei (ATCC 7469)

Methodology:

  • Medium Preparation: A basal medium is prepared containing all essential nutrients for the test organism except for folate. Folic Acid Assay Medium is commercially available for this purpose.

  • Inoculum Preparation: A fresh culture of the test organism is grown, harvested by centrifugation, washed with sterile saline, and resuspended to a standardized turbidity.

  • Standard and Sample Preparation: A standard curve is prepared using known concentrations of folic acid. Test samples (this compound and folic acid) are serially diluted.

  • Assay Procedure: Aliquots of the standard and sample dilutions are added to tubes containing the basal medium. The tubes are then inoculated with the prepared bacterial suspension.

  • Incubation: The tubes are incubated at 37°C for 16-24 hours.

  • Measurement: Bacterial growth is quantified by measuring the turbidity at a specific wavelength (e.g., 600 nm) using a spectrophotometer.

  • Data Analysis: A standard curve is plotted (turbidity vs. folic acid concentration), and the folate activity of the samples is determined by interpolation.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Basal Medium Prepare Folate-Free Basal Medium Inoculation Inoculate Medium with Bacteria and Samples Basal Medium->Inoculation Inoculum Prepare Standardized Bacterial Inoculum Inoculum->Inoculation Standards_Samples Prepare Serial Dilutions of Folic Acid (Standard) & this compound Standards_Samples->Inoculation Incubation Incubate at 37°C for 16-24h Inoculation->Incubation Measurement Measure Turbidity (Spectrophotometer) Incubation->Measurement Standard Curve Plot Standard Curve Measurement->Standard Curve Interpolation Determine Sample Activity by Interpolation Standard Curve->Interpolation

Figure 2. Workflow for the microbiological assay of folate activity.

Dihydrofolate Reductase (DHFR) Inhibition Assay

This spectrophotometric assay measures the ability of a compound to inhibit the enzymatic activity of DHFR.

Principle: DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) using NADPH as a cofactor. The reaction is monitored by the decrease in absorbance at 340 nm as NADPH is oxidized to NADP⁺.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM potassium phosphate (B84403) buffer, pH 7.5.

    • DHFR: Purified enzyme diluted to a working concentration in assay buffer.

    • DHF: Dihydrofolate solution prepared in assay buffer.

    • NADPH: NADPH solution prepared in assay buffer.

    • Inhibitors: Stock solutions of this compound and folic acid prepared in an appropriate solvent and serially diluted.

  • Assay Procedure (96-well plate format):

    • To each well, add assay buffer, NADPH, and the inhibitor at various concentrations.

    • Initiate the reaction by adding DHF.

    • Immediately measure the absorbance at 340 nm in kinetic mode for 10-20 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of decrease in absorbance) for each inhibitor concentration.

    • Determine the percent inhibition relative to a control with no inhibitor.

    • Plot percent inhibition versus inhibitor concentration to calculate the IC₅₀ value. The inhibition constant (Ki) can be determined by performing the assay at varying substrate concentrations and analyzing the data using Michaelis-Menten kinetics.

Folylpolyglutamate Synthetase (FPGS) Activity Assay

This assay determines if a compound can act as a substrate for FPGS by measuring the incorporation of radiolabeled glutamate.

Principle: FPGS catalyzes the ATP-dependent addition of glutamate to a folate substrate. By using [³H]glutamate, the formation of polyglutamylated products can be quantified.

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing assay buffer (e.g., 100 mM Tris-HCl, pH 8.5), ATP, MgCl₂, KCl, dithiothreitol, [³H]glutamate, and purified FPGS enzyme.

  • Substrate Addition: Add the test substrate (this compound or folic acid) to initiate the reaction.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period.

  • Termination and Separation: Stop the reaction (e.g., by adding a denaturing solution). Separate the radiolabeled polyglutamylated products from the unreacted [³H]glutamate using anion-exchange chromatography (e.g., DEAE-cellulose columns).

  • Quantification: Measure the radioactivity of the eluted product fractions using liquid scintillation counting.

  • Data Analysis: Determine the amount of [³H]glutamate incorporated into the substrate over time to calculate the enzyme activity. Kinetic parameters (Km and Vmax) can be determined by varying the substrate concentration.

Conclusion

The biological activities of this compound (N¹⁰-formylpteroic acid) and folic acid are markedly different, primarily due to the absence of a glutamate moiety in this compound. This structural feature prevents this compound from being polyglutamylated, leading to poor cellular retention and limited utility as a cofactor in one-carbon metabolism. In contrast, the glutamate tail of folic acid is essential for its conversion to the highly active polyglutamylated forms of tetrahydrofolate, which are critical for numerous biosynthetic pathways. These fundamental differences underscore the importance of the glutamate residue for the biological function of folates and provide a clear rationale for why folic acid, and not this compound, serves as the key vitamin precursor in most biological systems.

A Comparative Guide to Biological Growth Promotion: The Case of Plant Growth-Promoting Rhizobacteria (PGPR)

Author: BenchChem Technical Support Team. Date: December 2025

An Important Note on "Rhizopterin": Initial research did not yield specific information on a compound or product named "this compound." Consequently, this guide will focus on a well-documented and widely researched class of biological growth promoters, Plant Growth-Promoting Rhizobacteria (PGPR) , to illustrate the principles and validation of growth-promoting effects in life sciences. This guide is intended for researchers, scientists, and drug development professionals interested in the objective comparison and experimental validation of biological growth-promoting agents.

Plant Growth-Promoting Rhizobacteria (PGPR) are a diverse group of naturally occurring soil bacteria that colonize plant roots and enhance plant growth through various mechanisms.[1] They are considered a sustainable alternative to chemical fertilizers and pesticides in agriculture.[1][2] This guide provides a comparative analysis of PGPR's performance against conventional chemical fertilizers, supported by experimental data and detailed methodologies.

Comparative Performance of PGPR and Chemical Fertilizers

PGPR offer a multifaceted approach to enhancing plant growth, unlike the direct nutrient supply from chemical fertilizers.[1][3] They can improve nutrient availability, produce growth-stimulating hormones, and enhance plant resilience to stress.[2][4] In contrast, while effective in providing essential nutrients, chemical fertilizers can have negative environmental impacts and may reduce the abundance of beneficial soil microbes like PGPR.[5]

The following tables summarize the quantitative effects of PGPR on crop yield and quality, based on field studies.

Table 1: Effect of PGPR and Chemical Fertilizers on Rainfed Wheat Grain Yield

TreatmentGrain Yield Increase (%) vs. Control
PGPR (F) + 50% Chemical Fertilizer28%
PGPR (B) + 50% Chemical Fertilizer28%
PGPR (N1) + 50% Chemical Fertilizer37%
PGPR (N2) + 50% Chemical Fertilizer33%
PGPR (F) + 100% Chemical Fertilizer52%
PGPR (B) + 100% Chemical Fertilizer48%
PGPR (N1) + 100% Chemical Fertilizer56%
PGPR (N2) + 100% Chemical Fertilizer56%
100% Chemical Fertilizer alone1056 kg/ha increase over control

Data sourced from a three-year field study on rainfed wheat.[6][7] PGPR designations (F, B, N1, N2) refer to different bacterial formulations.[6][7]

Table 2: Effect of PGPR and Chemical Fertilizers on Rainfed Wheat Grain Protein Content

TreatmentGrain Protein Content Increase (%) vs. Control
PGPR (F) + 50% Chemical Fertilizer0.54%
PGPR (N1) + 50% Chemical Fertilizer0.88%
PGPR (N2) + 50% Chemical Fertilizer0.34%
PGPR (N1) + 100% Chemical Fertilizer1%

Data sourced from a three-year field study on rainfed wheat.[6][7]

Experimental Protocols

The validation of PGPR's growth-promoting effects involves a series of in vitro and in vivo experiments.

  • Isolation and Characterization: PGPR are isolated from the rhizosphere (the soil region around plant roots) and identified using molecular techniques such as 16S rRNA gene sequencing.[5]

  • Phosphate (B84403) Solubilization Assay: Isolates are cultured on a medium containing insoluble phosphate. A clear zone (halo) around a colony indicates phosphate solubilization.

  • Indole-3-Acetic Acid (IAA) Production: Bacteria are grown in a liquid medium, and the supernatant is mixed with a colorimetric reagent to quantify IAA production, a key phytohormone for plant growth.[8]

  • Siderophore Production: Siderophores are iron-chelating compounds. Their production is assessed by observing a color change on a specialized agar (B569324) medium.[8]

  • Experimental Design: Field experiments are typically conducted using a Randomized Complete Block Design (RCBD) with multiple replications (a minimum of four is recommended).[3][7]

  • Treatments: Treatments include a non-inoculated control, treatments with different PGPR strains, and treatments with varying levels of chemical fertilizers, both alone and in combination with PGPR.[6][7]

  • Application: PGPR can be applied as a seed coating, soil drench, or foliar spray, following the manufacturer's instructions regarding dosage, timing, and frequency.[3]

  • Data Collection: Important variables to assess include crop yield and quality parameters such as protein content.[3] Environmental data like soil humidity and temperature should also be recorded.[3]

  • Statistical Analysis: The collected data is subjected to statistical analysis (e.g., ANOVA) to determine the significance of the observed effects.[6]

Signaling Pathways and Experimental Workflows

The following diagram illustrates a simplified signaling pathway initiated by PGPR in plants. PGPR produce signaling molecules and phytohormones that are perceived by the plant, leading to downstream responses that promote growth and stress tolerance.[9][10]

PGPR_Signaling_Pathway cluster_rhizosphere Rhizosphere cluster_plant_cell Plant Cell cluster_downstream Downstream Signaling cluster_response Plant Response PGPR PGPR Signaling_Molecules Signaling Molecules (e.g., Phytohormones, VOCs) PGPR->Signaling_Molecules Receptor Plant Receptor Signaling_Molecules->Receptor Perception MAPK_Cascade MAPK Cascade Receptor->MAPK_Cascade Ca_Signaling Ca²⁺ Signaling Receptor->Ca_Signaling Hormone_Pathways Hormone Signaling (Auxin, Gibberellin) Receptor->Hormone_Pathways Gene_Expression Altered Gene Expression MAPK_Cascade->Gene_Expression Ca_Signaling->Gene_Expression Hormone_Pathways->Gene_Expression Growth_Promotion Growth Promotion (Root development, etc.) Gene_Expression->Growth_Promotion Stress_Tolerance Stress Tolerance Gene_Expression->Stress_Tolerance PGPR_Validation_Workflow cluster_discovery Discovery & Screening cluster_validation Validation cluster_analysis Analysis & Formulation Isolation Isolation of Bacteria from Rhizosphere In_Vitro_Screening In Vitro Screening (Phosphate solubilization, IAA production, etc.) Isolation->In_Vitro_Screening Identification Molecular Identification (16S rRNA sequencing) In_Vitro_Screening->Identification Pot_Experiments Greenhouse/Pot Experiments Identification->Pot_Experiments Field_Trials Field Trials (Multiple locations/seasons) Pot_Experiments->Field_Trials Data_Collection Data Collection (Yield, quality, soil parameters) Field_Trials->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Formulation Product Formulation Statistical_Analysis->Formulation

References

Unveiling the Specificity of Folic Acid Assays: A Comparative Guide on Rhizopterin Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of folic acid is paramount. However, the presence of structurally related compounds, such as rhizopterin, can pose a significant challenge to assay specificity. This guide provides a comprehensive comparison of common folic acid assay methodologies, focusing on the potential for cross-reactivity with this compound, and is supported by available experimental insights and detailed protocols.

This compound, also known as N10-formylpteroic acid, is a structural analog of folic acid that lacks the glutamate (B1630785) moiety. This structural difference is the primary determinant of its varied cross-reactivity across different folic acid assay platforms. Understanding the degree of this interference is critical for the accurate interpretation of results in research and clinical settings.

Comparative Analysis of Folic Acid Assays

The potential for this compound to interfere with folic acid measurements is highly dependent on the principle of the assay employed. The three most common methods for folic acid determination are microbiological assays, competitive binding assays (immunoassays), and high-performance liquid chromatography (HPLC).

Assay TypePrincipleReported/Inferred this compound Cross-ReactivityAdvantagesDisadvantages
Microbiological Assay Measures the growth of a microorganism that requires folic acid for proliferation.High (with Enterococcus hirae) Low to negligible (with Lactobacillus rhamnosus/casei) Measures biologically active folates.Susceptible to interference from other growth factors or inhibitors; less precise than other methods.
Competitive Binding Assay (Immunoassay) Involves the competition between folic acid in the sample and a labeled folic acid for a limited number of binding sites on a specific antibody or binding protein.Variable (Depends on antibody specificity) Likely low due to the missing glutamate moiety, which is often a key recognition site.High throughput and automation-friendly.Can be subject to cross-reactivity from other folate metabolites and analogs.
High-Performance Liquid Chromatography (HPLC) Separates folic acid from other compounds based on their physicochemical properties, followed by detection.Negligible Highly specific and can differentiate between various folate forms.Requires specialized equipment and more complex sample preparation.

In-Depth Look at this compound Cross-Reactivity

Direct quantitative data on the cross-reactivity of this compound in modern folic acid assays is scarce in publicly available literature. However, historical and indirect evidence allows for a strong inference of its behavior.

Microbiological Assays: Early studies in the 1940s demonstrated that this compound (then referred to as "S.L.R. factor") could support the growth of Streptococcus faecalis (now classified as Enterococcus hirae), a microorganism used in some folic acid assays. Conversely, this compound showed little to no growth-promoting activity for Lactobacillus casei (now Lactobacillus rhamnosus). This suggests a high potential for cross-reactivity in assays utilizing E. hirae and a low potential in those using L. rhamnosus. This differential activity is attributed to the differing abilities of these microorganisms to utilize folate precursors.

Competitive Binding Assays: The specificity of immunoassays is determined by the antibody or folate binding protein used. Most antibodies are raised against a folic acid-protein conjugate, and the glutamate portion of folic acid is often a critical part of the epitope recognized by the antibody. As this compound lacks this glutamate tail, its affinity for the binding protein is expected to be significantly lower than that of folic acid. Therefore, the cross-reactivity of this compound in most competitive binding assays is likely to be low. However, without specific testing of individual commercial kits, the exact percentage of cross-reactivity remains unknown.

High-Performance Liquid Chromatography (HPLC): HPLC methods, particularly when coupled with mass spectrometry (MS), offer the highest degree of specificity. These techniques separate compounds based on their unique chemical properties, such as polarity and mass-to-charge ratio. Due to the distinct chemical structure of this compound compared to folic acid, a properly developed HPLC method can easily separate these two compounds, leading to negligible cross-reactivity.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental findings. Below are representative protocols for the key folic acid assays discussed.

Microbiological Assay for Folic Acid (using Lactobacillus rhamnosus)

1. Preparation of Media and Inoculum:

  • Aseptically prepare Folic Acid Assay Medium according to the manufacturer's instructions. This medium contains all necessary nutrients for the growth of L. rhamnosus except for folic acid.

  • Prepare a stock culture of Lactobacillus rhamnosus (e.g., ATCC 7469) on a suitable agar (B569324) medium.

  • To prepare the inoculum, transfer a loopful of the stock culture to a tube containing Folic Acid Inoculum Broth and incubate for 16-24 hours at 37°C.

  • Centrifuge the culture, wash the cells with sterile saline, and resuspend in sterile saline to a desired cell density (e.g., to achieve a faint turbidity).

2. Assay Procedure:

  • Prepare a series of standard solutions of folic acid at known concentrations.

  • Prepare the test samples, ensuring they are appropriately diluted to fall within the standard curve range.

  • In a 96-well microtiter plate, add a defined volume of the Folic Acid Assay Medium to each well.

  • Add the folic acid standards and test samples to their respective wells. Include a blank control with no added folic acid.

  • Inoculate each well with a standardized amount of the prepared L. rhamnosus inoculum.

  • Incubate the plate at 37°C for 18-24 hours.

  • Measure the turbidity (optical density) at a specific wavelength (e.g., 600 nm) using a microplate reader.

3. Data Analysis:

  • Construct a standard curve by plotting the optical density against the known concentrations of the folic acid standards.

  • Determine the folic acid concentration in the test samples by interpolating their optical density values on the standard curve.

Competitive Binding Immunoassay (ELISA) for Folic Acid

1. Plate Coating:

  • Coat the wells of a microtiter plate with a folate-binding protein or an anti-folic acid antibody.

  • Incubate the plate to allow for binding, then wash to remove any unbound protein/antibody.

  • Block the remaining protein-binding sites in the wells to prevent non-specific binding.

2. Competitive Binding Reaction:

  • Add folic acid standards and prepared samples to the coated wells.

  • Add a known amount of enzyme-labeled folic acid (e.g., folic acid-horseradish peroxidase conjugate) to each well.

  • Incubate the plate to allow for competition between the unlabeled folic acid (from the standard or sample) and the enzyme-labeled folic acid for the binding sites.

3. Detection:

  • Wash the plate to remove any unbound reagents.

  • Add a substrate for the enzyme that produces a colored product.

  • Incubate to allow for color development. The intensity of the color is inversely proportional to the amount of folic acid in the sample.

  • Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

4. Data Analysis:

  • Generate a standard curve by plotting the absorbance values against the concentrations of the folic acid standards.

  • Calculate the folic acid concentration in the samples from the standard curve.

High-Performance Liquid Chromatography (HPLC) for Folic Acid

1. Sample Preparation:

  • Extract folates from the sample matrix, often using a combination of heat, enzymes (e.g., conjugase to cleave polyglutamate tails), and antioxidants (e.g., ascorbic acid) to protect the labile folates.

  • Perform a solid-phase extraction (SPE) clean-up step to remove interfering substances.

  • Reconstitute the dried extract in the mobile phase.

2. HPLC Analysis:

  • Inject the prepared sample onto a C18 reversed-phase HPLC column.

  • Use a mobile phase gradient, typically consisting of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol), to separate the different folate forms.

  • Detect the eluted compounds using a UV detector (e.g., at 280 nm) or a more specific detector like a fluorescence detector or a mass spectrometer.

3. Quantification:

  • Prepare a calibration curve using folic acid standards of known concentrations.

  • Identify and quantify the folic acid peak in the sample chromatogram by comparing its retention time and peak area to those of the standards.

Signaling Pathways and Experimental Workflows

To visualize the metabolic context and the analytical procedures, the following diagrams are provided in the DOT language for Graphviz.

Folic_Acid_Metabolism Folic_Acid Folic Acid DHF Dihydrofolate (DHF) Folic_Acid->DHF DHFR THF Tetrahydrofolate (THF) DHF->THF DHFR Metabolism One-Carbon Metabolism (e.g., DNA synthesis, Amino Acid Metabolism) THF->Metabolism This compound This compound (N10-formylpteroic acid) This compound->DHF Potential minor conversion?

Caption: Simplified overview of folic acid metabolism and the potential entry point of this compound.

Assay_Workflow cluster_Microbiological Microbiological Assay cluster_Immunoassay Immunoassay (ELISA) cluster_HPLC HPLC Sample_Prep_M Sample Preparation Inoculation Inoculation with Lactobacillus rhamnosus Sample_Prep_M->Inoculation Incubation Incubation Inoculation->Incubation Turbidity Turbidity Measurement Incubation->Turbidity Sample_Prep_I Sample Preparation Competition Competitive Binding Sample_Prep_I->Competition Detection Enzymatic Detection Competition->Detection Absorbance Absorbance Measurement Detection->Absorbance Sample_Prep_H Sample Extraction & Cleanup Separation Chromatographic Separation Sample_Prep_H->Separation Detection_H UV/MS Detection Separation->Detection_H Quantification Peak Quantification Detection_H->Quantification

Caption: Generalized experimental workflows for the three major folic acid assay types.

Conclusion

A Comparative Analysis of Rhizopterin and Pteroic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive, data-driven comparison of Rhizopterin and pteroic acid, two closely related compounds central to folate metabolism. This analysis is intended for researchers, scientists, and professionals in drug development to facilitate a deeper understanding of their biochemical and pharmacological properties.

Introduction

This compound, also known as formylpteroic acid, and pteroic acid are fundamental components in the biosynthesis and metabolism of folates (Vitamin B9). Pteroic acid is a precursor to folic acid and is formed by the linkage of a pteridine (B1203161) ring to para-aminobenzoic acid. This compound is the N10-formylated derivative of pteroic acid. Both compounds play significant roles in one-carbon metabolism, which is crucial for the synthesis of nucleotides and amino acids, and are therefore of great interest in the development of antimicrobial and anticancer therapies.

Biochemical and Physical Properties

A summary of the key biochemical and physical properties of this compound and pteroic acid is presented below.

PropertyThis compound (Formylpteroic Acid)Pteroic Acid
Molecular Formula C₁₅H₁₂N₆O₄C₁₄H₁₂N₆O₃
Molecular Weight 340.29 g/mol 312.28 g/mol
Chemical Structure Pteridine ring linked to para-aminobenzoic acid with a formyl group at the N10 positionPteridine ring linked to para-aminobenzoic acid
Solubility Practically insoluble in water and usual organic solvents. Soluble in aqueous ammonia (B1221849) and alkali hydroxide (B78521) solutions.[1]Slightly soluble in aqueous NaOH.[2]
Biological Role Growth factor for Streptococcus faecalis R.[1] Precursor in the folate pathway.Endogenous degradation product of folic acid.[1] Precursor in folate biosynthesis.[3] Can mediate selective delivery of ligands to tumors overexpressing the folate receptor.[1]

Note: The quantitative data presented is compiled from various sources and may not be directly comparable due to potential differences in experimental conditions.

Comparative Biological Activity

Folate Receptor Binding Affinity

The folate receptor is overexpressed in various cancer cells, making it a target for drug delivery. While pteroic acid itself has minimal affinity for the folate receptor, its conjugates have been explored for targeted cancer therapy. The addition of a glutamate (B1630785) moiety to form folic acid significantly increases binding affinity. Information on the direct binding affinity of this compound is limited in comparative studies.

Dihydrofolate Reductase (DHFR) Inhibition
Microbial Growth Promotion

This compound is notably active as a growth factor for certain bacterial strains, such as Streptococcus faecalis R (now known as Enterococcus faecalis). This activity is often used in microbiological assays to quantify its presence. Pteroic acid generally shows significantly less or no growth-promoting activity for these strains.

Signaling and Metabolic Pathways

This compound and pteroic acid are integral intermediates in the folate metabolic pathway, which is central to one-carbon metabolism. This pathway is essential for the de novo synthesis of purines and thymidylate, and the remethylation of homocysteine to methionine.

Folate_Metabolism cluster_synthesis Folate Precursor Synthesis cluster_folate_cycle Folate Cycle and One-Carbon Metabolism GTP GTP Dihydroneopterin_triphosphate Dihydroneopterin triphosphate GTP->Dihydroneopterin_triphosphate GTP cyclohydrolase I Dihydropteroate Dihydropteroate Dihydroneopterin_triphosphate->Dihydropteroate Dihydropteroate synthase pABA p-Aminobenzoic acid pABA->Dihydropteroate Pteroic_Acid Pteroic Acid Dihydropteroate->Pteroic_Acid Hydrolysis This compound This compound (Formylpteroic Acid) Pteroic_Acid->this compound Formylation Folic_Acid Folic Acid Pteroic_Acid->Folic_Acid + Glutamate DHF Dihydrofolate (DHF) Folic_Acid->DHF DHFR THF Tetrahydrofolate (THF) DHF->THF DHFR One_Carbon_Pool One-Carbon Units (e.g., for nucleotide synthesis) THF->One_Carbon_Pool One-Carbon Transfer Reactions One_Carbon_Pool->THF

Figure 1. Simplified metabolic pathway showing the synthesis of Pteroic Acid and this compound and their relation to the folate cycle.

Experimental Protocols

Dihydrofolate Reductase (DHFR) Inhibition Assay

This protocol outlines a general method for determining the inhibitory activity of compounds against DHFR.

Principle: The enzymatic activity of DHFR is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ during the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).

Materials:

  • Recombinant human DHFR enzyme

  • DHFR assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM KCl, 1 mM EDTA)

  • Dihydrofolate (DHF) solution

  • NADPH solution

  • Test compounds (this compound, pteroic acid) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the DHFR enzyme to each well.

  • Add the test compound dilutions to the respective wells. Include a positive control (e.g., methotrexate) and a negative control (solvent vehicle).

  • Pre-incubate the enzyme and inhibitors for 10-15 minutes at room temperature.

  • Initiate the reaction by adding a mixture of DHF and NADPH to each well.

  • Immediately start monitoring the decrease in absorbance at 340 nm every 30 seconds for 10-20 minutes.

  • Calculate the initial reaction rates (V₀) for each concentration of the inhibitor.

  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.

DHFR_Inhibition_Workflow A Prepare serial dilutions of This compound and Pteroic Acid C Add test compounds and controls A->C B Add DHFR enzyme to 96-well plate B->C D Pre-incubate at room temperature C->D E Initiate reaction with DHF and NADPH D->E F Measure absorbance at 340 nm (kinetic) E->F G Calculate reaction rates and % inhibition F->G H Determine IC50 values G->H

Figure 2. Experimental workflow for the DHFR inhibition assay.
Bacterial Growth Assay (Enterococcus faecalis)

This protocol describes how to assess the growth-promoting activity of this compound and pteroic acid on Enterococcus faecalis.

Principle: The growth of E. faecalis, a bacterium that requires folate for growth, is measured in a folate-deficient medium supplemented with the test compounds. Bacterial growth is monitored by measuring the optical density (OD) of the culture over time.

Materials:

  • Enterococcus faecalis (ATCC 8043, formerly Streptococcus faecalis R)

  • Folic Acid Assay Medium (folate-deficient)

  • Test compounds (this compound, pteroic acid)

  • Sterile 96-well microplates

  • Microplate reader capable of measuring absorbance at 600 nm

  • Incubator (37°C)

Procedure:

  • Prepare a sterile, folate-deficient culture medium.

  • Prepare serial dilutions of this compound and pteroic acid in the sterile medium.

  • Prepare an inoculum of E. faecalis from an overnight culture, washed and resuspended in sterile saline to a standardized OD.

  • In a 96-well plate, add the diluted test compounds. Include a positive control (folic acid) and a negative control (no supplement).

  • Inoculate each well with the prepared bacterial suspension.

  • Incubate the plate at 37°C.

  • Measure the optical density at 600 nm at regular intervals (e.g., every hour) for 24-48 hours.

  • Plot the OD600 values against time to generate growth curves. The concentration of the compound that gives half-maximal growth can be determined.

Conclusion

This compound (formylpteroic acid) and pteroic acid are structurally similar compounds with distinct biological activities. Pteroic acid serves as a fundamental building block in the de novo synthesis of folates, while this compound, its formylated derivative, exhibits potent growth-promoting effects on specific bacterial strains. While both have limited direct inhibitory activity against key enzymes like DHFR compared to established antifolates, their roles in folate metabolism make them important subjects of study. Pteroic acid conjugates, in particular, are being investigated for their potential in targeted cancer therapy due to the overexpression of folate receptors on tumor cells. Further direct comparative studies are needed to fully elucidate the quantitative differences in their biological activities and to exploit these differences in the development of novel therapeutic agents.

References

Rhizopterin vs. Formylfolic Acid: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of two distinct folate-related compounds, Rhizopterin (formylpteroic acid) and formylfolic acid (leucovorin), reveals significant differences in their chemical structures, mechanisms of action, and biological activities. While both are related to the essential B vitamin, folic acid, their utility in research and clinical settings is vastly different.

Formylfolic acid, clinically known as leucovorin, is a reduced and biologically active form of folic acid that plays a crucial role in chemotherapy as a rescue agent for high-dose methotrexate (B535133) therapy and as an enhancer of the cytotoxic effects of 5-fluorouracil (B62378) (5-FU). In contrast, this compound, or formylpteroic acid, lacks the glutamate (B1630785) moiety of folic acid and is primarily recognized as a potent natural inhibitor of dihydrofolate reductase (DHFR), a key enzyme in folate metabolism.

This guide provides a comprehensive comparison of this compound and formylfolic acid, focusing on their biochemical properties, mechanisms of action, and relevant experimental data to inform researchers, scientists, and drug development professionals.

Biochemical and Physicochemical Properties

A fundamental distinction between this compound and formylfolic acid lies in their chemical structures, which dictates their biological functions.

PropertyThis compound (Formylpteroic Acid)Formylfolic Acid (Leucovorin)
Chemical Name 4-[[(2-Amino-1,4-dihydro-4-oxo-6-pteridinyl)methyl]formylamino]benzoic acid(2S)-2-[[4-[[(2-amino-5-formyl-4-oxo-1,4,5,6,7,8-hexahydropteridin-6-yl)methyl]amino]benzoyl]amino]pentanedioic acid
Molecular Formula C₁₅H₁₂N₆O₄C₂₀H₂₃N₇O₇
Molecular Weight 340.29 g/mol 473.44 g/mol
Key Structural Difference Lacks a glutamate moiety.Contains a glutamate moiety.
Form OxidizedReduced (tetrahydrofolate derivative)

Mechanism of Action and Role in One-Carbon Metabolism

The primary divergence in the mechanism of action between this compound and formylfolic acid stems from their interaction with dihydrofolate reductase (DHFR).

This compound (Formylpteroic Acid) acts as a potent natural inhibitor of DHFR.[1] By binding to DHFR, it blocks the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a crucial step in the folate cycle. This inhibition leads to a depletion of THF cofactors, which are essential for the de novo synthesis of purines and thymidylate, ultimately halting DNA replication and cell proliferation. The bioactive form that exerts this potent inhibition is believed to be 10-formyl-7,8-dihydrofolic acid, suggesting that this compound may require metabolic activation.

Formylfolic Acid (Leucovorin) , being a reduced folate derivative (5-formyltetrahydrofolate), does not require reduction by DHFR to become biologically active.[2][3] It can be readily converted to other THF derivatives within the cell, thereby bypassing the enzymatic block imposed by DHFR inhibitors like methotrexate.[3][4] This property is the basis for its use in "leucovorin rescue," where it replenishes the THF pool in healthy cells, mitigating the toxic effects of high-dose methotrexate on non-cancerous tissues. Furthermore, its metabolite, 5,10-methylenetetrahydrofolate, stabilizes the binding of 5-fluorodeoxyuridine monophosphate (the active metabolite of 5-FU) to thymidylate synthase, enhancing the chemotherapeutic efficacy of 5-FU.

Signaling Pathway: One-Carbon Metabolism

OneCarbonMetabolism cluster_folate_cycle Folate Cycle cluster_biosynthesis Biosynthesis DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR CH2THF 5,10-Methylene-THF THF->CH2THF SHMT CH2THF->THF CHOTHF 10-Formyl-THF CH2THF->CHOTHF Thymidylate Thymidylate Synthesis CH2THF->Thymidylate CHOTHF->THF Purines Purine (B94841) Synthesis CHOTHF->Purines Formylfolic_Acid Formylfolic Acid (Leucovorin) Formylfolic_Acid->CHOTHF Metabolic Conversion cluster_folate_cycle cluster_folate_cycle DNA_RNA DNA & RNA Purines->DNA_RNA Thymidylate->DNA_RNA This compound This compound This compound->DHF Inhibits Methotrexate Methotrexate Methotrexate->DHF Inhibits

Caption: One-Carbon Metabolism Pathway and Points of Action.

Cellular Uptake and Bioavailability

The structural differences between this compound and formylfolic acid also influence their transport into cells.

This compound (Formylpteroic Acid): Specific details on the cellular uptake of this compound are not well-documented. As a pteroic acid derivative lacking the glutamate tail, its transport may differ significantly from that of folic acid and its analogs. It is plausible that it may have low affinity for the primary folate transporters.

Formylfolic Acid (Leucovorin): Is actively transported into mammalian cells by the reduced folate carrier (RFC) and the proton-coupled folate transporter (PCFT). The l-isomer of leucovorin has a higher affinity for these transporters compared to the d-isomer. This efficient uptake is critical for its function in both methotrexate rescue and 5-FU modulation.

Comparative Biological Activity

While direct comparative studies are limited, the available data highlights the distinct biological roles of these two compounds.

ParameterThis compound (Formylpteroic Acid)Formylfolic Acid (Leucovorin)
Primary Biological Effect Inhibition of Dihydrofolate Reductase (DHFR)Bypasses DHFR; serves as a source of reduced folates
DHFR Inhibition (Kᵢ) Potent inhibitor (specific Kᵢ value not readily available)Does not significantly inhibit DHFR; can displace methotrexate from DHFR at high concentrations
Cell Growth Support Generally does not support the growth of mammalian cells.Supports the growth of cells in the presence of DHFR inhibitors.
IC₅₀ in Cancer Cell Lines Data not widely available.Varies depending on the cell line and is typically evaluated in combination with 5-FU. For example, in combination with 5-FU, IC₅₀ values can range from 1.3 to 8.1 µM in various colon cancer cell lines.

Experimental Protocols

To aid researchers in the comparative analysis of these or similar compounds, the following are detailed methodologies for key experiments.

Dihydrofolate Reductase (DHFR) Inhibition Assay

Objective: To determine the inhibitory potency (IC₅₀ or Kᵢ) of a test compound against DHFR.

Principle: The activity of DHFR is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ during the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).

Materials:

  • Purified recombinant human DHFR enzyme

  • Dihydrofolic acid (DHF) substrate

  • NADPH cofactor

  • Test compound (e.g., this compound)

  • Control inhibitor (e.g., Methotrexate)

  • Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5)

  • 96-well UV-transparent microplate

  • Microplate reader capable of kinetic measurements at 340 nm

Procedure:

  • Prepare a stock solution of the test compound and a known inhibitor in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the assay buffer.

  • Add serial dilutions of the test compound or control inhibitor to the wells. Include a vehicle control (solvent only).

  • Add a fixed concentration of NADPH to all wells.

  • Initiate the reaction by adding a fixed concentration of DHF to all wells, followed immediately by the addition of the DHFR enzyme.

  • Immediately place the plate in the microplate reader and measure the decrease in absorbance at 340 nm every 15-30 seconds for 10-20 minutes.

  • Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time curve.

  • Plot the percentage of inhibition (relative to the vehicle control) against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

  • To determine the Kᵢ value, the assay should be repeated with varying concentrations of the substrate (DHF). The data can then be analyzed using Michaelis-Menten kinetics and appropriate models for competitive, non-competitive, or uncompetitive inhibition (e.g., Lineweaver-Burk or Dixon plots).

Experimental Workflow: DHFR Inhibition Assay

DHFR_Inhibition_Workflow A Prepare Reagents (Buffer, DHF, NADPH, Enzyme, Inhibitors) B Add Buffer, NADPH, and Inhibitor to 96-well plate A->B C Initiate Reaction (Add DHF and DHFR Enzyme) B->C D Kinetic Measurement (Absorbance at 340 nm over time) C->D E Calculate Initial Velocities (V₀) D->E F Data Analysis (Plot % Inhibition vs. [Inhibitor]) E->F G Determine IC₅₀ / Kᵢ F->G

Caption: Workflow for a DHFR Inhibition Assay.

Cell Proliferation (MTT) Assay

Objective: To determine the effect of a test compound on the viability and proliferation of cultured cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals, which are then solubilized. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Human cancer cell line (e.g., MCF-7, A549)

  • Complete cell culture medium

  • Test compounds (this compound, formylfolic acid)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader capable of measuring absorbance at ~570 nm

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Remove the medium and add fresh medium containing serial dilutions of the test compounds. Include a vehicle control and a positive control for cytotoxicity.

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • At the end of the incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Measure the absorbance of each well at a wavelength between 540 and 600 nm.

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Plot the percentage of viability against the logarithm of the compound concentration to determine the IC₅₀ value.

Conclusion

This compound (formylpteroic acid) and formylfolic acid (leucovorin) are structurally and functionally distinct molecules. This compound acts as an antifolate through the potent inhibition of DHFR, while formylfolic acid serves as a reduced folate source that bypasses DHFR, making it invaluable in clinical oncology. For researchers in drug development and cancer biology, understanding these differences is critical for the design and interpretation of experiments aimed at targeting the folate pathway. The provided experimental protocols offer a framework for the direct comparison of these and other folate analogs, enabling a more thorough evaluation of their therapeutic potential.

References

A Comparative Analysis of Rhizopterin and Folic Acid Metabolic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the metabolic pathways involving Rhizopterin (N¹⁰-formylpteroic acid) and folic acid. The information presented herein is intended for researchers, scientists, and drug development professionals interested in folate metabolism and its implications. This document summarizes the available data on their respective metabolic routes, key enzymatic players, and includes detailed experimental protocols for the characterization of relevant enzymes.

Introduction

Folic acid (pteroylmonoglutamic acid) is a synthetic, oxidized form of folate (Vitamin B9) that is crucial for a variety of metabolic processes in most organisms. It serves as a precursor for the synthesis of tetrahydrofolate (THF), a vital coenzyme in one-carbon metabolism. This pathway is essential for the biosynthesis of nucleotides (purines and thymidylate) and the metabolism of several amino acids.[1] this compound, also known as N¹⁰-formylpteroic acid, is a structural analog of folic acid that lacks the glutamate (B1630785) moiety. It has been identified as a growth factor for certain microorganisms, such as Streptococcus faecalis R (now classified as Enterococcus faecalis), for which it was originally named the "S.L.R. factor".[2] This guide will explore the metabolic journey of both molecules, highlighting their similarities and differences.

Metabolic Pathways: A Comparative Overview

The metabolic utility of both folic acid and this compound hinges on their conversion into biologically active tetrahydrofolate (THF) derivatives. However, their initial processing steps differ significantly due to their structural variations.

Folic Acid Metabolism

The metabolic pathway of folic acid is well-characterized. As a synthetic compound, it first needs to be reduced to enter the metabolically active folate pool.

  • Reduction to Dihydrofolate (DHF): Folic acid is first reduced to dihydrofolate (DHF) by the enzyme Dihydrofolate Reductase (DHFR) . This is a relatively slow reaction in humans.[3]

  • Reduction to Tetrahydrofolate (THF): DHFR then rapidly catalyzes the reduction of DHF to tetrahydrofolate (THF).[4] This reaction is a critical control point in folate metabolism and a major target for various therapeutic agents.

  • Polyglutamylation: THF is subsequently polyglutamylated by the enzyme folylpolyglutamate synthetase (FPGS) . The addition of multiple glutamate residues traps the folate molecule inside the cell and increases its affinity for folate-dependent enzymes.

  • Entry into One-Carbon Metabolism: THF and its polyglutamylated forms serve as carriers of one-carbon units at various oxidation states (formyl, methenyl, methylene, and methyl groups), which are essential for the de novo synthesis of purines and thymidylate, as well as the remethylation of homocysteine to methionine.[1]

This compound Metabolism: A Proposed Pathway

The metabolic pathway of this compound is less universally understood and appears to be primarily relevant in certain microorganisms that can utilize it as a folate precursor. The key challenge for its utilization is the absence of a glutamate tail. Based on the available literature, a plausible metabolic route is as follows:

  • Uptake: this compound is transported into the bacterial cell.

  • Deformylation (Hypothesized): The N¹⁰-formyl group may be removed by a hydrolase to yield pteroic acid or a reduced form. While a specific "formylpteroic acid hydrolase" is not well-characterized, enzymes like formyltetrahydrofolate hydrolase are known to cleave formyl groups from folate derivatives.[5]

  • Reduction of the Pterin (B48896) Ring: Similar to folic acid, the pterin ring of this compound or its deformylated product likely undergoes reduction, catalyzed by Dihydrofolate Reductase (DHFR) , to form dihydropteroate (B1496061) or a related intermediate.

  • Glutamylation: The key step for converting the pteroic acid moiety into a functional folate is the addition of a glutamate residue. This reaction is catalyzed by dihydrofolate synthetase (DHFS) , which ligates glutamate to dihydropteroate to form dihydrofolate (DHF).[2] It is hypothesized that a similar mechanism is employed for this compound-derived intermediates.

  • Entry into the Main Folate Pathway: Once converted to DHF, the molecule enters the conventional folate metabolic pathway, being reduced to THF by DHFR and subsequently participating in one-carbon metabolism.

The following diagrams, generated using Graphviz, illustrate the respective metabolic pathways.

Folic_Acid_Metabolism Folic_Acid Folic Acid DHF Dihydrofolate (DHF) Folic_Acid->DHF Dihydrofolate Reductase (DHFR) THF Tetrahydrofolate (THF) DHF->THF Dihydrofolate Reductase (DHFR) Polyglutamated_THF Polyglutamated THF THF->Polyglutamated_THF Folylpolyglutamate Synthetase (FPGS) One_Carbon_Pool One-Carbon Metabolism (Nucleotide & Amino Acid Synthesis) Polyglutamated_THF->One_Carbon_Pool

Figure 1: Metabolic Pathway of Folic Acid.

Rhizopterin_Metabolism This compound This compound (N¹⁰-formylpteroic acid) Pteroic_Acid Pteroic Acid / Reduced Pteroate This compound->Pteroic_Acid Deformylase (hypothesized) / DHFR Dihydropteroate Dihydropteroate Pteroic_Acid->Dihydropteroate DHFR (if not already reduced) DHF Dihydrofolate (DHF) Dihydropteroate->DHF Dihydrofolate Synthetase (DHFS) THF Tetrahydrofolate (THF) DHF->THF Dihydrofolate Reductase (DHFR) One_Carbon_Pool One-Carbon Metabolism (Nucleotide & Amino Acid Synthesis) THF->One_Carbon_Pool

Figure 2: Proposed Metabolic Pathway of this compound.

Quantitative Data Comparison

Direct quantitative experimental data comparing the metabolic efficiency, bioavailability, and impact on cellular proliferation of this compound versus folic acid are scarce in recent scientific literature. Historical studies primarily focused on the qualitative ability of this compound to support the growth of specific bacterial strains.[2] However, we can infer some comparative aspects based on the known enzymatic reactions.

ParameterFolic AcidThis compoundRemarks
Structure Pteroylmonoglutamic acidN¹⁰-formylpteroic acidThis compound lacks the glutamate moiety of folic acid.
Initial Metabolic Step Reduction by Dihydrofolate Reductase (DHFR)Deformylation (hypothesized) and/or reduction, followed by glutamylation by Dihydrofolate Synthetase (DHFS).The multi-step conversion of this compound may be less efficient than the direct reduction of folic acid.
Key Enzymes for Entry into Folate Pool Dihydrofolate Reductase (DHFR)Dihydrofolate Synthetase (DHFS), Dihydrofolate Reductase (DHFR)The dependence on DHFS for glutamylation is a key differentiator for this compound.
Bioavailability in Humans Well-absorbed, though conversion to active form can be slow.[6]Not well-studied in humans; likely low due to the absence of a dedicated uptake and metabolic pathway.
Utilization by Microorganisms Utilized by many microorganisms that can transport it.Utilized by specific microorganisms like Enterococcus faecalis that possess the necessary enzymatic machinery.[2]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the comparative analysis of these metabolic pathways. Below are protocols for assaying the activity of Dihydrofolate Reductase (DHFR) and Dihydrofolate Synthetase (DHFS), enzymes central to the metabolism of both folic acid and this compound.

Dihydrofolate Reductase (DHFR) Activity Assay (Spectrophotometric)

Principle: DHFR activity is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ during the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).

Materials:

  • Assay Buffer: 50 mM potassium phosphate (B84403) buffer, pH 7.5, containing 0.2 mM EDTA.

  • NADPH solution: 10 mM in assay buffer.

  • Dihydrofolate (DHF) solution: 2 mM in assay buffer containing 10 mM 2-mercaptoethanol.

  • Enzyme extract or purified DHFR.

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing:

    • Assay Buffer (to a final volume of 1 ml)

    • 100 µM NADPH

    • Enzyme extract

  • Incubate the mixture at 25°C for 5 minutes to equilibrate.

  • Initiate the reaction by adding 100 µM DHF.

  • Immediately monitor the decrease in absorbance at 340 nm for 5 minutes using a spectrophotometer.

  • Calculate the enzyme activity using the molar extinction coefficient of NADPH at 340 nm (6220 M⁻¹cm⁻¹). One unit of activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute.

Dihydrofolate Synthetase (DHFS) Activity Assay (Coupled Spectrophotometric)

Principle: The activity of DHFS is measured in a coupled assay where the product, dihydrofolate (DHF), is immediately reduced by an excess of Dihydrofolate Reductase (DHFR), leading to the oxidation of NADPH, which is monitored at 340 nm.

Materials:

  • Assay Buffer: 100 mM Tris-HCl, pH 8.5, containing 20 mM MgCl₂, 10 mM ATP, and 40 mM KCl.

  • Dihydropteroate solution: 1 mM in assay buffer.

  • L-Glutamate solution: 50 mM in assay buffer.

  • NADPH solution: 10 mM in assay buffer.

  • Purified Dihydrofolate Reductase (DHFR): 1-2 units.

  • Enzyme extract or purified DHFS.

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing:

    • Assay Buffer (to a final volume of 1 ml)

    • 100 µM NADPH

    • 1 mM L-Glutamate

    • 1-2 units of purified DHFR

    • Enzyme extract

  • Incubate the mixture at 37°C for 5 minutes to equilibrate.

  • Initiate the reaction by adding 100 µM dihydropteroate.

  • Immediately monitor the decrease in absorbance at 340 nm for 10-15 minutes.

  • The rate of NADPH oxidation is proportional to the DHFS activity.

The following diagram illustrates a general experimental workflow for comparing the utilization of folic acid and this compound.

Experimental_Workflow cluster_0 Preparation cluster_1 Growth Assay cluster_2 Metabolite Analysis cluster_3 Enzyme Assays Culture Prepare bacterial cultures (e.g., Enterococcus faecalis) Inoculation Inoculate media with bacteria Culture->Inoculation Lysates Prepare cell lysates Culture->Lysates Media Prepare defined media with either: - Folic Acid - this compound - No Folate (Control) Media->Inoculation Incubation Incubate under controlled conditions Inoculation->Incubation Measurement Measure bacterial growth over time (e.g., OD600) Incubation->Measurement Extraction Extract intracellular metabolites at different time points Incubation->Extraction LCMS Analyze folate derivatives by LC-MS/MS Extraction->LCMS DHFR_Assay Perform DHFR activity assay Lysates->DHFR_Assay DHFS_Assay Perform DHFS activity assay Lysates->DHFS_Assay

Figure 3: Experimental workflow for comparison.

Conclusion

Folic acid and this compound represent two distinct entry points into the essential folate metabolic pathway. While the metabolism of folic acid is a well-established, multi-step reduction process, the utilization of this compound appears to be a more specialized pathway, primarily observed in certain bacteria, that necessitates an initial glutamylation step. The absence of a glutamate moiety in this compound is the defining structural feature that dictates its unique metabolic activation.

For researchers in drug development, the enzymes involved in the this compound pathway in pathogenic bacteria, such as Dihydrofolate Synthetase, could represent novel targets for antimicrobial agents. A deeper understanding of the substrate specificities and kinetics of these enzymes is warranted. Further quantitative studies are needed to elucidate the comparative efficiency of this compound as a folate precursor and to fully map the enzymes involved in its conversion. This guide provides a foundational comparison based on current knowledge and offers a framework for future experimental investigations.

References

A Head-to-Head Comparison of Quantification Methods for Pteridine Biomarkers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An Important Note on Rhizopterin: While the intended focus of this guide was a direct comparison of this compound quantification methods, a comprehensive literature search revealed a notable scarcity of specific, validated bioanalytical methods for this particular pteridine (B1203161). In contrast, a wealth of data exists for the closely related and clinically significant pteridine, Neopterin (B1670844) . Given that Neopterin and this compound share a common pteridine core structure, the analytical principles and methodologies for their quantification are largely translatable. Therefore, this guide presents a head-to-head comparison of two predominant techniques for Neopterin quantification—Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA)—as a robust proxy for understanding the analytical landscape applicable to this compound and other pteridine biomarkers. This information is intended to empower researchers, scientists, and drug development professionals to select the most appropriate analytical method for their specific research needs.

Introduction to Neopterin Quantification

Neopterin, a catabolic product of guanosine (B1672433) triphosphate (GTP), is a well-established biomarker for the activation of the cellular immune system.[1] Its quantification in biological fluids such as serum, plasma, urine, and cerebrospinal fluid provides valuable insights into the pro-inflammatory state and is utilized in the diagnosis and monitoring of various diseases, including infections, autoimmune disorders, and malignancies.[2][3][4] The two most prevalent methods for Neopterin quantification are LC-MS/MS and ELISA, each offering a distinct set of advantages and limitations.

Comparative Analysis of Quantitative Performance

The selection of an appropriate quantification method hinges on the specific requirements of the study, including desired sensitivity, sample throughput, and available instrumentation. The following table summarizes the key quantitative performance parameters of LC-MS/MS and ELISA for Neopterin analysis.

Parameter Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Enzyme-Linked Immunosorbent Assay (ELISA)
Lower Limit of Quantification (LLOQ) ~0.1 - 3 nmol/L[5]~0.7 - 0.094 ng/mL (~2.7 - 0.37 nmol/L)[6][7]
Linearity Range Wide dynamic range, typically from ~1 to 200 nmol/L or higher[5][8]Narrower dynamic range, typically 0.156-10 ng/mL (~0.6 - 39.5 nmol/L)[7]
Precision (CV%) Intra-day & Inter-day < 15%[5][8]Intra-assay <10%, Inter-assay <12%[1]
Accuracy (% Recovery) Typically within 85-115% of the nominal value[5]Varies by kit, generally within acceptable ranges.
Specificity High, based on molecular mass and fragmentationHigh, based on antibody-antigen binding
Sample Throughput Moderate, dependent on chromatographic run timeHigh, suitable for batch analysis of many samples
Instrumentation Cost HighLow to Moderate
Cost per Sample Moderate to HighLow

Experimental Methodologies

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. This method allows for the direct and highly specific quantification of Neopterin in complex biological matrices.

  • Sample Preparation:

    • For the analysis of total Neopterin (including reduced forms), an acidic oxidation step is often employed. This typically involves the incubation of the sample with an acidic solution of iodine.

    • Protein precipitation is a common next step to remove larger proteins that can interfere with the analysis. This is often achieved by adding a solvent like acetonitrile (B52724).

    • Solid-phase extraction (SPE) may be used for further sample clean-up and concentration of the analyte.[9]

    • The final extract is then evaporated and reconstituted in a suitable solvent for injection into the LC-MS/MS system.

  • Chromatographic Separation:

    • A reversed-phase C18 column is commonly used for the separation of Neopterin from other matrix components.[10]

    • The mobile phase typically consists of a gradient of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).[11]

    • The total chromatographic run time is typically between 5 to 13 minutes per sample.[8][10]

  • Mass Spectrometric Detection:

    • Detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

    • Electrospray ionization (ESI) in negative ion mode is commonly used.[8]

    • Specific precursor-to-product ion transitions for Neopterin are monitored for quantification (e.g., m/z 252 to 192).[8]

    • A stable isotope-labeled internal standard is often used to ensure accuracy and precision.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis s_start Biological Sample (e.g., Plasma, Urine) s_oxidize Acidic Oxidation (optional, for total Neopterin) s_start->s_oxidize s_precip Protein Precipitation (e.g., Acetonitrile) s_oxidize->s_precip s_spe Solid-Phase Extraction (SPE) (for cleanup & concentration) s_precip->s_spe s_reconstitute Evaporation & Reconstitution s_spe->s_reconstitute lc HPLC Separation (C18 column) s_reconstitute->lc Inject ms Tandem Mass Spectrometry (MRM Detection) lc->ms data Data Acquisition & Quantification ms->data

Fig. 1: General workflow for Neopterin quantification by LC-MS/MS.
Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a plate-based immunoassay technique that utilizes the specific binding between an antibody and its antigen for quantification. Competitive ELISA is the most common format for small molecules like Neopterin.

  • Assay Principle (Competitive ELISA):

    • The wells of a microtiter plate are pre-coated with an anti-Neopterin antibody.[1]

    • The sample containing an unknown amount of Neopterin and a fixed amount of enzyme-labeled Neopterin (conjugate) are added to the wells.

    • The sample Neopterin and the labeled Neopterin compete for binding to the immobilized antibody.[6]

    • After an incubation period, the unbound components are washed away.

  • Detection:

    • A substrate solution is added to the wells, which is converted by the enzyme on the bound conjugate into a colored product.

    • The intensity of the color is inversely proportional to the concentration of Neopterin in the sample.[12]

    • A stop solution is added to terminate the reaction.

  • Quantification:

    • The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 450 nm).

    • A standard curve is generated using known concentrations of Neopterin, and the concentration in the samples is determined by interpolating from this curve.[7]

ELISA_Workflow cluster_assay Competitive ELISA cluster_detection Detection a_start Pre-coated Plate (Anti-Neopterin Ab) a_add Add Sample (Neopterin) & Labeled Neopterin a_start->a_add a_incubate Incubation (Competitive Binding) a_add->a_incubate a_wash1 Wash (Remove unbound) a_incubate->a_wash1 d_substrate Add Substrate a_wash1->d_substrate d_color Color Development d_substrate->d_color d_stop Add Stop Solution d_color->d_stop d_read Read Absorbance (e.g., 450 nm) d_stop->d_read

References

Unraveling the Functional Specificity of Rhizopterin: A Structural Perspective

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the molecular architecture of Rhizopterin reveals key structural determinants for its specific biological activities, distinguishing it from other pterin (B48896) compounds like folic acid. This guide explores the correlation between this compound's structure and its function, presenting comparative data and detailed experimental methodologies for researchers in microbiology, biochemistry, and drug development.

This compound, a naturally occurring pterin compound, demonstrates a fascinating specificity in its biological roles. While structurally similar to folic acid, its primary function extends beyond that of a simple growth factor. Evidence suggests a more nuanced role in bacterial signaling pathways, particularly in the regulation of biofilm formation. This guide provides a comprehensive comparison of this compound with other pterins, focusing on how its unique chemical structure dictates its biological function.

Structural Comparison of Pterins

The fundamental difference between this compound and folic acid lies in the absence of a p-aminobenzoyl-glutamate tail in this compound. Instead, it possesses a formylpteroic acid structure. This seemingly minor alteration has profound implications for its biological activity.

CompoundCore StructureSide Chain at C6Glutamate (B1630785) Conjugate
This compound PterinFormylpteroic acidAbsent
Folic Acid PterinPteroic acidPresent (p-aminobenzoyl-glutamate)
Neopterin PterinD-erythro-1,2,3-trihydroxypropylAbsent

Correlating Structure with Biological Function

The absence of the glutamate tail in this compound is the primary reason for its selective growth-promoting activity. While it can support the growth of certain bacteria like Streptococcus lactis R, it is largely inactive for others such as Lactobacillus casei, as well as for higher organisms like chicks and rats. This specificity arises from the differing abilities of organisms to utilize folate precursors. Organisms that can readily convert pteroic acid derivatives into functional folates can utilize this compound.

More significantly, recent research points towards a role for pterins in bacterial signaling. In Agrobacterium tumefaciens, a close relative of Rhizobium, a pterin-dependent signaling pathway has been identified that regulates the intracellular second messenger cyclic diguanylate monophosphate (c-di-GMP).[1][2][3] This molecule is a key regulator of the transition between motile and sessile lifestyles, including biofilm formation.[1][2][3] The specific structure of the pterin molecule is crucial for its interaction with the components of this signaling cascade. While direct evidence for this compound's involvement in this pathway is still emerging, its structural similarity to other signaling pterins makes it a strong candidate for such a regulatory role in Rhizobium trifolii.

The formyl group on the pteroic acid moiety of this compound is another key structural feature. This group can potentially participate in one-carbon metabolism, a critical network of reactions for the synthesis of nucleotides and amino acids. However, its efficiency in this role compared to the fully formed tetrahydrofolate is likely lower and species-dependent.

Experimental Data: A Comparative Overview

To date, quantitative data directly comparing the signaling functions of this compound with other pterins is limited. However, its differential growth-promoting effects are well-documented.

OrganismThis compound ActivityFolic Acid Activity
Streptococcus lactis RHighHigh
Lactobacillus caseiLow to NoneHigh
ChickLow to NoneHigh
RatLow to NoneHigh

Experimental Protocols

To facilitate further research into the specific functions of this compound, detailed protocols for relevant assays are provided below.

Microbiological Assay for Pterin Activity

This assay is used to determine the growth-promoting activity of this compound and compare it to other folate compounds using Enterococcus faecalis (formerly Streptococcus faecalis).

Materials:

  • Folic acid-free culture medium

  • Stock cultures of Enterococcus faecalis

  • Solutions of this compound, folic acid, and other test pterins at various concentrations

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a standardized inoculum of Enterococcus faecalis from an overnight culture.

  • In a 96-well plate, add 100 µL of folic acid-free medium to each well.

  • Create a serial dilution of the test compounds (this compound, folic acid, etc.) across the wells. Include a negative control (no pterin) and a positive control (known concentration of folic acid).

  • Inoculate each well with 10 µL of the bacterial suspension.

  • Incubate the plate at 37°C for 18-24 hours.

  • Measure the optical density (OD) at 600 nm using a microplate reader to determine bacterial growth.

  • Plot the OD values against the concentration of the test compound to generate a dose-response curve.

Biofilm Formation Assay

This assay can be adapted to investigate the effect of this compound on biofilm formation in Rhizobium species.[1][4][5][6]

Materials:

  • Rhizobium strain of interest

  • Appropriate growth medium (e.g., Tryptone-Yeast Extract)

  • Solutions of this compound and control compounds

  • Sterile 96-well polystyrene plates

  • 0.1% Crystal Violet solution

  • 30% Acetic acid

  • Spectrophotometer (plate reader)

Procedure:

  • Grow an overnight culture of the Rhizobium strain.

  • Dilute the culture to a starting OD600 of approximately 0.05 in fresh medium.

  • Add 100 µL of the diluted culture to each well of a 96-well plate.

  • Add different concentrations of this compound or control compounds to the wells. Include a no-treatment control.

  • Incubate the plate statically at 28-30°C for 24-72 hours to allow for biofilm formation.

  • Carefully remove the planktonic (free-floating) cells by gently washing the wells with sterile water or phosphate-buffered saline (PBS).

  • Stain the adherent biofilms by adding 125 µL of 0.1% crystal violet to each well and incubating for 15 minutes at room temperature.

  • Wash away the excess stain with water and allow the plate to air dry.

  • Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid to each well.

  • Measure the absorbance at 550-590 nm using a microplate reader. Higher absorbance indicates greater biofilm formation.

Quantification of Intracellular Cyclic di-GMP

This protocol allows for the measurement of intracellular c-di-GMP levels in response to pterin treatment.[7][8][9]

Materials:

  • Bacterial culture grown with and without this compound

  • Extraction buffer (e.g., acetonitrile/methanol/water)

  • Liquid chromatography-mass spectrometry (LC-MS/MS) system

Procedure:

  • Grow bacterial cultures to the desired cell density in the presence or absence of this compound.

  • Rapidly harvest the cells by centrifugation at a low temperature.

  • Quench metabolic activity by immediately resuspending the cell pellet in a cold extraction buffer.

  • Lyse the cells using methods such as sonication or bead beating.

  • Remove cell debris by centrifugation.

  • Analyze the supernatant for c-di-GMP content using a validated LC-MS/MS method.

  • Normalize the c-di-GMP levels to the total protein concentration of the cell lysate.

Visualizing the Molecular Logic

To better understand the proposed relationships and workflows, the following diagrams have been generated using Graphviz.

Rhizopterin_Structure_Function cluster_structure Molecular Structure cluster_function Biological Function This compound This compound (Formylpteroic Acid) Growth_Factor Growth Factor (Selective) This compound->Growth_Factor Absence of Glutamate Tail Signaling_Molecule Signaling Molecule (Hypothesized) This compound->Signaling_Molecule Pterin Core Structure Folic_Acid Folic Acid (Pteroylglutamic Acid) Folic_Acid->Growth_Factor Presence of Glutamate Tail Pterin_Signaling_Pathway This compound This compound (Extracellular Signal) Receptor Pterin Receptor (PruR) This compound->Receptor Binding DGC_PDE Diguanylate Cyclase/ Phosphodiesterase (DcpA) Receptor->DGC_PDE Modulates Activity c_di_GMP Cyclic di-GMP DGC_PDE->c_di_GMP Synthesis/ Degradation Biofilm Biofilm Formation c_di_GMP->Biofilm Regulates Experimental_Workflow cluster_growth Growth Assay cluster_biofilm Biofilm Assay cluster_cdigmp c-di-GMP Quantification GA1 Prepare Inoculum GA2 Serial Dilution of Pterins GA1->GA2 GA3 Incubate and Measure OD GA2->GA3 BA1 Inoculate with Pterins BA2 Incubate and Wash BA1->BA2 BA3 Crystal Violet Staining BA2->BA3 BA4 Measure Absorbance BA3->BA4 CDG1 Cell Lysis and Extraction CDG2 LC-MS/MS Analysis CDG1->CDG2

References

Safety Operating Guide

Navigating the Disposal of Rhizopterin: A Guide to Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: December 2025

I. Personal Protective Equipment (PPE): The First Line of Defense

Before handling Rhizopterin for any purpose, including disposal, it is crucial to be outfitted with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.

Recommended PPE includes:

  • Gloves: Nitrile gloves are recommended for handling chemical powders. It is advisable to wear double gloves.[1]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are essential to protect against airborne particles.[2][3]

  • Respiratory Protection: A properly fitted N95 or higher-rated respirator should be used to prevent inhalation of the powder.[1][2]

  • Lab Coat: A lab coat or gown should be worn to protect the skin and clothing.

  • Closed-toe Shoes: Always wear closed-toe shoes in a laboratory setting.

II. Step-by-Step Disposal Procedure for Solid this compound Waste

When disposing of expired, unused, or contaminated solid this compound, follow these steps to ensure safe handling and compliance with general hazardous waste regulations:

  • Designate a Waste Collection Area: Identify a specific, well-ventilated area within the laboratory for the accumulation of this compound waste. This area should be clearly marked.

  • Use Appropriate Waste Containers:

    • Select a container that is compatible with chemical waste and has a secure, leak-proof screw-on cap.

    • The container must be in good condition, free from rust or leaks.

    • Clearly label the container as "Hazardous Waste" and identify the contents as "this compound."

  • Package the Waste:

    • Carefully transfer the solid this compound waste into the designated hazardous waste container.

    • Avoid generating dust during the transfer. If possible, handle the material in a chemical fume hood.

    • Do not overfill the container.

    • Keep the waste container closed except when adding waste.

  • Arrange for Disposal:

    • Store the sealed and labeled waste container in the designated waste collection area.

    • Follow your institution's or company's procedures for the collection and disposal of chemical hazardous waste. This is typically handled by an Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.

III. Decontamination of Laboratory Equipment and Work Surfaces

Any equipment or surface that has come into contact with this compound must be thoroughly decontaminated.

  • Initial Cleaning:

    • Carefully wipe down surfaces with a damp cloth to remove any visible powder. Avoid dry sweeping or using compressed air, which can disperse the powder.

    • For equipment, rinse with an appropriate solvent that is known to solubilize this compound. This rinsate must be collected and treated as hazardous waste.

  • Decontamination Procedure:

    • Wash the equipment and surfaces with a detergent solution.

    • A common disinfectant for general lab decontamination is a fresh 1:10 bleach solution, followed by a water rinse to prevent corrosion. However, for chemical decontamination, a triple rinse with a suitable solvent followed by water is often recommended.

  • Final Steps:

    • Allow equipment to air dry completely.

    • Place a "Decontaminated" tag on the equipment if it is to be moved or serviced.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound and associated materials.

Rhizopterin_Disposal_Workflow cluster_preparation Preparation cluster_waste_handling Waste Handling cluster_decontamination Decontamination cluster_final_disposal Final Disposal start Start: Identify this compound for Disposal ppe Don Appropriate PPE start->ppe waste_type Determine Waste Type ppe->waste_type decon Decontaminate Equipment and Surfaces ppe->decon solid_waste Solid this compound Waste waste_type->solid_waste Solid liquid_waste Contaminated Liquid Waste (e.g., rinsate) waste_type->liquid_waste Liquid package_solid Package in Labeled Hazardous Waste Container solid_waste->package_solid package_liquid Collect in Labeled Hazardous Waste Container liquid_waste->package_liquid store_waste Store Waste in Designated Area package_solid->store_waste package_liquid->store_waste decon_method Triple rinse with appropriate solvent, then wash decon->decon_method collect_rinsate Collect all rinsate as hazardous waste decon_method->collect_rinsate collect_rinsate->package_liquid ehs_pickup Arrange for EHS/Contractor Pickup store_waste->ehs_pickup end End: Disposal Complete ehs_pickup->end

This compound Disposal Workflow

References

Essential Safety and Disposal Protocols for Handling Rhizopterin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds such as Rhizopterin. This guide provides immediate, essential safety and logistical information, including detailed personal protective equipment (PPE) requirements, emergency procedures, and a comprehensive disposal plan.

Personal Protective Equipment (PPE)

The following table outlines the minimum personal protective equipment required when handling this compound. It is imperative to consult the specific Safety Data Sheet (SDS) for this compound for any additional requirements.

Task Eye Protection Skin and Body Protection Respiratory Protection Hand Protection
Weighing and Aliquoting (Dry Powder) Safety glasses with side shields or gogglesLab coat or protective suit, closed-toe shoesNIOSH-approved respirator (e.g., N95 or higher)Chemical-resistant gloves (e.g., nitrile)
Handling Solutions Chemical splash goggles or face shieldLab coat or chemical-resistant apron over a lab coat, closed-toe shoesNot generally required if handled in a certified chemical fume hoodChemical-resistant gloves (e.g., nitrile)
Cleaning and Decontamination Chemical splash gogglesLab coat or chemical-resistant apron, closed-toe shoesNot generally required if the area is well-ventilatedChemical-resistant gloves (e.g., nitrile)
Waste Disposal Chemical splash goggles or face shieldLab coat or chemical-resistant apron, closed-toe shoesNot generally requiredHeavy-duty, chemical-resistant gloves

Emergency Procedures

In the event of an emergency, prompt and correct actions are crucial to mitigate risks.

Spills and Leaks
  • Evacuate: Immediately clear the affected area.

  • Alert: Inform colleagues and the laboratory supervisor.

  • Contain: If safe to do so, prevent the spread of the spill using absorbent materials for liquids or by covering powders to prevent aerosolization.

  • Personal Protection: Do not attempt to clean up a spill without the appropriate PPE.

  • Clean-up: For small spills, use an appropriate absorbent material and decontaminate the area. For large spills, follow your institution's hazardous material spill response protocol.

  • Disposal: All materials used for cleanup must be disposed of as hazardous waste.[1][2]

Personal Exposure
  • Inhalation: Move to fresh air immediately. Seek medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[3][4] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Operational and Disposal Plans

A clear plan for the handling and disposal of this compound is essential for laboratory safety and environmental protection.

Standard Handling Procedure

start Start: Review SDS for this compound ppe Wear Appropriate PPE start->ppe weigh Weigh this compound in a Fume Hood ppe->weigh prepare Prepare Solution in a Ventilated Area weigh->prepare handle Conduct Experiment prepare->handle decontaminate Decontaminate Work Surfaces and Equipment handle->decontaminate dispose Dispose of Waste Properly decontaminate->dispose remove_ppe Remove and Dispose of PPE dispose->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash end End wash->end

Caption: Standard workflow for handling this compound.

Waste Disposal Protocol

All materials contaminated with this compound, including unused product, empty containers, and cleaning materials, must be disposed of as hazardous waste.

  • Collection: Collect all this compound waste in a designated, properly labeled, and sealed container.

  • Storage: Store the waste container in a secure, designated hazardous waste accumulation area.

  • Disposal: Arrange for pick-up and disposal by a certified hazardous waste management company. Never dispose of this compound down the drain or in the regular trash.

Spill Response Workflow

spill Spill Occurs evacuate Evacuate Area spill->evacuate alert Alert Supervisor evacuate->alert secure Secure the Area alert->secure assess Assess the Spill secure->assess small_spill Small Spill? assess->small_spill cleanup_small Clean Up with Spill Kit & Appropriate PPE small_spill->cleanup_small Yes large_spill Contact EHS small_spill->large_spill No decontaminate Decontaminate the Area cleanup_small->decontaminate large_spill->decontaminate dispose Dispose of all Materials as Hazardous Waste decontaminate->dispose report Complete Incident Report dispose->report end End report->end

Caption: Logical workflow for responding to a this compound spill.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.